molecular formula C18H36 B156805 Dodecylcyclohexane CAS No. 1795-17-1

Dodecylcyclohexane

Cat. No.: B156805
CAS No.: 1795-17-1
M. Wt: 252.5 g/mol
InChI Key: BLRBGKYYWDBAQQ-UHFFFAOYSA-N
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Description

Dodecylcyclohexane is a natural product found in Aloe vera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecylcyclohexane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRBGKYYWDBAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061974
Record name Cyclohexane, dodecyl-
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Molecular Weight

252.5 g/mol
Source PubChem
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CAS No.

1795-17-1
Record name Dodecylcyclohexane
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Record name Dodecylcyclohexane
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Record name Cyclohexane, dodecyl-
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Record name Cyclohexane, dodecyl-
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Record name Dodecylcyclohexane
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Record name DODECYLCYCLOHEXANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dodecylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated alicyclic hydrocarbon, is a molecule of interest in various fields, including organic synthesis and as a component in certain complex mixtures.[1] Its well-defined chemical structure and predictable physical properties make it a useful model compound in fundamental research. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, presenting quantitative data in a structured format, outlining general experimental protocols for property determination, and visualizing the relationships between its molecular structure and physical behavior.

Chemical Identity and Molecular Structure

This compound consists of a cyclohexane ring to which a dodecyl group is attached. Its fundamental chemical identifiers are crucial for unambiguous documentation and database searches.

IdentifierValueSource(s)
Chemical Name This compound[2]
Synonyms n-Dodecylcyclohexane, 1-Cyclohexyldodecane, Laurylcyclohexane[3][4]
CAS Number 1795-17-1[3][4][5]
Molecular Formula C₁₈H₃₆[2][3][4][5][6]
Molecular Weight 252.48 g/mol [1][2][5]
IUPAC Standard InChI InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3[3][6]
IUPAC Standard InChIKey BLRBGKYYWDBAQQ-UHFFFAOYSA-N[3][6]
Canonical SMILES CCCCCCCCCCCCC1CCCCC1[5]

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and use in various experimental setups.

PropertyValueConditionsSource(s)
Melting Point 12.5 °C (285.65 K)@ 760.00 mm Hg[2][5][7]
Boiling Point 331 °C (604.15 K)@ 760.00 mm Hg[2][7][8]
314.85 °C (588 K)[5]
Density 0.8228 g/cm³liquid @ 20 °C, 750 Torr[5]
0.8250 g/cm³@ 20 °C[2]
Refractive Index 1.4550 - 1.4570[2]
Flash Point 147.1 ± 11.1 °C(est.)[2][7]
Vapor Pressure 0.000306 mmHg@ 25°C[2]
Solubility in Water 0.0001384 mg/L@ 25 °C (est.)[7]
logP (o/w) 9.720(est.)[2][7]

Experimental Protocols for Property Determination

While the precise historical experimental details for this compound are embedded in cited literature, this section outlines the standard, contemporary methodologies for determining the key physical properties of a liquid alkane like this compound.

4.1. Melting Point Determination

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

  • Apparatus: A capillary melting point apparatus is commonly used.

  • Procedure:

    • A small, powdered sample of solidified this compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

4.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: A distillation setup including a boiling flask, condenser, thermometer, and heating mantle is used.

  • Procedure:

    • A sample of this compound is placed in the boiling flask with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and cooling water is circulated through the condenser.

    • The sample is heated, and the temperature is monitored.

    • The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. The atmospheric pressure is also recorded.

4.3. Density Measurement

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer or a digital density meter is used for accurate measurements.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with distilled water of a known temperature and weighed again to determine the volume.

    • The pycnometer is emptied, dried, and filled with this compound at the same temperature and weighed.

    • The density is calculated by dividing the mass of the this compound by its volume.

4.4. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance.

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature is controlled and recorded as the refractive index is temperature-dependent.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The long, non-polar alkyl chain and the saturated cyclohexane ring lead to specific intermolecular interactions that govern its physical state and behavior.

G Logical Relationship of this compound Properties cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C₁₈H₃₆) AlkylChain Long Dodecyl Chain Structure->AlkylChain CyclohexaneRing Cyclohexane Ring Structure->CyclohexaneRing Nonpolar Non-polar Nature Structure->Nonpolar Density Density < 1 g/cm³ Structure->Density Determines HighMW High Molecular Weight (252.48 g/mol) AlkylChain->HighMW MeltingPoint Relatively Low Melting Point (12.5 °C) CyclohexaneRing->MeltingPoint Influences packing VDW Strong van der Waals Forces HighMW->VDW Increases Solubility Low Water Solubility Nonpolar->Solubility Leads to BoilingPoint High Boiling Point (331 °C) VDW->BoilingPoint Results in

References

An In-depth Technical Guide on Dodecylcyclohexane (CAS: 1795-17-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane (CAS number 1795-17-1) is a saturated hydrocarbon consisting of a dodecyl group attached to a cyclohexane ring.[1][2][3] While primarily used in organic synthesis and as a research chemical, its metabolic fate and the biological activities of its metabolites warrant closer examination for potential applications in drug development and as a tool for studying lipid metabolism. This technical guide provides a comprehensive overview of the physicochemical properties, metabolism, and potential biological implications of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid with a high boiling point and low water solubility.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueUnitReference(s)
Molecular Formula C₁₈H₃₆[1][2][5]
Molecular Weight 252.49 g/mol [2][6]
CAS Number 1795-17-1[1][2]
Melting Point 12.5°C[3]
Boiling Point 314.85°C[3]
Density 0.8228g/cm³ (at 20 °C)[3]
Appearance Colorless to Almost colorless clear liquid[4]
Purity >98.0% (GC)[4]

Metabolism and Toxicological Profile

Studies in mammals and aquatic organisms have shown that this compound is metabolized primarily through oxidation of both the alkyl chain and the cyclohexane ring.

Metabolic Pathways

The primary metabolic pathway involves the ω-oxidation of the dodecyl chain to form cyclohexyldodecanoic acid. This long-chain fatty acid can then be further metabolized through β-oxidation. Additionally, hydroxylation of the cyclohexane ring can occur. In some organisms, there is evidence of aromatization of the cyclohexane ring and conjugation with taurine.

Below is a diagram illustrating the proposed metabolic pathways of this compound.

This compound Metabolism Proposed Metabolic Pathways of this compound This compound This compound OmegaOxidation ω-Oxidation (Cytochrome P450) This compound->OmegaOxidation RingHydroxylation Ring Hydroxylation (Cytochrome P450) This compound->RingHydroxylation CyclohexyldodecanoicAcid Cyclohexyldodecanoic Acid OmegaOxidation->CyclohexyldodecanoicAcid BetaOxidation β-Oxidation CyclohexyldodecanoicAcid->BetaOxidation ShorterChainAcids Shorter-chain Cyclohexyl Fatty Acids BetaOxidation->ShorterChainAcids HydroxylatedMetabolites Hydroxylated This compound RingHydroxylation->HydroxylatedMetabolites Aromatization Aromatization HydroxylatedMetabolites->Aromatization AromaticMetabolites Aromatic Metabolites Aromatization->AromaticMetabolites TaurineConjugation Taurine Conjugation AromaticMetabolites->TaurineConjugation ConjugatedMetabolites Taurine Conjugates TaurineConjugation->ConjugatedMetabolites

Proposed metabolic pathways of this compound.
Toxicological Summary

Toxicological data on this compound is limited. Studies in rainbow trout have shown that it can lead to growth reduction and affect lipid metabolism. The incorporation of its metabolite, cyclohexyldodecanoic acid, into lipids may have toxicological significance that requires further investigation.

Potential Biological Activities and Signaling Pathways

While there is no direct evidence of pharmacological activity for this compound itself, its primary metabolite, cyclohexyldodecanoic acid, as a long-chain fatty acid, may interact with various signaling pathways. Long-chain fatty acids are known to act as signaling molecules and modulators of gene expression, often through nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Hypothetical Signaling Pathway

The activation of PPARs by long-chain fatty acids can lead to the regulation of genes involved in lipid metabolism, inflammation, and cellular differentiation. A hypothetical signaling pathway for the effects of cyclohexyldodecanoic acid is presented below.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway of Cyclohexyldodecanoic Acid cluster_extracellular Extracellular Space cluster_cellular Cellular Environment CDA Cyclohexyldodecanoic Acid Transport Fatty Acid Transport Proteins CDA->Transport Uptake CDA_intra Intracellular Cyclohexyldodecanoic Acid Transport->CDA_intra PPAR PPARα/γ CDA_intra->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding GeneExpression Target Gene Expression PPRE->GeneExpression LipidMetabolism Modulation of Lipid Metabolism GeneExpression->LipidMetabolism Inflammation Anti-inflammatory Effects GeneExpression->Inflammation

Hypothetical signaling pathway of cyclohexyldodecanoic acid.

Experimental Protocols

Synthesis of n-Dodecylcyclohexane

A representative protocol for the synthesis of n-dodecylcyclohexane is the Friedel-Crafts alkylation of benzene with 1-dodecene followed by catalytic hydrogenation.

Materials:

  • Benzene

  • 1-Dodecene

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, hydrogenation apparatus.

Procedure:

  • Friedel-Crafts Alkylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the mixture in an ice bath and add a solution of 1-dodecene in benzene dropwise from the dropping funnel with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude dodecylbenzene.

  • Catalytic Hydrogenation:

    • Dissolve the crude dodecylbenzene in a suitable solvent such as ethanol in a hydrogenation vessel.

    • Add a catalytic amount of palladium on carbon (5-10% w/w).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.

    • Release the pressure, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield this compound.

    • Purify the product by vacuum distillation.

Synthesis Workflow Synthesis of n-Dodecylcyclohexane Start Start Materials: Benzene, 1-Dodecene, AlCl₃ Alkylation Friedel-Crafts Alkylation Start->Alkylation Workup1 Aqueous Workup and Extraction Alkylation->Workup1 Dodecylbenzene Crude Dodecylbenzene Workup1->Dodecylbenzene Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Dodecylbenzene->Hydrogenation Workup2 Filtration and Solvent Removal Hydrogenation->Workup2 Purification Vacuum Distillation Workup2->Purification FinalProduct Pure this compound Purification->FinalProduct

Workflow for the synthesis of n-dodecylcyclohexane.
Analytical Method: Quantification in Biological Samples by GC-MS

Instrumentation:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of biological matrix (e.g., plasma, tissue homogenate), add an internal standard (e.g., a deuterated analog or a similar non-endogenous hydrocarbon).

  • Add 3 mL of a non-polar organic solvent (e.g., hexane or a mixture of hexane and diethyl ether).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Conditions (Representative):

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard.

Conclusion

This compound is a long-chain alkylcyclohexane with well-defined physicochemical properties. While its direct pharmacological applications are yet to be explored, its metabolism into cyclohexyldodecanoic acid suggests potential interactions with lipid signaling pathways, particularly those mediated by PPARs. This opens avenues for its use as a chemical probe in studying lipid metabolism and related cellular processes. The provided synthesis and analytical protocols offer a foundation for researchers to further investigate the biological roles of this compound and its metabolites in the context of drug discovery and development. Further research is warranted to elucidate its precise biological targets and potential therapeutic utility.

References

Dodecylcyclohexane: A Technical Overview of its Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused examination of the fundamental molecular characteristics of dodecylcyclohexane, a saturated hydrocarbon. It is intended for researchers, scientists, and professionals in drug development who require precise data on this compound. The information is presented to facilitate easy integration into research and development workflows.

Molecular Identity and Weight

This compound is an organic compound consisting of a twelve-carbon alkyl chain (dodecyl group) attached to a cyclohexane ring. Its fundamental properties, including molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and modeling in various scientific applications.

The molecular formula for this compound is C₁₈H₃₆.[1][2][3][4][5] The molecular weight is a key parameter for converting between mass and moles, essential in experimental design and data analysis. While slight variations exist due to different calculation methods, the values are consistently around 252.5 g/mol .[1]

A summary of the key quantitative data is provided in the table below for straightforward reference and comparison.

ParameterValueSource
Molecular Formula C₁₈H₃₆PubChem, NIST, CAS, SCBT[1][3][4][5]
Molecular Weight 252.5 g/mol PubChem (Computed)[1]
252.49 g/mol Santa Cruz Biotechnology[5]
252.48 g/mol CAS Common Chemistry[3]
252.4784 g/mol NIST WebBook[4][6]
Monoisotopic Mass 252.281701148 DaPubChem (Computed)[1]
CAS Registry Number 1795-17-1PubChem, CAS, NIST[1][3][4]

Experimental Determination

The determination of the molecular formula and weight of a compound like this compound is typically achieved through standard analytical chemistry techniques.

  • Mass Spectrometry (MS): This is the primary technique used to determine the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the precise elemental composition and thus the molecular formula.

  • Elemental Analysis: This method involves combusting a sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O) to determine the percentage composition of each element (carbon and hydrogen). This empirical data is then used to derive the molecular formula.

Detailed experimental protocols are specific to the instrumentation and methodologies of a particular laboratory and are therefore not provided here. The data presented in this guide are based on values reported in established chemical databases.

Logical Relationships

The following diagram illustrates the relationship between the compound's name, its structural representation (formula), and its key physical properties.

Compound This compound Formula Molecular Formula C₁₈H₃₆ Compound->Formula is represented by CAS CAS Number 1795-17-1 Compound->CAS is identified by Weight Molecular Weight ~252.5 g/mol Formula->Weight results in

Caption: Logical flow from compound name to its formula and properties.

References

An In-depth Technical Guide to Dodecylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane is a saturated aliphatic hydrocarbon consisting of a cyclohexane ring substituted with a dodecyl group. Its chemical formula is C₁₈H₃₆. This compound and its isomers are of interest in various fields, including lubricants, fuel additives, and as a non-polar solvent. In the context of drug development, long-chain alkylcyclohexanes can serve as lipophilic moieties in drug candidates, influencing their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and analytical and synthetic methodologies related to this compound.

Nomenclature

The systematic and common names for this compound are crucial for accurate identification and communication in a scientific context.

IUPAC Name: this compound[1]

Synonyms:

  • 1-Cyclohexyldodecane

  • Cyclohexane, dodecyl-

  • Laurylcyclohexane

  • n-Dodecyl cyclohexane[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₈H₃₆--INVALID-LINK--
Molecular Weight 252.49 g/mol --INVALID-LINK--
CAS Number 1795-17-1--INVALID-LINK--
Boiling Point 338.8 °C at 760 mmHg--INVALID-LINK--
Melting Point 12.5 °C--INVALID-LINK--
Density 0.824 g/cm³ at 20 °C--INVALID-LINK--
Flash Point 147 °C--INVALID-LINK--
Refractive Index 1.456 at 20 °C--INVALID-LINK--
LogP (Octanol-Water) 9.0 (Predicted)--INVALID-LINK--

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Dodecylbenzene

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of dodecylbenzene. This reaction involves the addition of hydrogen across the aromatic ring of dodecylbenzene in the presence of a metal catalyst.

Materials:

  • Dodecylbenzene

  • Hydrogen gas (H₂)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Ethanol (or other suitable solvent)

  • High-pressure reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, dissolve dodecylbenzene in a suitable solvent such as ethanol.

  • Carefully add the catalyst (e.g., 10% Pd/C, typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).

  • Heat the reaction mixture to the desired temperature (typically 50-150 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake or by taking aliquots for analysis (e.g., by GC-MS).

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and structure of each component.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like a DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to a temperature that ensures rapid vaporization of the sample (e.g., 250 °C).

  • Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column oven is programmed to increase over time to facilitate the separation of compounds with different boiling points. A typical temperature program for analyzing this compound might be:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: Increase to 300 °C at a rate of 10 °C/minute

    • Final hold: Hold at 300 °C for 5 minutes

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization at 70 eV), the molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum for this compound will show a molecular ion peak (M⁺) at m/z 252, corresponding to the molecular weight of the compound. The fragmentation pattern will exhibit characteristic losses of alkyl fragments from the dodecyl chain and the cyclohexane ring, which can be used for structural confirmation. The retention time from the chromatogram can be used for quantification against a calibration curve.

Visualizations

Nomenclature_Hierarchy IUPAC IUPAC Name: this compound Synonyms Synonyms IUPAC->Synonyms S1 1-Cyclohexyldodecane Synonyms->S1 S2 Cyclohexane, dodecyl- Synonyms->S2 S3 Laurylcyclohexane Synonyms->S3 S4 n-Dodecyl cyclohexane Synonyms->S4

Caption: Nomenclature hierarchy for this compound.

Synthesis_Workflow Start Dodecylbenzene Reaction Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Start->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Product This compound Evaporation->Product Crude Product Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Data of Dodecylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dodecylcyclohexane (C₁₈H₃₆), a saturated hydrocarbon. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy of this compound reveals signals corresponding to the different types of protons present in the molecule. Due to the conformational flexibility of the cyclohexane ring and the long alkyl chain, the spectrum consists of overlapping multiplets in the upfield region, characteristic of saturated hydrocarbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (terminal methyl)0.88Triplet
-(CH₂)₁₀- (alkyl chain)1.25Multiplet
-CH₂- (adjacent to cyclohexane)1.18Multiplet
Cyclohexane protons0.8-1.7Multiplet
¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the this compound molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (cyclohexane, substituted)38.3
C2, C6 (cyclohexane)33.8
C3, C5 (cyclohexane)27.2
C4 (cyclohexane)26.8
C1' (alkyl chain, attached to ring)33.8
C2'28.1
C3' - C9'29.7 - 30.1
C10'32.4
C11'23.1
C12' (terminal methyl)14.2

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characteristic of a saturated alkane, showing prominent C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H asymmetric stretching (CH₂)
2853StrongC-H symmetric stretching (CH₂)
1465MediumC-H scissoring (bending) (CH₂)
1448MediumC-H asymmetric bending (CH₃) and scissoring (CH₂)
722WeakCH₂ rocking

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain and the cyclohexane ring.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Possible Fragment
2525[M]⁺ (Molecular Ion)
16915[C₁₂H₂₅]⁺
83100[C₆H₁₁]⁺ (Cyclohexyl cation) - Base Peak
8260[C₆H₁₀]⁺
6945[C₅H₉]⁺
5570[C₄H₇]⁺
4155[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., Bruker Avance 100 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-50 ppm.

  • Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

FTIR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Processing: A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR 1H NMR Data NMR->H_NMR C_NMR 13C NMR Data NMR->C_NMR IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Structure This compound Structure H_NMR->Structure C_NMR->Structure IR_Spectrum->Structure Mass_Spectrum->Structure

References

An In-depth Technical Guide to the Thermophysical Properties of n-Dodecylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of n-Dodecylcyclohexane (CAS: 1795-17-1). The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications. This document presents quantitative data in structured tables, details common experimental methodologies for property determination, and includes a visualization of the experimental workflow.

Compound Identification

  • Chemical Name: n-Dodecylcyclohexane[1][2]

  • Synonyms: Cyclohexane, dodecyl-; 1-Cyclohexyldodecane; Laurylcyclohexane[3]

  • CAS Registry Number: 1795-17-1[1][2][4]

  • Molecular Formula: C₁₈H₃₆[1][2][4]

  • Molecular Weight: 252.4784 g/mol [1][2][4]

Quantitative Thermophysical Data

The following tables summarize key thermophysical properties of n-Dodecylcyclohexane. These values have been compiled from various experimental studies and databases.

Table 1: Phase Transition Properties

PropertyValueTemperature (K)PressureReference
Boiling Point 588 K (314.85 °C)5881 atm[4][5][6]
Melting Point 285.65 K (12.5 °C)285.651 atm[5]
Fusion Temperature 282.3 K282.31 atm[4][6]
Triple Point 285.8 K285.8N/A[4]

Table 2: Thermodynamic Properties

PropertyValueTemperature (K)Reference
Liquid Heat Capacity (Cp) 615.5 J/(mol·K)298.15[1]
147.1 cal/(mol·K)298.15[6]
Enthalpy of Vaporization (ΔvapH) 93.4 ± 1.3 kJ/molN/A[4]
88.91 ± 0.96 kJ/molN/A[4]
Enthalpy of Fusion (ΔfusH) 45.84 kJ/mol258.8[4]
Standard Liquid Enthalpy of Combustion (ΔcH°) -2810.84 ± 0.84 kcal/molStandard State[6]
Standard Liquid Enthalpy of Formation (ΔfH°) -111.75 ± 0.85 kcal/molStandard State[6]

Table 3: Transport and Physical Properties

PropertyValueTemperature (°C)PressureReference
Liquid Density 0.8228 g/cm³20750 Torr[5]
Viscosity & Speed of Sound Data available for binary mixtures with n-dodecane and n-tetradecane over a temperature range of 288.15 K to 333.15 K.15 - 600.1 MPa[7][8][9][10]

Note: The properties of n-Dodecylcyclohexane, particularly transport properties like viscosity and density, are often studied in mixtures as components of surrogate fuels.[7][9][10] The values are dependent on temperature and the composition of the mixture.

Experimental Protocols for Property Determination

The determination of thermophysical properties requires precise and validated experimental techniques. Below are detailed methodologies for key experiments cited in the literature for liquids like n-Dodecylcyclohexane.

3.1. Density Measurement A common and accurate method for determining the density of liquids is through a vibrating U-tube densitometer .[11]

  • Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. This period is directly related to the mass, and therefore the density, of the liquid in the tube.

  • Methodology:

    • Calibration: The instrument is first calibrated using two fluids with precisely known densities, such as dry air and deionized water.

    • Sample Injection: A small, bubble-free sample of n-Dodecylcyclohexane is injected into the clean, dry U-tube.

    • Temperature Control: The sample is brought to the desired experimental temperature using a Peltier thermostat or a connected water bath, ensuring thermal equilibrium.

    • Measurement: The instrument excites the U-tube into oscillation and measures the resonant period.

    • Calculation: The density is calculated automatically by the instrument's software based on the calibration data and the measured period. Measurements are typically repeated at various temperatures to establish a density-temperature relationship.[9][10]

3.2. Viscosity Measurement Dynamic viscosity is frequently measured using capillary viscometers or, for more advanced applications, dual-capillary viscometers.[12]

  • Principle: This method is based on Poiseuille's law for laminar flow through a capillary tube. The time it takes for a known volume of liquid to flow through the capillary under a specific pressure head is proportional to its viscosity.

  • Methodology:

    • Instrument Setup: A dual-capillary viscometer, which can measure viscosity ratios against a reference fluid, is often used for precision.[12]

    • Sample Loading: The sample and a reference fluid are loaded into their respective capillaries.

    • Thermostatting: The system is maintained at a constant, precise temperature.

    • Flow Time Measurement: The time required for the liquid to pass between two marked points on the capillary is measured with high accuracy.

    • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature. The use of a dual-capillary setup allows for highly accurate relative measurements, which can be converted to absolute values using a known viscosity standard.[12]

3.3. Thermal Conductivity Measurement The thermal conductivity of liquids can be determined using several techniques, including the steady-state parallel-plate method.[13]

  • Principle: A thin, horizontal layer of the liquid is confined between two parallel metal plates. The upper plate is heated to a slightly higher temperature than the lower plate, creating a steady, one-dimensional heat flow downwards through the liquid.

  • Methodology:

    • Apparatus: A guarded parallel-plate instrument is used, where a central measuring section is surrounded by a guard ring maintained at the same temperature to prevent radial heat loss.[13]

    • Sample Placement: The liquid sample is placed in the gap of known thickness between the plates.

    • Establishing Gradient: A known electrical power is supplied to the heating element in the upper plate, and the system is allowed to reach thermal equilibrium.

    • Temperature Measurement: The temperatures of the upper and lower plates are measured with high-precision thermometers (e.g., platinum resistance thermometers).

    • Calculation: The thermal conductivity (λ) is calculated using the Fourier's law of heat conduction, based on the heat input, the temperature difference across the liquid layer, the area of the measuring section, and the thickness of the layer.[13]

3.4. Heat Capacity Measurement Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of liquids.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Methodology:

    • Sample Preparation: A small, accurately weighed amount of n-Dodecylcyclohexane is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

    • Baseline Measurement: A baseline is first established by running the DSC with two empty pans.

    • Standard Measurement: A run is performed with a known standard material (e.g., sapphire) to calibrate the instrument.

    • Sample Measurement: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate).

    • Calculation: The heat flow difference between the sample and the reference is measured. The specific heat capacity is then calculated by comparing the heat flow of the sample to that of the sapphire standard and the baseline.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermophysical properties of a liquid compound like n-Dodecylcyclohexane.

G cluster_0 Experimental Phase cluster_0_1 Sample Preparation cluster_0_2 Property Measurement cluster_1 Data Processing & Analysis cluster_2 Final Output Prep Compound Purification (e.g., Distillation/Chromatography) Char Purity Verification (e.g., GC-MS) Prep->Char Density Density (Vibrating U-Tube) Char->Density Viscosity Viscosity (Capillary Viscometer) Char->Viscosity ThermalCond Thermal Conductivity (Parallel Plate) Char->ThermalCond HeatCap Heat Capacity (DSC) Char->HeatCap PhaseChange Phase Transition (Calorimetry) Char->PhaseChange Acquisition Raw Data Acquisition (Time, Temp, Period, etc.) Density->Acquisition Viscosity->Acquisition ThermalCond->Acquisition HeatCap->Acquisition PhaseChange->Acquisition Analysis Data Analysis & Calculation (Application of Physical Laws) Acquisition->Analysis Correlation Modeling & Correlation (e.g., Temperature Dependence) Analysis->Correlation FinalProps Published Thermophysical Properties Correlation->FinalProps

General workflow for thermophysical property determination.

References

An In-depth Technical Guide to the Synthesis and Purification of Dodecylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecylcyclohexane, a saturated hydrocarbon, serves as a valuable building block and intermediate in various fields, including pharmaceuticals and materials science. Its long alkyl chain coupled with a cyclohexane ring imparts unique physicochemical properties that are leveraged in the design of novel molecules. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with experimental protocols, quantitative data, and characterization details to support researchers in their laboratory endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through several key pathways, each with its own set of advantages and considerations. The most common methods include the hydrogenation of dodecylbenzene, Friedel-Crafts alkylation, and Grignard reactions.

Hydrogenation of Dodecylbenzene

Catalytic hydrogenation of dodecylbenzene is a direct and efficient method for the synthesis of this compound. This process involves the saturation of the aromatic ring with hydrogen in the presence of a metal catalyst.

Reaction Scheme:

Experimental Protocol:

A general procedure for the hydrogenation of an aromatic ring can be adapted for dodecylbenzene. Raney Nickel is a commonly used catalyst for such transformations[1][2].

  • Catalyst Preparation: In a suitable high-pressure reactor, add Raney Nickel catalyst (typically 5-10% by weight of the substrate) under a blanket of inert gas to prevent oxidation.

  • Reaction Setup: Introduce dodecylbenzene and a solvent such as ethanol or cyclohexane.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 100-150 °C)[3][4].

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodically analyzing aliquots using Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude this compound.

Quantitative Data:

Synthesis Pathway: Hydrogenation of Dodecylbenzene

Dodecylbenzene Dodecylbenzene This compound This compound Dodecylbenzene->this compound Hydrogenation H2 H₂ H2->this compound Catalyst Catalyst (e.g., Raney Ni, Pd/C) Catalyst->this compound

Caption: Catalytic hydrogenation of dodecylbenzene to this compound.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers another route to this compound, typically by first synthesizing dodecylbenzene followed by hydrogenation. The alkylation can be performed by reacting benzene with a dodecyl-containing alkylating agent, such as 1-dodecene or 1-bromododecane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[5][6][7][8].

Reaction Scheme (Alkylation Step):

or

Experimental Protocol (Alkylation of Benzene with 1-Dodecene):

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride in an excess of dry benzene under an inert atmosphere.

  • Addition of Alkylating Agent: Cool the mixture in an ice bath and add 1-dodecene dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 2-4 hours) to ensure complete reaction.

  • Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the excess benzene by distillation. The resulting crude dodecylbenzene can then be purified by vacuum distillation.

Quantitative Data:

The yield of Friedel-Crafts alkylation can vary depending on the specific conditions and substrates used. Rearrangements of the alkyl chain are possible, leading to a mixture of isomers.

Synthesis Pathway: Friedel-Crafts Alkylation

Benzene Benzene Dodecylbenzene Dodecylbenzene Benzene->Dodecylbenzene Alkylation Alkylating_Agent Alkylating Agent (1-Dodecene or Dodecyl Halide) Alkylating_Agent->Dodecylbenzene Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Dodecylbenzene Hydrogenation Hydrogenation Dodecylbenzene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Two-step synthesis via Friedel-Crafts alkylation and subsequent hydrogenation.

Grignard Reaction

A Grignard reaction provides a versatile method for forming carbon-carbon bonds. This compound can be synthesized by reacting a cyclohexyl Grignard reagent with a dodecyl halide[9][10][11][12][13][14][15].

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation: Prepare cyclohexylmagnesium bromide by reacting bromocyclohexane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The initiation of the reaction can be facilitated by adding a small crystal of iodine[12].

  • Reaction with Dodecyl Halide: To the freshly prepared Grignard reagent, add a solution of 1-bromododecane in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Completion and Work-up: After the addition, the reaction mixture may be stirred at room temperature or gently refluxed to ensure completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride[12].

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate. After removing the solvent, the crude this compound can be purified by vacuum distillation.

Quantitative Data:

Grignard reactions can provide good yields, but side reactions such as elimination or coupling can occur. The purity of the final product will depend on the efficiency of the purification process.

Synthesis Pathway: Grignard Reaction

Cyclohexyl_Halide Cyclohexyl Halide Grignard_Reagent Cyclohexylmagnesium Halide Cyclohexyl_Halide->Grignard_Reagent Mg Mg Mg->Grignard_Reagent This compound This compound Grignard_Reagent->this compound Nucleophilic Substitution Dodecyl_Halide Dodecyl Halide Dodecyl_Halide->this compound

Caption: Synthesis of this compound via a Grignard reaction.

Purification of this compound

The crude product obtained from any of the synthetic routes will likely contain unreacted starting materials, byproducts, and solvent residues. Therefore, a purification step is essential to obtain this compound of high purity.

Vacuum Distillation

Given the high boiling point of this compound (approximately 315 °C at atmospheric pressure), vacuum distillation is the preferred method for its purification to avoid thermal decomposition[16][17][18][19]. By reducing the pressure, the boiling point of the compound is significantly lowered.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum[20]. Use a stir bar or capillary ebulliator to ensure smooth boiling.

  • Distillation: Place the crude this compound in the distillation flask. Apply vacuum and then gradually heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point at a given pressure can be estimated using a pressure-temperature nomograph.

  • Purity Assessment: The purity of the collected fractions can be assessed by GC.

Quantitative Data:

PropertyValueReference
Boiling Point (at 750 Torr)314.85 °C[21]
Melting Point12.5 °C[21]
Density (at 20 °C)0.8228 g/cm³[21]

Vacuum distillation can typically yield purities of >98%.

Purification Workflow: Vacuum Distillation

Crude Crude this compound Apparatus Vacuum Distillation Apparatus Crude->Apparatus Heating Heating under Reduced Pressure Apparatus->Heating Vaporization Vaporization Heating->Vaporization Condensation Condensation Vaporization->Condensation Collection Fraction Collection Condensation->Collection Pure Pure this compound Collection->Pure

Caption: General workflow for purification by vacuum distillation.

Preparative Chromatography

For achieving very high purity or for separating isomers, preparative chromatography techniques such as preparative gas chromatography (Prep-GC) or preparative high-performance liquid chromatography (Prep-HPLC) can be employed[1][6][7][17][22][23][24][25].

Experimental Protocol (General for Preparative HPLC):

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reversed-phase column (e.g., C18) with a non-polar mobile phase (e.g., acetonitrile/water or methanol/water) is a common starting point for non-polar compounds.

  • Scale-up: Scale up the analytical method to a preparative scale by using a larger column and a higher flow rate.

  • Fraction Collection: Inject the crude sample and collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data:

A commercially available standard of n-dodecylcyclohexane is reported to have a purity of >98.0% as determined by GC[22]. Preparative chromatography can potentially achieve even higher purities (>99%).

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet for the cyclohexane protons and signals corresponding to the dodecyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring and the dodecyl chain.

Spectral data for this compound is available in public databases such as PubChem[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): A single sharp peak in the gas chromatogram is indicative of a pure compound. The retention time can be compared to a known standard. Quantitative analysis of purity can be performed using a GC-FID system[26][27][28][29].

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z = 252. The fragmentation pattern will be characteristic of a long-chain alkylcyclohexane[16][30].

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and safety considerations.

References

Solubility of Dodecylcyclohexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated hydrocarbon with the chemical formula C₁₈H₃₆, is a non-polar molecule comprising a cyclohexane ring and a dodecyl chain. Its physicochemical properties, particularly its solubility in various organic solvents, are of significant interest in diverse fields such as lubricant formulation, materials science, and as a non-polar component in drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the lack of extensive publicly available experimental data through theoretical predictions and generalized experimental protocols.

This compound is a colorless liquid at room temperature with a melting point of approximately 12.5 °C and a boiling point of around 314.85 °C. Its density is approximately 0.8228 g/cm³ at 20 °C.[1] The long alkyl chain and the cyclohexane ring render the molecule highly non-polar.

General Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that non-polar solutes, such as this compound, will exhibit higher solubility in non-polar solvents, while their solubility in polar solvents will be limited. The intermolecular forces at play are primarily London dispersion forces for this compound. For a solvent to effectively dissolve this compound, it must be able to overcome the solute-solute and solvent-solvent interactions and establish favorable solute-solvent interactions.

Predicted Solubility of this compound

In the absence of extensive experimental data, the solubility of this compound in various organic solvents can be predicted using group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model. The UNIFAC model estimates activity coefficients, which in turn can be used to predict solubility. Based on the non-polar nature of this compound, its predicted solubility in different classes of organic solvents is summarized below.

Data Presentation: Predicted Solubility of this compound
Solvent ClassSolvent ExamplesPredicted Solubility of this compoundDominant Intermolecular Forces (Solvent)
Alcohols Methanol, Ethanol, Propanol, ButanolSparingly Soluble to InsolubleHydrogen Bonding, Dipole-Dipole, London Dispersion
Hydrocarbons Hexane, Heptane, Toluene, BenzeneHighly Soluble (Miscible)London Dispersion
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleDipole-Dipole, London Dispersion
Ketones Acetone, Methyl Ethyl Ketone (MEK)Sparingly SolubleDipole-Dipole, London Dispersion

Experimental Protocols

To experimentally determine the solubility of this compound in an organic solvent, the following general protocol, based on the static equilibrium method, can be employed.

General Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Glass vials with airtight seals

  • Pipettes and syringes

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

Procedure:

  • Preparation of Supersaturated Solutions: In a series of sealed glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials confirms that the solutions are saturated.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess, undissolved this compound to settle.

  • Sampling: Carefully extract a known volume of the clear, supernatant liquid phase using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility.

  • Analysis: Accurately weigh the collected sample and then analyze its composition using a calibrated gas chromatograph (GC) or another appropriate analytical technique to determine the concentration of this compound.

  • Data Calculation: From the concentration determined in the analysis, calculate the solubility in the desired units (e.g., g/100 g solvent, mole fraction, or mol/L).

  • Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.

Mandatory Visualization

Logical Relationship of this compound Solubility

The following diagram illustrates the general principle of "like dissolves like" as it applies to the solubility of this compound.

G cluster_solvents Organic Solvents This compound This compound (Non-polar) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) This compound->NonPolar High Solubility (Miscible) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) This compound->PolarAprotic Moderate to Low Solubility PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) This compound->PolarProtic Very Low Solubility (Immiscible)

Caption: Solubility of this compound based on solvent polarity.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

G start Start prepare Prepare Supersaturated Mixtures start->prepare equilibrate Equilibrate at Constant Temperature prepare->equilibrate settle Allow Excess Solute to Settle equilibrate->settle sample Sample Supernatant settle->sample analyze Analyze Sample (e.g., by GC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility measurement.

References

Dodecylcyclohexane in the Botanical Realm: A Technical Guide to its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated aliphatic cyclic hydrocarbon, has been identified as a naturally occurring compound in a select number of plant species. While not as widespread as other classes of phytochemicals, its presence warrants investigation into its biosynthesis, potential ecological roles, and pharmacological significance. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in plants, focusing on quantitative data, experimental protocols for its detection, and a plausible biosynthetic pathway.

Natural Occurrence of this compound

To date, this compound has been identified in two plant species: Aloe vera and Ensete gilletii. The quantitative data available from the existing literature is summarized below.

Data Presentation
Plant SpeciesFamilyPlant PartCompoundConcentrationAnalytical MethodReference
Aloe vera (L.) Burm.f.AsphodelaceaeJuice/GelThis compoundNot QuantifiedGC-MS[Yamaguchi et al., 1993]
Ensete gilletii (De Wild.) CheesmanMusaceaeRootsThis compound0.85% of petroleum ether extractGC-MS[Phytochemical and antibacterial studies of Ensete gilletii roots extracts][1][2][3]

Experimental Protocols

The identification and quantification of this compound in plant matrices rely on established phytochemical analysis techniques. The following protocols are based on methodologies reported in the cited literature and general laboratory practices for the analysis of volatile and semi-volatile organic compounds from plant materials.

Protocol 1: Extraction of this compound from Ensete gilletii Roots

This protocol describes the extraction of this compound from the roots of Ensete gilletii using the Soxhlet extraction method, as referenced in the phytochemical analysis of this plant.[4]

1. Sample Preparation:

  • Collect fresh roots of Ensete gilletii.
  • Wash the roots thoroughly with distilled water to remove any soil and debris.
  • Air-dry the roots at room temperature or in a plant dryer at a controlled temperature (typically 40-50°C) to a constant weight.
  • Grind the dried roots into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh a known amount of the powdered root material (e.g., 50 g).
  • Place the powdered sample into a cellulose thimble.
  • Insert the thimble into the main chamber of the Soxhlet apparatus.
  • Fill a round-bottom flask with a suitable volume of petroleum ether (a non-polar solvent) to approximately two-thirds of its capacity.
  • Assemble the Soxhlet apparatus with a condenser and the round-bottom flask on a heating mantle.
  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
  • Allow the extraction to proceed for a sufficient duration (typically 6-8 hours or until the solvent in the siphon arm becomes colorless), ensuring multiple cycles of solvent washing.
  • After extraction, turn off the heat and allow the apparatus to cool.
  • Carefully dismantle the apparatus and recover the petroleum ether extract from the round-bottom flask.

3. Concentrate the Extract:

  • Concentrate the petroleum ether extract using a rotary evaporator under reduced pressure to remove the solvent.
  • The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.
  • Store the concentrated extract in a sealed vial at 4°C for subsequent analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general procedure for the analysis of the plant extract to identify and quantify this compound.[5][6][7]

1. Sample Preparation for GC-MS:

  • Dissolve a precise amount of the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a known concentration (e.g., 1 mg/mL).
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.
  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase temperature at a rate of 10°C/minute to 280°C.
  • Final hold: Hold at 280°C for 10 minutes.
  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/minute.
  • Mass Spectrometer (MS):
  • Ionization Source: Electron Ionization (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Scan Range: m/z 40-550.

3. Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum with the reference spectra in the NIST (National Institute of Standards and Technology) library and by comparing its retention time with that of a pure standard if available.
  • Quantification: The relative percentage of this compound in the extract can be determined by dividing the peak area of this compound by the total peak area of all identified compounds and multiplying by 100. For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

Signaling Pathways and Biosynthesis

The biosynthetic pathway for this compound in plants has not been explicitly elucidated in the scientific literature. However, based on known biochemical pathways for the formation of fatty acids and cyclic compounds in plants, a plausible hypothetical pathway can be proposed.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway initiates from the well-established fatty acid biosynthesis pathway, leading to the formation of a C12 fatty acid (lauric acid). This is followed by a series of reduction, activation, and cyclization steps.

plausible_biosynthesis_of_this compound acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthesis malonyl_coa Malonyl-CoA malonyl_coa->fatty_acid_synthesis lauryl_acp Lauryl-ACP (C12) fatty_acid_synthesis->lauryl_acp Multiple Steps lauric_acid Lauric Acid lauryl_acp->lauric_acid Thioesterase lauryl_coa Lauroyl-CoA lauric_acid->lauryl_coa Acyl-CoA Synthetase lauryl_aldehyde Dodecanal lauryl_coa->lauryl_aldehyde Acyl-CoA Reductase dodecane Dodecane lauryl_aldehyde->dodecane Aldehyde Decarbonylase activated_dodecane Activated Dodecane (e.g., radical) dodecane->activated_dodecane Activation Step (e.g., P450 monooxygenase) cyclization Cyclase Enzyme (Hypothetical) activated_dodecane->cyclization This compound This compound cyclization->this compound Intramolecular Cyclization experimental_workflow start Start: Hypothesis of Biosynthetic Pathway labeling Isotopic Labeling Studies (e.g., ¹³C-glucose, ¹³C-acetate) start->labeling gene_id Identification of Candidate Genes (Transcriptomics, Genomics) start->gene_id extraction Extraction of Metabolites labeling->extraction analysis LC-MS/MS or GC-MS Analysis of Labeled Intermediates extraction->analysis pathway_validation Pathway Validation analysis->pathway_validation Confirmation of precursor incorporation enzyme_assays In Vitro Enzyme Assays with Candidate Enzymes functional_characterization Functional Characterization of Expressed Enzymes enzyme_assays->functional_characterization gene_id->enzyme_assays heterologous_expression Heterologous Expression of Candidate Genes gene_id->heterologous_expression heterologous_expression->functional_characterization functional_characterization->pathway_validation Confirmation of enzymatic activity

References

Dodecylcyclohexane: A Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and metabolic data for dodecylcyclohexane. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment of this compound is limited by the scarcity of publicly available data on several key endpoints.

Executive Summary

This compound is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a twelve-carbon alkyl chain. Its toxicological profile is not well-established in publicly accessible literature. While studies on its metabolism in mammalian and aquatic species provide insights into its biotransformation, significant data gaps exist for acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. This guide synthesizes the available information, presents it in a structured format, and clearly identifies areas where data is lacking.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1795-17-1[1]
Molecular Formula C₁₈H₃₆[1]
Molecular Weight 252.48 g/mol [1]
Boiling Point 314.85 °C[1]
Melting Point 12.5 °C[1]
Density 0.8228 g/cm³ (20 °C)[1]
Water Solubility Not specified
LogP (Octanol/Water Partition Coefficient) Not specified

Toxicokinetics and Metabolism

Studies in rats and rainbow trout indicate that this compound is absorbed and extensively metabolized. The primary metabolic pathways involve oxidation of both the cyclohexane ring and the dodecyl side chain.

Metabolism in Rats

In rats, orally administered this compound is readily absorbed. The dodecyl side chain undergoes ω-oxidation followed by β-oxidation, leading to the formation of cyclohexylacetic acid and its chain-shortened analogs. Hydroxylation of the cyclohexane ring also occurs.

Metabolic Pathway in Rats

This compound This compound omega_oxidation ω-oxidation of dodecyl chain This compound->omega_oxidation beta_oxidation β-oxidation omega_oxidation->beta_oxidation Cyclohexylacetic_acid Cyclohexylacetic acid beta_oxidation->Cyclohexylacetic_acid Ring_hydroxylation Ring hydroxylation Cyclohexylacetic_acid->Ring_hydroxylation Hydroxylated_metabolites Hydroxylated cyclohexylacetic acids Ring_hydroxylation->Hydroxylated_metabolites

Metabolic pathway of this compound in rats.
Metabolism in Rainbow Trout (Salmo gairdneri)

In rainbow trout, this compound is also metabolized through oxidation of the side chain to form cyclohexylacetic acid. A notable species-specific pathway in trout is the aromatization of the cyclohexane ring to a phenyl group, leading to the formation of phenylacetic acid. These acidic metabolites are then conjugated with taurine before excretion.[2]

Identified Metabolites in Rainbow Trout Urine [2]

MetaboliteConjugation
Cyclohexylacetic acidUnconjugated, Glucuronide, Taurine
1-Hydroxycyclohexylacetic acidUnconjugated
3-Hydroxycyclohexylacetic acidUnconjugated
4-Hydroxycyclohexylacetic acidUnconjugated
Phenylacetic acidGlucuronide, Taurine

Metabolic Pathway in Rainbow Trout

This compound This compound Side_chain_oxidation Side-chain oxidation This compound->Side_chain_oxidation Cyclohexylacetic_acid Cyclohexylacetic acid Side_chain_oxidation->Cyclohexylacetic_acid Aromatization Aromatization of cyclohexane ring Cyclohexylacetic_acid->Aromatization Conjugation Conjugation with Taurine/Glucuronic acid Cyclohexylacetic_acid->Conjugation Phenylacetic_acid Phenylacetic acid Aromatization->Phenylacetic_acid Phenylacetic_acid->Conjugation Excretion Urinary Excretion Conjugation->Excretion cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization Acute_Toxicity Acute Toxicity (LD50/LC50) Dose_Response Dose-Response Assessment Acute_Toxicity->Dose_Response Genotoxicity Genotoxicity (Ames, Micronucleus) Genotoxicity->Dose_Response Chronic_Toxicity Chronic Toxicity (NOAEL/LOAEL) Chronic_Toxicity->Dose_Response Repro_Dev_Toxicity Reproductive/ Developmental Toxicity Repro_Dev_Toxicity->Dose_Response Carcinogenicity Carcinogenicity Carcinogenicity->Dose_Response Sources Sources & Routes of Exposure Sources->Dose_Response Metabolism Toxicokinetics & Metabolism Metabolism->Dose_Response Risk_Conclusion Risk Conclusion Dose_Response->Risk_Conclusion

References

An In-depth Technical Guide to the Environmental Fate and Transport of Dodecylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane, a saturated hydrocarbon consisting of a cyclohexane ring substituted with a dodecyl chain, is a compound of interest in various industrial applications. Its environmental fate and transport are critical considerations for assessing its potential impact on ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the environment, including its physicochemical properties, degradation pathways, and transport mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental profile of this and structurally similar molecules.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular FormulaC₁₈H₃₆-[1][2][3]
Molecular Weight252.48 g/mol [1][2][3][4]
Melting Point12.5°C[4]
Boiling Point314.85°C[4]
Water Solubility0.0001384 (estimated)mg/L @ 25°C-
logP (Octanol-Water Partition Coefficient)9.720 (estimated)--
Vapor PressureData not available
Henry's Law ConstantData not available

Note: Experimental data for water solubility, logP, vapor pressure, and Henry's Law Constant for this compound are limited. The provided values are estimations and should be used with caution.

Environmental Fate

The fate of this compound in the environment is determined by a combination of degradation processes that transform the molecule and transport processes that move it between different environmental compartments.

Degradation

Degradation processes are crucial in reducing the concentration and potential impact of this compound in the environment. The primary degradation pathways include biodegradation, photodegradation, and hydrolysis.

Biodegradation is a key process in the environmental attenuation of this compound. Studies have shown that certain microorganisms can utilize this compound as a source of carbon and energy.

  • Aerobic Biodegradation: Under aerobic conditions, bacteria of the genus Rhodococcus have been identified as capable of degrading this compound. The degradation can proceed through two main pathways: oxidation of the alkyl side chain and oxidation of the cyclohexane ring. Metabolites identified from the degradation of this compound by Rhodococcus sp. include 4-dodecylcyclohexanol, 4-dodecylcyclohexanone, cyclohexanecarboxylic acid, and cyclohexylacetic acid.

The general process of aerobic biodegradation is governed by standardized testing protocols, such as the OECD 301 series.[5][6][7][8][9]

Experimental Protocol: Aerobic Biodegradation (Following OECD 301 Principles)

The ready biodegradability of this compound can be assessed using methods outlined in OECD Guideline 301.[5][6][7][8][9] A common method is the Manometric Respirometry Test (OECD 301F).

  • Test System: A defined volume of mineral medium containing a known concentration of this compound (as the sole organic carbon source) is inoculated with a microbial community (e.g., activated sludge from a wastewater treatment plant).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a respirometer. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

  • Controls: Blank controls (inoculum and mineral medium without the test substance) are run in parallel to account for endogenous respiration of the microorganisms. A reference substance with known biodegradability is also tested to ensure the viability of the inoculum.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Saturated hydrocarbons like this compound are generally resistant to hydrolysis under typical environmental conditions (pH 5-9).[13][14][15] Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Environmental Transport

Transport processes determine the movement and distribution of this compound within and between environmental compartments. Key transport mechanisms include adsorption, volatilization, and bioaccumulation.

Adsorption to soil and sediment particles can significantly affect the mobility and bioavailability of this compound. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. Due to its high lipophilicity (estimated logP of 9.720), this compound is expected to have a high affinity for organic matter in soil and sediment, leading to low mobility.

Experimental Protocol: Soil Adsorption/Desorption (Following OECD 106 Principles)

The soil adsorption and desorption characteristics of this compound can be determined using the batch equilibrium method described in OECD Guideline 106.[16][17][18][19][20]

  • Soil Selection: A range of well-characterized soils with varying organic carbon content, clay content, and pH are used.

  • Equilibration: A known mass of soil is equilibrated with a solution of this compound of a known concentration in a suitable solvent (e.g., aqueous solution with a co-solvent for poorly soluble substances). The mixture is agitated for a defined period to reach equilibrium.

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of this compound in the liquid phase is measured using a suitable analytical method (e.g., gas chromatography-mass spectrometry).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase. The adsorption coefficient (Kd) is then calculated, and from this, the organic carbon-normalized adsorption coefficient (Koc) is determined.

  • Desorption: Desorption can be assessed by replacing a portion of the equilibrated aqueous phase with a fresh solution and re-equilibrating.

Volatilization is the transfer of a substance from a liquid or solid phase to the gas phase.[21][22][23][24] The tendency of this compound to volatilize from water is governed by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and adsorption characteristics. Although experimental data for these properties are lacking, its high molecular weight and boiling point suggest that its volatility from water and moist soils will be low.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.[25][26][27] For aquatic organisms, this can occur through direct uptake from the water (bioconcentration) or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of the extent of bioconcentration.

Given its high estimated logP, this compound has the potential to bioaccumulate in the fatty tissues of organisms. While specific BCF data for this compound are scarce, a study on the structurally similar compound dodecamethylcyclohexasiloxane (D6) in rainbow trout reported a bioconcentration factor (BCF) of 1909 L/kg.[25] This suggests that this compound may also have a significant potential for bioconcentration in aquatic organisms. Chronic ingestion of this compound by rainbow trout has been shown to influence lipid metabolism.[28]

Ecotoxicity

The potential for a chemical to cause adverse effects on living organisms is a critical component of its environmental risk assessment. Ecotoxicity data for this compound are limited. However, given its potential to bioaccumulate, there is a possibility of chronic toxicity to aquatic organisms. Standardized ecotoxicity tests, such as those for acute toxicity to fish (e.g., rainbow trout) and invertebrates (e.g., Daphnia magna), are needed to fully characterize its ecotoxicological profile.[29][30][31][32][33][34][35]

Mandatory Visualizations

Environmental_Fate_and_Transport_Workflow cluster_Release Release into Environment cluster_Compartments Environmental Compartments cluster_Processes Fate and Transport Processes Release This compound Release Water Water Release->Water Partitioning Soil Soil/Sediment Release->Soil Partitioning Air Air Release->Air Partitioning Biota Biota Water->Biota Bioconcentration Degradation Degradation Water->Degradation Biodegradation Photodegradation Transport Transport Water->Transport Adsorption Volatilization Soil->Biota Uptake Soil->Degradation Biodegradation Soil->Transport Leaching Runoff Air->Degradation Photodegradation Air->Transport Deposition Biota->Degradation Metabolism Transport->Water Transport->Soil Transport->Air

Caption: Workflow of this compound's environmental fate.

Biodegradation_Pathway cluster_SideChainOxidation Side Chain Oxidation cluster_RingOxidation Ring Oxidation This compound This compound Metabolite1 4-Dodecylcyclohexanol This compound->Metabolite1 Initial Oxidation (Rhodococcus sp.) Metabolite3 Cyclohexylacetic Acid This compound->Metabolite3 Initial Oxidation (Rhodococcus sp.) Metabolite2 4-Dodecylcyclohexanone Metabolite1->Metabolite2 Further_Degradation Further_Degradation Metabolite2->Further_Degradation Further Degradation Metabolite4 Cyclohexanecarboxylic Acid Metabolite3->Metabolite4 Metabolite4->Further_Degradation Further Degradation

Caption: Biodegradation pathways of this compound.

Conclusion

The environmental fate and transport of this compound are complex processes primarily driven by its high lipophilicity and susceptibility to biodegradation. While biodegradation by microorganisms like Rhodococcus species appears to be a significant degradation pathway, its high potential for bioaccumulation warrants further investigation into its long-term ecological effects. A significant data gap exists for experimentally determined physicochemical properties such as vapor pressure and Henry's Law constant, as well as for quantitative data on soil adsorption, bioconcentration, and ecotoxicity. Future research should focus on filling these data gaps to enable a more complete and accurate assessment of the environmental risks associated with this compound. The experimental protocols outlined in this guide, based on established OECD guidelines, provide a framework for generating the necessary data.

References

Methodological & Application

Application Note: Analysis of Dodecylcyclohexane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecylcyclohexane is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a dodecyl group.[1][2] As a long-chain cycloalkane, its analysis is relevant in various fields, including petrochemicals, environmental monitoring, and in the characterization of complex hydrocarbon mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle

The methodology involves the separation of this compound from a sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The separation on the GC column is based on the compound's boiling point and its interaction with the stationary phase. Following elution from the GC column, the analyte is ionized, fragmented, and the resulting mass-to-charge ratios of the fragments are detected by the mass spectrometer, providing a unique mass spectrum that allows for definitive identification.

Experimental Protocols

1. Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples where this compound is a major component or is in a relatively clean matrix, a simple dilution is sufficient.

  • Reagents and Materials:

    • This compound standard (CAS No. 1795-17-1)

    • Hexane or Dichloromethane (GC grade or equivalent)

    • Volumetric flasks

    • Micropipettes

    • Autosampler vials with caps

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For unknown samples, dilute an accurately measured volume or weight in hexane to bring the expected concentration of this compound within the calibration range.

    • Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization for specific instrumentation and applications.

Parameter Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5MS, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow mode)
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume1 µL
Inlet Temperature280 °C
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-450
Solvent Delay5 minutes

Data Presentation

Quantitative Analysis

A calibration curve should be generated by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve.

Qualitative Analysis and Mass Spectrum

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 1: Characteristic Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
55100C4H7+
6985C5H9+
8395C6H11+ (Cyclohexyl cation)
25210C18H36+ (Molecular Ion)

Note: Relative intensities are approximate and can vary slightly between instruments. Data is based on the NIST Mass Spectrometry Data Center.[1]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Dilution Sample->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

The logical relationship for the identification and quantification process is outlined in the following diagram.

Data_Analysis_Logic cluster_0 Data Acquisition cluster_1 Qualitative Identification cluster_2 Quantitative Measurement TIC Total Ion Chromatogram RT Retention Time Matching TIC->RT Integration Peak Area Integration TIC->Integration MS Mass Spectrum Matching RT->MS ID Compound Identified MS->ID Calibration Calibration Curve Integration->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: Logical flow for data analysis in GC-MS.

Conclusion

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of this compound by GC-MS. The described method is a reliable starting point for researchers, scientists, and drug development professionals. Method parameters may need to be optimized for specific sample matrices and instrumentation to achieve the desired performance characteristics.

References

Application Note: Quantification of Dodecylcyclohexane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of dodecylcyclohexane in various environmental matrices, including water and soil. This compound, a component of certain petroleum products, can be introduced into the environment through industrial activities or accidental spills.[1] Monitoring its concentration is crucial for environmental assessment and remediation efforts. The protocol outlined below utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, a preferred and highly effective technique for the analysis of petroleum hydrocarbons.[2][3] This document provides comprehensive procedures for sample collection, preparation, and instrumental analysis tailored for researchers and scientists in environmental monitoring and related fields.

Introduction

This compound (C18H36) is a saturated cyclic hydrocarbon.[4] Its presence in the environment is often associated with contamination from petroleum-based products like lubricating oils and diesel. Due to its hydrophobic nature and low polarity, it tends to accumulate in soil and sediment.[5] Accurate quantification of this compound is essential for assessing the extent of contamination, understanding its environmental fate, and ensuring compliance with environmental regulations.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of semi-volatile organic compounds (SVOCs) like this compound in environmental samples.[3] The method provides excellent separation of complex hydrocarbon mixtures and sensitive, selective detection, making it ideal for trace-level analysis.[6] This note provides a detailed protocol from sample collection through to data analysis.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. It involves sample collection, a multi-step sample preparation phase including extraction and cleanup, followed by instrumental analysis and data processing.

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • Solvents (HPLC or GC grade): Dichloromethane, Acetone, Hexane, Isooctane

  • Standards: this compound (analytical standard), Labeled internal standard (e.g., deuterated polycyclic aromatic hydrocarbon like Acenaphthene-d10)

  • Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours), Sulfuric Acid

  • Solid Phase Extraction (SPE): Florisil cartridges (e.g., 1g, 6mL)

  • Glassware: Amber glass bottles, separatory funnels, Soxhlet extraction apparatus, Kuderna-Danish (K-D) concentrator, vials with PTFE-lined caps.

Detailed Protocols

  • Water Samples: Collect 1-liter samples in amber glass bottles, leaving minimal headspace.[7] Preserve by acidifying to pH <2 with sulfuric acid. Store at 4°C and extract within 7 days.

  • Soil and Sediment Samples: Collect samples in wide-mouth amber glass jars.[7] Store at 4°C and extract within 14 days.

  • Spiking: Spike the 1-L water sample with a known amount of a labeled internal standard.

  • Extraction:

    • Transfer the sample to a 2-L separatory funnel.

    • Add 60 mL of dichloromethane, cap, and shake vigorously for 2 minutes, venting periodically.

    • Allow the layers to separate and drain the organic (bottom) layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.[7]

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to approximately 5 mL using a Kuderna-Danish (K-D) apparatus. Further concentrate to about 0.5 mL under a gentle stream of nitrogen.[7]

  • Solvent Exchange: Add 2-3 mL of isooctane and re-concentrate to 1 mL. This removes the more volatile extraction solvent.

  • Homogenization and Spiking: Homogenize the sample and weigh out 10-20 g (dry weight equivalent) into a Soxhlet thimble. Spike with a known amount of a labeled internal standard.[7]

  • Extraction:

    • Mix the soil with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

    • Place the thimble in a Soxhlet extractor.

    • Extract with a 1:1 mixture of acetone and hexane for 18-24 hours.[7]

  • Concentration: Concentrate the extract to approximately 1 mL using a K-D apparatus followed by nitrogen blowdown.

  • Cleanup:

    • The concentrated extract may contain interfering compounds. A cleanup step using a Florisil SPE cartridge is recommended.[8]

    • Condition the cartridge with hexane.

    • Load the sample extract onto the cartridge.

    • Elute the hydrocarbon fraction with a hexane/dichloromethane mixture.

    • Concentrate the cleaned extract to a final volume of 1.0 mL in isooctane.

GC-MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

ParameterCondition
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Inlet Split/splitless, operated in splitless mode
Inlet Temperature 280°C
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quad Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and selectivity
SIM Ions (m/z) This compound: 83, 111, 252; Internal Standard: (e.g., Acenaphthene-d10: 164)

Table 1: Suggested GC-MS operating conditions.

Quantification and Quality Control

  • Calibration: Prepare a multi-point calibration curve (e.g., 5 levels) by analyzing standards containing known concentrations of this compound and a constant concentration of the internal standard. Plot the response factor (ratio of analyte peak area to internal standard peak area) against the concentration.

  • Quantification: Calculate the concentration of this compound in the sample extracts using the calibration curve. The final concentration in the original sample is determined by accounting for the initial sample volume/weight and any dilution factors.

  • Quality Control:

    • Method Blank: A method blank (reagent-only sample) should be processed with each batch of samples to check for contamination.

    • Matrix Spike: A sample should be spiked with a known amount of analyte before extraction to assess matrix effects and recovery. Recoveries should typically fall within 70-130%.

    • Duplicates: Analyze a duplicate sample to assess method precision. The relative percent difference (RPD) should be below 20%.

Representative Quantitative Data

The following table summarizes hypothetical, yet typical, concentration ranges for this compound in environmental samples. Actual concentrations are highly dependent on the proximity to contamination sources.

Environmental MatrixConcentration Range (µg/L or µg/kg)Notes
Surface Water< 0.1 - 5 µg/LHigher concentrations may be found near industrial discharge points.
Groundwater< 0.05 - 2 µg/LLower levels are typical due to soil adsorption during leaching.[9]
Industrial Soil100 - 5,000 µg/kgHighly variable depending on the level and age of contamination.
River Sediment50 - 2,000 µg/kgSediments act as a sink for hydrophobic compounds.[2]

Table 2: Typical concentration ranges of this compound.

Disclaimer: This application note is intended for guidance and research purposes. All laboratory work should be conducted by trained personnel in accordance with safety regulations. Method parameters may require optimization for specific instrumentation and sample matrices.

References

Dodecylcyclohexane: A High-Boiling Solvent for Specialized Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecylcyclohexane, a high-boiling, non-polar aliphatic solvent, presents a unique set of properties that make it a compelling, albeit currently underutilized, medium for a variety of organic transformations. With a boiling point of approximately 288°C, it offers a significant advantage for reactions requiring elevated temperatures, a condition often necessary to overcome high activation barriers or to promote the reaction of challenging substrates. Its non-polar nature and chemical inertness make it a potential alternative to other high-boiling aromatic solvents like toluene, xylenes, or diphenyl ether, particularly in applications where solvent-arene interactions are undesirable or where a "greener" solvent profile is sought.

This document provides detailed application notes and protocols for the prospective use of this compound in several key areas of organic synthesis: palladium-catalyzed cross-coupling reactions, nanoparticle synthesis, and controlled radical polymerization. It is important to note that while the principles outlined are based on established chemical knowledge, specific literature precedents for the use of this compound in these exact applications are scarce. Therefore, the provided protocols should be considered as starting points for methodological development and optimization.

Physical and Chemical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for its effective application as a solvent in organic synthesis. These properties dictate its suitability for various reaction conditions and work-up procedures.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₆[1][2][3]
Molecular Weight 252.48 g/mol [1][2][3]
Boiling Point ~288 °C (at 760 mmHg)[1]
Melting Point -13 °C[1]
Density 0.828 g/cm³ (at 20 °C)[1]
CAS Number 1795-17-1[1][2][3]

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent can significantly influence reaction rates, yields, and catalyst stability. Non-polar, high-boiling solvents can be advantageous for certain coupling reactions, particularly those involving non-polar substrates or requiring high temperatures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. While polar aprotic solvents are commonly employed, non-polar solvents can be effective, especially for specific catalyst systems. The high boiling point of this compound could be particularly beneficial for coupling sterically hindered or electron-deficient substrates that require significant thermal energy.

Hypothetical Application: Coupling of a sterically hindered aryl bromide with an arylboronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-m-xylenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101285
21-Bromo-4-tert-butylbenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O100892
3 (Proposed) 2-Bromo-m-xylene Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ This compound 150 12 Requires Optimization

Experimental Protocol (Model)

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (5 mL), previously degassed by sparging with argon for 30 minutes.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a lower-boiling non-polar solvent (e.g., hexanes) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Reaction Setup (Inert Atmosphere, This compound) A->B C 3. High-Temperature Reaction (e.g., 150 °C) B->C D 4. Work-up (Filtration, Extraction) C->D E 5. Purification (Chromatography) D->E

Suzuki-Miyaura Coupling Workflow
B. Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. High temperatures are often required, especially for less reactive aryl chlorides. This compound's high boiling point makes it a suitable candidate for such transformations.

Hypothetical Application: Coupling of an aryl chloride with an acrylate.

Table 2: Representative Conditions for Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroacetophenonen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMF1402485
2IodobenzeneStyrenePd(OAc)₂ (0.1)-Et₃NToluene100690
3 (Proposed) 4-Chloroacetophenone n-Butyl acrylate Pd(OAc)₂ (1) P(o-tol)₃ (2) NaOAc This compound 160 24 Requires Optimization

Experimental Protocol (Model)

  • In a pressure-rated vessel, combine the aryl chloride (1.0 mmol, 1.0 equiv.), alkene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (0.02 mmol, 2 mol%), and sodium acetate (1.5 mmol, 1.5 equiv.).

  • Add this compound (5 mL).

  • Seal the vessel and heat the reaction mixture to 160 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Insertion Migratory Insertion Pd0_Product Pd(0)L₂ + Product + HX PdII_Insertion->Pd0_Product β-Hydride Elimination Pd0_Product->Pd0 Base

Heck Reaction Catalytic Cycle
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. While various solvents can be used, non-polar solvents are sometimes preferred to minimize side reactions. The high-temperature capabilities of this compound could be advantageous for the amination of challenging substrates like heteroaryl halides.

Hypothetical Application: Coupling of a secondary amine with a heteroaryl bromide.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1001295
24-ChlorotolueneAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1101888
3 (Proposed) 2-Bromopyridine Morpholine Pd₂(dba)₃ (1) XPhos (3) NaOtBu This compound 130 12 Requires Optimization

Experimental Protocol (Model)

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add the heteroaryl bromide (1.0 mmol, 1.0 equiv.) and this compound (3 mL).

  • Add the amine (1.2 mmol, 1.2 equiv.).

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 130 °C for 12 hours.

  • After cooling, dilute with diethyl ether, filter through celite, and concentrate.

  • Purify the residue by flash chromatography.

II. Nanoparticle Synthesis

This compound's high boiling point and inert nature make it a suitable medium for the thermal decomposition of organometallic precursors to synthesize metal and metal oxide nanoparticles. The solvent can act as a heat transfer medium and can also influence the nucleation and growth of the nanoparticles.

Hypothetical Application: Synthesis of iron oxide nanoparticles by thermal decomposition.

Experimental Protocol (Model)

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, combine iron(III) acetylacetonate (2.0 mmol), oleic acid (6.0 mmol), and oleylamine (6.0 mmol) in this compound (20 mL).

  • Heat the mixture to 200 °C under a flow of argon and hold for 30 minutes.

  • Increase the temperature to 280 °C and reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the nanoparticles.

  • Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticles in a non-polar solvent like hexane.

  • Repeat the precipitation and redispersion steps two more times to purify the nanoparticles.

Nanoparticle_Synthesis_Workflow A 1. Precursor Dissolution (in this compound) B 2. High-Temperature Decomposition A->B C 3. Nucleation & Growth B->C D 4. Precipitation & Washing C->D E 5. Redispersion (Purified Nanoparticles) D->E

Nanoparticle Synthesis Workflow

III. Controlled Radical Polymerization

For controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the solvent can affect the polymerization kinetics and the solubility of the resulting polymer. This compound, being a non-polar solvent, would be suitable for the polymerization of non-polar monomers like styrene or methyl methacrylate, especially when aiming for high molecular weight polymers that might require longer reaction times at elevated temperatures.

A. Atom Transfer Radical Polymerization (ATRP)

Hypothetical Application: ATRP of methyl methacrylate (MMA).

Table 4: Representative Conditions for ATRP of MMA

EntryMonomerInitiatorCatalystLigandSolventTemp (°C)Time (h)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1MMAEthyl α-bromoisobutyrateCuBrPMDETAToluene90625,0001.15
2MMAMethyl α-bromophenylacetateCuCldNbpyAnisole90430,0001.20
3 (Proposed) MMA Ethyl α-bromoisobutyrate CuBr PMDETA This compound 110 8 Requires Optimization Requires Optimization

Experimental Protocol (Model)

  • To a Schlenk flask, add CuBr (0.1 mmol, 1.0 equiv.) and this compound (10 mL).

  • Add PMDETA (0.1 mmol, 1.0 equiv.) and stir until the catalyst dissolves.

  • Add methyl methacrylate (10.0 g, 100 mmol) and ethyl α-bromoisobutyrate (0.1 mmol, 1.0 equiv.).

  • Subject the mixture to three freeze-pump-thaw cycles.

  • Place the flask in an oil bath at 110 °C and stir for 8 hours.

  • Cool the reaction, dilute with THF, and pass through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

B. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Hypothetical Application: RAFT polymerization of styrene.

Table 5: Representative Conditions for RAFT Polymerization of Styrene

EntryMonomerRAFT AgentInitiatorSolventTemp (°C)Time (h)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
1StyreneCPDBAIBNToluene1101220,0001.10
2StyreneDDMATAIBNBenzene602415,0001.12
3 (Proposed) Styrene CPDB AIBN This compound 120 12 Requires Optimization Requires Optimization

Experimental Protocol (Model)

  • In a Schlenk tube, dissolve styrene (5.0 g, 48 mmol), 2-cyanoprop-2-yl dithiobenzoate (CPDB) (44.2 mg, 0.2 mmol), and AIBN (3.3 mg, 0.02 mmol) in this compound (5 mL).

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the sealed tube in a preheated oil bath at 120 °C for 12 hours.

  • Quench the polymerization by immersing the tube in an ice bath.

  • Dilute the mixture with THF and precipitate the polymer into a large excess of cold methanol.

  • Filter the polymer and dry it under vacuum.

Solvent Recycling

A significant advantage of using a high-boiling, chemically inert solvent like this compound is its potential for recycling. After the reaction work-up, the solvent can be recovered by distillation, potentially under reduced pressure, and reused in subsequent batches. This can lead to a more sustainable and cost-effective process, aligning with the principles of green chemistry.

Solvent_Recycling Reaction Organic Synthesis in This compound Workup Product Isolation (e.g., Extraction, Filtration) Reaction->Workup Solvent_Stream This compound Stream (with impurities) Workup->Solvent_Stream Waste Waste Stream Workup->Waste Distillation Distillation (Purification) Solvent_Stream->Distillation Recycled_Solvent Recycled this compound Distillation->Recycled_Solvent Distillation->Waste Recycled_Solvent->Reaction Reuse

Solvent Recycling Workflow

Conclusion

This compound possesses a combination of physical and chemical properties that suggest its potential as a valuable solvent for specific applications in organic synthesis. Its high boiling point is well-suited for high-temperature reactions, while its non-polar, inert nature can offer advantages in certain catalytic processes. Although direct literature examples are limited, the principles of solvent effects in organic chemistry support its exploration as a greener, high-performance alternative to traditional high-boiling solvents. The model protocols and data presented here provide a foundation for researchers to begin investigating the practical utility of this compound in their own synthetic endeavors. As with any new solvent system, careful optimization of reaction conditions will be crucial to achieving desired outcomes.

References

Application Notes and Protocols for Dodecylcyclohexane in High-Temperature Lubrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane (C18H36) is a cycloaliphatic hydrocarbon with a molecular structure that suggests potential for use as a base oil in high-temperature lubricant formulations.[1][2][3][4] Its saturated cyclic structure offers the potential for good thermal and oxidative stability, which are critical properties for lubricants operating under extreme temperature conditions. These application notes provide a comprehensive overview of the potential use of this compound as a high-temperature lubricant, including its physicochemical properties, proposed testing protocols for performance evaluation, and a discussion of its potential lubrication mechanisms.

Disclaimer: Limited publicly available data exists on the specific high-temperature tribological performance of this compound. The quantitative data presented in the following tables are illustrative and based on the expected performance of similar cycloaliphatic hydrocarbons. Researchers are encouraged to perform the described experimental protocols to obtain specific performance data for their applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a lubricant base oil.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular FormulaC18H36-[1][2][3][4]
Molecular Weight252.48 g/mol [1][2][3][4]
Boiling Point (at 760 mmHg)331°C[2]
Melting Point12.5°C[2]
Flash Point (TCC)147.1°C (est.)[2]
Density (at 20°C)~0.85g/cm³[5]
Kinematic Viscosity (at 40°C)[Illustrative] 15-25cSt-
Kinematic Viscosity (at 100°C)[Illustrative] 3-5cSt-
Viscosity Index[Illustrative] >120--

High-Temperature Lubrication Performance: Key Parameters and Test Protocols

To evaluate the suitability of this compound as a high-temperature lubricant, a series of standardized tests should be conducted. The following sections detail the key performance parameters, relevant ASTM test methods, and illustrative performance data.

Tribological Properties (Friction and Wear)

The primary function of a lubricant is to reduce friction and wear between moving surfaces. At high temperatures, the lubricant film can thin, leading to increased asperity contact and wear.

Table 2: Illustrative Tribological Performance of this compound

ParameterTest MethodTest ConditionsIllustrative Result
Wear Scar DiameterASTM D4172 (Four-Ball Wear Test)75°C, 1200 rpm, 40 kgf, 1 hr[Illustrative] 0.45 mm
Coefficient of FrictionASTM D6425 (SRV Test Machine)150°C, 50 N, 50 Hz, 1 mm stroke, 2 hrs[Illustrative] 0.08
Extreme Pressure (EP) PropertiesASTM D2783 (Four-Ball EP Test)1770 rpm, 10 sec[Illustrative] Weld Point > 200 kgf

Experimental Protocol: ASTM D4172 - Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) [6][7][8][9]

  • Objective: To determine the wear preventive characteristics of a lubricant.

  • Apparatus: Four-Ball Wear Tester.

  • Procedure:

    • Three steel balls are clamped together and covered with the test lubricant (this compound).

    • A fourth steel ball is pressed with a force of 40 kgf into the cavity formed by the three clamped balls.

    • The top ball is rotated at 1200 rpm for 60 minutes at a test temperature of 75°C.

    • After the test, the wear scars on the three lower balls are measured and the average wear scar diameter is reported.

Experimental Protocol: ASTM D6425 - Measuring Friction and Wear Properties of Lubricating Oils Using SRV Test Machine [10][11][12]

  • Objective: To determine the coefficient of friction and anti-wear properties of a lubricant under high-frequency linear oscillation.

  • Apparatus: SRV (Schwingungs-Reibungs-Verschleiss) Test Machine.

  • Procedure:

    • A steel ball is loaded against a stationary steel disc with a specified force (e.g., 50 N).

    • The ball is oscillated against the disc at a set frequency (e.g., 50 Hz) and stroke length (e.g., 1 mm) for a defined duration (e.g., 2 hours).

    • The test is conducted at a controlled high temperature (e.g., 150°C).

    • The coefficient of friction is continuously monitored and the wear scar on the disc and ball are measured after the test.

Oxidative Stability

At high temperatures, lubricants can react with oxygen, leading to the formation of sludge, varnish, and corrosive byproducts. Good oxidative stability is crucial for long lubricant life.

Table 3: Illustrative Oxidative Stability of this compound

ParameterTest MethodTest ConditionsIllustrative Result
Oxidation Induction TimeASTM D2272 (RPVOT)150°C, 90 psi O2, water, copper catalyst[Illustrative] > 500 minutes

Experimental Protocol: ASTM D2272 - Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT) [1][13][14][15][16]

  • Objective: To evaluate the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst at elevated temperatures.

  • Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.

  • Procedure:

    • A sample of the lubricant (this compound) is placed in a pressure vessel with a specified amount of water and a copper catalyst coil.

    • The vessel is sealed, pressurized with oxygen to 90 psi, and placed in a bath maintained at 150°C.

    • The vessel is rotated at 100 rpm.

    • The pressure inside the vessel is monitored, and the time required for the pressure to drop by a specified amount (25.4 psi) is recorded as the oxidation induction time.[14]

Thermal Stability

Thermal stability refers to a lubricant's resistance to decomposition at high temperatures in the absence of oxygen. Poor thermal stability can lead to the formation of carbonaceous deposits.

Table 4: Illustrative Thermal Stability of this compound

ParameterTest MethodTest ConditionsIllustrative Result
Onset of DecompositionThermogravimetric Analysis (TGA)Nitrogen atmosphere, 10°C/min heating rate[Illustrative] > 350°C

Experimental Protocol: Thermogravimetric Analysis (TGA) [17][18][19][20][21]

  • Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the lubricant (this compound) is placed in a sample pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The temperature at which a significant weight loss begins is reported as the onset of decomposition.

Lubrication Mechanism and Experimental Workflow

The lubrication mechanism of this compound at high temperatures is expected to involve the formation of a thin, protective elastohydrodynamic (EHD) film. Under high pressure in the contact zone, the viscosity of this compound is expected to increase significantly, allowing it to carry the load and separate the moving surfaces.

G cluster_conditions High-Temperature & High-Pressure Conditions cluster_lubricant This compound Properties cluster_outcome Lubrication Outcome HighTemp High Temperature Viscosity Increased Viscosity HighTemp->Viscosity HighLoad High Load FilmFormation EHD Film Formation HighLoad->FilmFormation Viscosity->FilmFormation FrictionReduction Friction Reduction FilmFormation->FrictionReduction WearPrevention Wear Prevention FilmFormation->WearPrevention

Caption: Conceptual pathway of this compound's lubrication mechanism.

A typical experimental workflow for evaluating this compound as a high-temperature lubricant is outlined below.

G start Start: this compound Sample physchem Physicochemical Characterization (Viscosity, Density, etc.) start->physchem tribo Tribological Testing (ASTM D4172, D6425) physchem->tribo oxidative Oxidative Stability Testing (ASTM D2272 - RPVOT) physchem->oxidative thermal Thermal Stability Testing (TGA) physchem->thermal analysis Data Analysis & Performance Evaluation tribo->analysis oxidative->analysis thermal->analysis end End: Application Assessment analysis->end

References

Dodecylcyclohexane as a Phase Change Material for Thermal Energy Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dodecylcyclohexane as a potential phase change material (PCM) for thermal energy storage (TES) applications. This document includes a summary of its known thermophysical properties, detailed experimental protocols for its characterization, and potential areas of application. Due to the limited availability of experimental data specifically for this compound as a PCM, some information and protocols are supplemented with data and methodologies for similar organic PCMs, such as other cycloalkanes and n-alkanes.

Application Notes

Introduction to this compound in Thermal Energy Storage

This compound (C18H36) is a cycloalkane that, based on its physical properties, presents itself as a candidate for a solid-liquid phase change material for low-temperature thermal energy storage. Organic PCMs like this compound are characterized by their ability to store and release large amounts of latent heat at a nearly constant temperature during their phase transition.[1] This property makes them attractive for a variety of applications where temperature regulation and energy efficiency are critical.

Properties and Potential

Advantages:

  • High Latent Heat Storage Capacity: Organic PCMs typically possess a high latent heat of fusion, allowing for a high energy storage density.

  • Chemical Stability: this compound is a chemically stable compound, which is crucial for long-term performance and reliability in TES systems.

  • Non-Corrosive: Unlike many inorganic salt hydrate PCMs, organic materials like this compound are generally non-corrosive to metals, simplifying material selection for containment.[1]

  • Negligible Supercooling: Many organic PCMs exhibit little to no supercooling, ensuring that the stored heat is released at the desired phase change temperature.

Limitations:

  • Low Thermal Conductivity: A significant drawback of most organic PCMs is their low thermal conductivity, which can impede the rate of heat transfer during charging and discharging cycles.[2] This often necessitates the inclusion of heat transfer enhancement materials.

  • Flammability: As a hydrocarbon, this compound is flammable, which requires careful consideration in the design and safety assessment of TES systems.

  • Data Scarcity: There is a notable lack of comprehensive experimental data on the thermophysical properties of this compound specifically for PCM applications, particularly regarding its thermal conductivity and solid-phase specific heat capacity.

Thermophysical Properties of this compound
PropertyValueUnitSource
Molecular FormulaC18H36-[3]
Molecular Weight252.48 g/mol [3]
Melting Point (Tfus)9.2 °C (282.3 K)°C (K)[4]
Latent Heat of Fusion (ΔfusH)41.5kJ/kg[3]
Liquid Density (ρl) at 20°C0.8228g/cm³[5]
Liquid Specific Heat Capacity (Cp,liquid) at 25°C2.44J/(g·K)[6]
Solid Specific Heat Capacity (Cp,solid)Not AvailableJ/(g·K)-
Thermal Conductivity (λ)Not AvailableW/(m·K)-
Boiling Point (Tboil)314.85°C[5]
Potential Applications

Given its melting point of approximately 9.2°C, this compound could be suitable for applications in the cold thermal energy storage (CTES) domain.[7] Potential applications include:

  • Building Climate Control: Incorporation into building materials (e.g., wallboards, plaster) to passively regulate indoor temperatures and reduce heating and cooling loads.

  • Cold Chain and Pharmaceutical Transport: Maintaining stable, low temperatures for the transportation and storage of temperature-sensitive goods like food and medical supplies.

  • Electronic Cooling: Managing thermal loads in electronic devices to improve performance and reliability.

  • Solar Energy Systems: Storing thermal energy collected from solar panels for later use in space heating or hot water production, although its low melting point makes it more suitable for pre-heating applications.[8]

Experimental Protocols

Accurate characterization of the thermophysical properties of this compound is essential for its evaluation and application as a PCM. The following are detailed protocols for determining these properties.

Protocol 1: Determination of Melting Temperature and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the thermal properties of PCMs, including melting temperature and latent heat of fusion.[9]

1. Objective: To determine the onset melting temperature, peak melting temperature, and the latent heat of fusion of this compound.

2. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)
  • Hermetically sealed aluminum pans and lids
  • Crimper for sealing pans
  • This compound sample (high purity)
  • Reference material (e.g., indium for calibration)
  • Nitrogen gas supply (for purging)
  • Microbalance

3. Experimental Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material like indium, following the instrument manufacturer's guidelines.
  • Sample Preparation:
  • Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan using a microbalance.
  • Hermetically seal the pan using a crimper to prevent any loss of sample due to volatilization.
  • Prepare an empty, sealed aluminum pan to be used as a reference.
  • DSC Measurement:
  • Place the sample pan and the reference pan into the DSC cell.
  • Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
  • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C) for 5-10 minutes to ensure a stable baseline.
  • Heat the sample at a constant rate (e.g., 2°C/min) to a temperature well above the melting point (e.g., 40°C). A slow heating rate is crucial for accurate determination of the melting profile of organic PCMs.
  • Hold the sample at the upper temperature for 5 minutes to ensure complete melting.
  • Cool the sample back to the initial temperature at the same rate.
  • Repeat the heating and cooling cycle at least twice to check for reproducibility and to erase the thermal history of the sample. The data from the second heating cycle is typically used for analysis.
  • Data Analysis:
  • From the DSC thermogram (heat flow vs. temperature), determine the following:
  • Onset Melting Temperature (T_onset): The temperature at which the melting process begins, determined by the intersection of the baseline with the tangent to the steepest part of the endothermic peak.
  • Peak Melting Temperature (T_peak): The temperature at which the rate of heat absorption is maximum.
  • Latent Heat of Fusion (ΔH_fus): The total heat absorbed during melting, calculated by integrating the area under the melting peak. The instrument software typically performs this calculation.

4. Data Presentation:

ParameterValueUnit
Sample Massmg
Heating Rate°C/min
Onset Melting Temperature (T_onset)°C
Peak Melting Temperature (T_peak)°C
Latent Heat of Fusion (ΔH_fus)J/g
Protocol 2: Determination of Thermal Conductivity using the Transient Hot Wire (THW) Method

The Transient Hot Wire (THW) method is a reliable and widely used technique for measuring the thermal conductivity of liquids and is standardized by ASTM D2717.[10]

1. Objective: To determine the thermal conductivity of this compound in its liquid state.

2. Materials and Equipment:

  • Transient Hot Wire (THW) apparatus
  • Sample cell
  • Platinum wire sensor
  • Constant temperature bath
  • This compound sample (high purity)
  • Reference fluid with known thermal conductivity (e.g., toluene, water) for validation

3. Experimental Procedure:

  • Instrument Setup and Validation:
  • Assemble the THW apparatus according to the manufacturer's instructions.
  • Validate the instrument's accuracy by measuring the thermal conductivity of a reference fluid at a known temperature and comparing the result with the standard value.
  • Sample Preparation:
  • Ensure the sample cell is clean and dry.
  • Fill the sample cell with a sufficient volume of liquid this compound to completely immerse the platinum wire sensor.
  • Measurement:
  • Place the sample cell in the constant temperature bath set to the desired measurement temperature (e.g., 25°C). Allow sufficient time for the sample to reach thermal equilibrium.
  • Initiate the measurement sequence. The instrument applies a short duration (typically 1-2 seconds) electrical pulse to the platinum wire, causing a small, transient temperature rise.[11]
  • The instrument records the temperature rise of the wire as a function of time.
  • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the principles of transient heat conduction from a line source.[11]
  • Perform multiple measurements at each temperature to ensure repeatability and calculate an average value.
  • Temperature Dependence (Optional): To determine the temperature-dependent thermal conductivity, repeat the measurements at different temperatures by adjusting the setpoint of the constant temperature bath.

4. Data Presentation:

Temperature (°C)Measurement 1 (W/m·K)Measurement 2 (W/m·K)Measurement 3 (W/m·K)Average Thermal Conductivity (W/m·K)
25
30
35

Visualizations

Logical Relationship of PCM Properties

PCM_Properties cluster_material This compound cluster_application Thermal Energy Storage Application Melting Point\n~9.2 °C Melting Point ~9.2 °C Operating Temperature Operating Temperature Melting Point\n~9.2 °C->Operating Temperature Latent Heat\n~41.5 kJ/kg Latent Heat ~41.5 kJ/kg Storage Capacity Storage Capacity Latent Heat\n~41.5 kJ/kg->Storage Capacity Low Thermal\nConductivity (Expected) Low Thermal Conductivity (Expected) Charging/Discharging Rate Charging/Discharging Rate Low Thermal\nConductivity (Expected)->Charging/Discharging Rate  Impacts Good Chemical\nStability Good Chemical Stability System Lifetime System Lifetime Good Chemical\nStability->System Lifetime

Caption: Key properties of this compound and their influence on TES applications.

Experimental Workflow for PCM Characterization

PCM_Workflow start Start: PCM Candidate (this compound) dsc Differential Scanning Calorimetry (DSC) start->dsc Measure Thermal Transitions thw Transient Hot Wire (THW) Method start->thw Measure Thermal Conductivity properties Thermophysical Properties - Melting Point - Latent Heat - Specific Heat - Thermal Conductivity dsc->properties thw->properties analysis Performance Analysis & Application Suitability properties->analysis end End: Characterized PCM analysis->end

References

Application Notes and Protocols for the Biodegradation of Dodecylcyclohexane by Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microbial biodegradation of dodecylcyclohexane, a component of crude oil and various industrial products. The information is targeted toward researchers in environmental microbiology, biotechnology, and pharmacology who are investigating the fate of alicyclic hydrocarbons and the potential for bioremediation. The detailed protocols offer practical guidance for studying the degradation of this compound in a laboratory setting.

Application Notes

Microbial Strains Capable of this compound Degradation

Several bacterial strains have been identified with the ability to degrade this compound, primarily belonging to the genera Rhodococcus and Acinetobacter.

  • Rhodococcus sp. NDKK48: This strain can utilize this compound as a sole source of carbon and energy.[1] It employs both ring and side-chain oxidation pathways for its degradation.[1]

  • Acinetobacter sp. ODDK71: This strain degrades this compound through co-metabolism, requiring a growth substrate such as hexadecane.[2] It also utilizes both ring and side-chain oxidation pathways.

  • Rhodococcus sp. EC1: While primarily studied for its excellent ability to degrade cyclohexane, this strain's capacity to degrade a wide range of hydrocarbons suggests its potential for this compound degradation.[3][4]

Metabolic Pathways of this compound Degradation

The aerobic biodegradation of this compound by Rhodococcus sp. NDKK48 proceeds through two main initial pathways:

  • Alkyl Side-Chain Oxidation: The terminal carbon of the dodecyl side chain is oxidized to a carboxylic acid.

  • Cyclohexyl Ring Oxidation: The cyclohexyl ring is hydroxylated, leading to the formation of an alcohol and subsequently a ketone.

These initial steps lead to the formation of several key metabolites that have been identified through gas chromatography-mass spectrometry (GC-MS) analysis.[1] The identified metabolites from the degradation of this compound by Rhodococcus sp. NDKK48 include:

  • 4-Dodecylcyclohexanol

  • 4-Dodecylcyclohexanone

  • Cyclohexylacetic acid

  • Cyclohexanecarboxylic acid

  • 1-Cyclohexene-1-acetic acid

Ultimately, these intermediates are further metabolized. For instance, cyclohexanecarboxylic acid can be oxidized to muconic acid, which then enters central metabolic pathways.[1]

Dodecylcyclohexane_Degradation_Pathway cluster_side_chain Side-Chain Oxidation cluster_ring Ring Oxidation cluster_downstream Further Degradation This compound This compound SideChainMetabolite1 ω-hydroxylthis compound This compound->SideChainMetabolite1 Monooxygenase RingMetabolite1 4-Dodecylcyclohexanol This compound->RingMetabolite1 Monooxygenase SideChainMetabolite2 Dodecylcyclohexyl carboxylic acid SideChainMetabolite1->SideChainMetabolite2 Oxidation Cyclohexanecarboxylic_acid Cyclohexanecarboxylic acid SideChainMetabolite2->Cyclohexanecarboxylic_acid β-oxidation RingMetabolite2 4-Dodecylcyclohexanone RingMetabolite1->RingMetabolite2 Dehydrogenation Cyclohexylacetic_acid Cyclohexylacetic acid RingMetabolite2->Cyclohexylacetic_acid Ring Cleavage Central_Metabolism Central Metabolism Cyclohexylacetic_acid->Central_Metabolism Muconic_acid Muconic acid Cyclohexanecarboxylic_acid->Muconic_acid Oxidation Muconic_acid->Central_Metabolism

Fig. 1: Proposed metabolic pathway for this compound degradation.
Enzymatic Mechanisms

The initial step in the aerobic degradation of alkanes and cycloalkanes is typically catalyzed by monooxygenase enzymes. In many Rhodococcus and Acinetobacter species, the alkane-1-monooxygenase (AlkB) system is responsible for this initial hydroxylation.[1][4][5][6] This enzyme system is an integral membrane non-heme iron enzyme.[4] Rhodococcus species are known to possess multiple alkB gene homologs, allowing them to degrade a wide range of alkanes.[1][5][7] In Acinetobacter, in addition to AlkB, cytochrome P450 monooxygenases have also been implicated in alkane hydroxylation.[8]

Quantitative Data on Cycloalkane Biodegradation
ParameterValueMicrobial StrainSubstrateReference
Maximum Specific Degradation Rate (Vmax) 246 µmol g-DCW⁻¹h⁻¹Rhodococcus sp. EC1Cyclohexane[2][3]
Optimal Temperature 25-35 °CRhodococcus sp. EC1Cyclohexane[2][3]
Optimal pH 6-8Rhodococcus sp. EC1Cyclohexane[2][3]

DCW: Dry Cell Weight

For comparison, the degradation of a long-chain n-alkane by an Acinetobacter species is presented below.

ParameterValueMicrobial StrainSubstrateReference
Total Removal (30 days) 91.33%Acinetobacter radioresistensn-Hexadecane[9]
Initial Concentration 9615 mg/LAcinetobacter radioresistensn-Hexadecane[9]

Experimental Protocols

Protocol 1: Isolation and Enrichment of this compound-Degrading Microorganisms

This protocol describes the enrichment and isolation of microbial strains capable of utilizing this compound as a sole carbon source from environmental samples.

Materials:

  • Environmental sample (e.g., oil-contaminated soil or water)

  • Bushnell-Haas (BH) Broth[2][3][9][10][11]

  • This compound (analytical grade)

  • Sterile flasks and petri dishes

  • Incubator shaker

Procedure:

  • Prepare Bushnell-Haas Broth:

    • Magnesium sulfate (MgSO₄): 0.2 g/L

    • Calcium chloride (CaCl₂): 0.02 g/L

    • Monopotassium phosphate (KH₂PO₄): 1.0 g/L

    • Dipotassium phosphate (K₂HPO₄): 1.0 g/L

    • Ammonium nitrate (NH₄NO₃): 1.0 g/L

    • Ferric chloride (FeCl₃): 0.05 g/L

    • Adjust pH to 7.0 ± 0.2.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Enrichment:

    • Add 1 g of soil or 1 mL of water sample to 100 mL of sterile BH Broth in a 250 mL flask.

    • Add 0.1% (v/v) this compound as the sole carbon source.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.

    • After incubation, transfer 10 mL of the culture to 90 mL of fresh BH Broth with this compound and incubate under the same conditions. Repeat this step 3-5 times to enrich for this compound-degrading microorganisms.

  • Isolation:

    • Prepare BH Agar by adding 1.5-2.0% agar to the BH Broth.

    • After the final enrichment step, prepare serial dilutions of the culture in sterile saline (0.85% NaCl).

    • Spread 100 µL of each dilution onto BH Agar plates.

    • Incubate the plates in a desiccator containing a beaker with this compound to provide the substrate in the vapor phase.

    • Incubate at 30°C for 5-10 days.

    • Select morphologically distinct colonies and streak them onto fresh BH Agar plates to obtain pure cultures.

Protocol 2: this compound Biodegradation Assay in Liquid Culture

This protocol details a method for quantifying the biodegradation of this compound by a pure microbial culture.

Materials:

  • Isolated microbial strain

  • Bushnell-Haas Broth

  • This compound

  • Sterile serum bottles with Teflon-lined septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Hexane (or other suitable solvent for extraction)

Procedure:

  • Inoculum Preparation:

    • Grow the isolated strain in a nutrient-rich medium (e.g., Tryptic Soy Broth) to obtain sufficient biomass.

    • Harvest the cells by centrifugation, wash twice with sterile BH Broth, and resuspend in BH Broth to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Assay Setup:

    • In sterile serum bottles, add 50 mL of BH Broth.

    • Add this compound to a final concentration of 100-500 mg/L.

    • Inoculate the bottles with 1% (v/v) of the prepared inoculum.

    • Prepare abiotic controls (no inoculum) and killed controls (autoclaved inoculum) to account for abiotic losses.

    • Seal the bottles and incubate at 30°C on a rotary shaker at 150 rpm.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), sacrifice triplicate bottles from each condition.

    • Extract the remaining this compound by adding an equal volume of hexane and shaking vigorously.

    • Allow the phases to separate and collect the hexane layer.

    • Analyze the concentration of this compound in the hexane extract using GC-FID.

    • The biodegradation is calculated by the difference in concentration between the biotic and abiotic control samples over time.

Protocol 3: GC-MS Analysis of this compound Metabolites

This protocol outlines the extraction and analysis of metabolites from the biodegradation of this compound.

Materials:

  • Culture samples from the biodegradation assay

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Extraction of Metabolites:

    • Centrifuge the culture sample to remove bacterial cells.

    • Acidify the supernatant to pH 2 with HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume under a gentle stream of nitrogen.

  • Derivatization (for polar metabolites):

    • To the dried extract, add the derivatizing agent and heat at 70°C for 1 hour to convert polar metabolites into their more volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized (or underivatized for non-polar compounds) sample into the GC-MS.

    • GC Conditions (example):

      • Column: DB-5ms or equivalent

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Electron Ionization: 70 eV

      • Scan Range: 50-550 m/z

  • Metabolite Identification:

    • Identify the metabolites by comparing their mass spectra with libraries such as NIST and Wiley, and by interpreting the fragmentation patterns.

Experimental_Workflow cluster_isolation Microbial Isolation and Enrichment cluster_assay Biodegradation Assay cluster_analysis Analysis Sample Environmental Sample Enrichment Enrichment Culture (BH Broth + this compound) Sample->Enrichment Isolation Isolation of Pure Cultures (BH Agar) Enrichment->Isolation Inoculum Inoculum Preparation Isolation->Inoculum AssaySetup Assay Setup (Liquid Culture) Inoculum->AssaySetup Incubation Incubation AssaySetup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GC_FID GC-FID Analysis (Quantification) Extraction->GC_FID GC_MS GC-MS Analysis (Metabolite ID) Extraction->GC_MS Data Data Analysis GC_FID->Data GC_MS->Data

Fig. 2: Experimental workflow for studying this compound biodegradation.

References

Application Notes and Protocols: Dodecylcyclohexane in Surrogate Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of n-dodecylcyclohexane as a component in surrogate fuel mixtures, designed to emulate the combustion behavior of real-world fuels like diesel and jet fuel. This document outlines its physicochemical properties, its role in surrogate formulation, and detailed protocols for characterizing its combustion performance.

Introduction to Dodecylcyclohexane as a Surrogate Fuel Component

Surrogate fuels are mixtures of a limited number of pure hydrocarbon compounds designed to reproduce the physical and chemical properties of complex real fuels. This simplification allows for more controlled and computationally efficient studies of combustion processes. n-Dodecylcyclohexane (C18H36) is a key cycloalkane component considered for surrogate mixtures due to its molecular structure, which is representative of the naphthenic compounds found in diesel and jet fuels. Its long alkyl side-chain attached to a cyclohexane ring provides a molecular structure that influences ignition delay, flame propagation, and soot formation, making it a valuable component for emulating the combustion behavior of middle distillate fuels.

Physicochemical Properties of n-Dodecylcyclohexane

A comprehensive understanding of the physical and chemical properties of n-dodecylcyclohexane is crucial for its effective use in surrogate fuel formulations. The following table summarizes key properties available from the NIST Chemistry WebBook and other sources.[1][2][3]

PropertyValueUnitsSource
Molecular FormulaC18H36-[1][2][3]
Molecular Weight252.48 g/mol [1][2][3]
CAS Number1795-17-1-[1][2][3]
Boiling Point334.8°C[1]
Enthalpy of Formation (gas, 298.15 K)-378.1 ± 2.8kJ/mol[3]
Enthalpy of Combustion (liquid, 298.15 K)-11693.1 ± 2.3kJ/mol[2]

Role in Surrogate Fuel Formulation

The formulation of a surrogate fuel is a systematic process aimed at matching key combustion-relevant properties of a target real fuel. These properties, often referred to as "target properties," typically include:

  • Cetane Number (CN): A measure of a fuel's ignition quality.

  • Hydrogen-to-Carbon (H/C) Ratio: Influences the energy content and combustion stoichiometry.

  • Density: Affects fuel injection and spray characteristics.

  • Distillation Curve: Represents the volatility of the fuel.

  • Threshold Sooting Index (TSI): An indicator of a fuel's propensity to form soot.

n-Dodecylcyclohexane is typically included in surrogate mixtures to represent the cycloalkane (naphthenic) content of the target fuel. Its presence is critical for accurately emulating the ignition delay characteristics and sooting tendency of fuels rich in cyclic hydrocarbons.

The following diagram illustrates a typical workflow for formulating a surrogate fuel that includes n-dodecylcyclohexane.

Surrogate_Formulation_Workflow Surrogate Fuel Formulation Workflow A Characterize Target Fuel (e.g., Jet A, Diesel) B Define Target Properties (CN, H/C, Density, TSI, etc.) A->B C Select Surrogate Components (n-alkanes, iso-alkanes, aromatics, n-dodecylcyclohexane) B->C D Propose Initial Mixture Composition C->D E Predict Surrogate Properties (Mixing Rules, Kinetic Models) D->E F Compare with Target Properties E->F G Refine Mixture Composition F->G Mismatch H Final Surrogate Formulation F->H Match G->D I Experimental Validation (Ignition Delay, Flame Speed, Soot) H->I

Caption: A logical workflow for developing a surrogate fuel mixture.

Combustion Characteristics of this compound

While extensive experimental data for pure n-dodecylcyclohexane is limited in the public domain, its combustion behavior can be inferred from related compounds and its role in surrogate mixtures. The key combustion characteristics of interest are ignition delay time, laminar flame speed, and sooting tendency.

Ignition Delay Time

The table below presents representative ignition delay time data for n-dodecane, a C12 n-alkane often used in conjunction with cycloalkanes in surrogate fuels. This data provides a baseline for understanding the expected ignition behavior of a large alkyl-substituted cycloalkane like n-dodecylcyclohexane.

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
n-dodecane875141.0~1000
n-dodecane1000141.0~200
n-dodecane1100141.0~80
n-dodecane1250141.0~30
n-dodecane875401.0~400
n-dodecane1000401.0~100
n-dodecane1100401.0~40
n-dodecane1250401.0~15

Note: Data is illustrative and based on trends reported in the literature for n-dodecane.[4]

Laminar Flame Speed

Laminar flame speed is a fundamental property that characterizes the reactivity and diffusivity of a fuel-air mixture. For cycloalkanes, the flame speed is influenced by the ring structure and the length of the alkyl chain. While specific data for n-dodecylcyclohexane is not available in the searched literature, studies on smaller cycloalkanes and n-alkanes provide valuable insights. The laminar flame speed of cyclohexane is known to be slightly higher than that of n-hexane. It is expected that the long dodecyl chain on the cyclohexane ring will influence the flame speed, likely bringing it closer to that of n-dodecane.

The following table shows representative laminar flame speed data for n-dodecane at various equivalence ratios.

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
n-dodecane47320.8~35
n-dodecane47321.0~45
n-dodecane47321.2~40
n-dodecane47340.8~25
n-dodecane47341.0~35
n-dodecane47341.2~30
n-dodecane47360.8~20
n-dodecane47361.0~30
n-dodecane47361.2~25

Note: Data is illustrative and based on trends reported in the literature for n-dodecane.[5]

Sooting Tendency

The propensity of a fuel to form soot is a critical environmental and performance consideration. Cycloalkanes, particularly those with long alkyl chains, can be significant contributors to soot formation. The ring structure can act as a precursor to the formation of polycyclic aromatic hydrocarbons (PAHs), which are the building blocks of soot particles. While quantitative soot volume fraction data for pure n-dodecylcyclohexane flames is not available in the searched literature, it is expected to have a higher sooting tendency than its straight-chain alkane counterpart (n-octadecane) due to the presence of the cyclohexane ring.

Experimental Protocols

To accurately characterize the combustion properties of n-dodecylcyclohexane and validate surrogate fuel models, standardized experimental protocols are essential. The following sections detail the methodologies for measuring ignition delay time, laminar flame speed, and soot volume fraction.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

This protocol describes the measurement of ignition delay times of n-dodecylcyclohexane using a high-pressure shock tube.

Objective: To determine the autoignition delay time of a this compound/oxidizer/diluent mixture over a range of temperatures and pressures.

Apparatus:

  • High-pressure shock tube with driver and driven sections.

  • Diaphragm station.

  • Vacuum pumps.

  • Pressure transducers.

  • Optical diagnostics (e.g., photomultiplier tube with appropriate filters for OH* or CH* chemiluminescence).

  • Data acquisition system.

  • Heated mixing tank for fuel/oxidizer mixture preparation.

Procedure:

  • Mixture Preparation:

    • Heat the mixing tank and all gas lines to a temperature sufficient to prevent condensation of this compound.

    • Introduce a known partial pressure of this compound vapor into the mixing tank.

    • Add the oxidizer (e.g., synthetic air) and diluent (e.g., Argon) to achieve the desired equivalence ratio and mixture composition.

    • Allow the mixture to homogenize for a sufficient period.

  • Shock Tube Preparation:

    • Evacuate both the driver and driven sections of the shock tube to a high vacuum.

    • Fill the driven section with the prepared fuel mixture to a predetermined initial pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., Helium).

  • Experiment Execution:

    • Increase the driver gas pressure until the diaphragm ruptures, generating a shock wave that propagates into the driven section.

    • The shock wave reflects off the end wall of the driven section, creating a region of high temperature and pressure.

    • Record the pressure and chemiluminescence signals from the transducers and optical diagnostics located near the end wall.

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave (indicated by a sharp pressure rise) and the onset of ignition (indicated by a rapid increase in the chemiluminescence signal).

The following diagram illustrates the experimental workflow for shock tube ignition delay measurements.

Shock_Tube_Workflow Shock Tube Ignition Delay Measurement Workflow A Prepare Fuel Mixture (this compound, Oxidizer, Diluent) B Prepare Shock Tube (Evacuate, Fill Sections) A->B C Initiate Shock Wave (Rupture Diaphragm) B->C D Record Data (Pressure, Chemiluminescence) C->D E Analyze Signals (Determine Time Zero and Ignition Onset) D->E F Calculate Ignition Delay Time E->F

Caption: Workflow for measuring ignition delay time in a shock tube.

Protocol 2: Laminar Flame Speed Measurement using the Heat Flux Method

This protocol outlines the procedure for measuring the laminar flame speed of n-dodecylcyclohexane using the heat flux method, which provides accurate results for unstretched flames.

Objective: To determine the one-dimensional laminar flame speed of a premixed this compound/air flame.

Apparatus:

  • Heat flux burner with a perforated plate.

  • Mass flow controllers for fuel and air.

  • Fuel vaporization system.

  • Thermocouples embedded in the burner plate.

  • Data acquisition system for temperature measurements.

  • Schlieren or other optical system for flame visualization (optional).

Procedure:

  • Mixture Preparation and Burner Setup:

    • Vaporize a controlled flow of liquid this compound and mix it with a controlled flow of air to achieve the desired equivalence ratio.

    • Pass the premixed gas through the perforated burner plate.

    • Ignite the mixture to establish a flat, stable flame on the burner surface.

  • Heat Flux Measurement:

    • Adjust the flow rate of the unburned gas mixture until the net heat flux to the burner, as measured by the embedded thermocouples, is zero. This condition signifies that the flame is adiabatic.

  • Flame Speed Calculation:

    • At the zero heat flux condition, the velocity of the unburned gas mixture approaching the flame is equal to the laminar flame speed.

    • Calculate the laminar flame speed by dividing the total volumetric flow rate of the mixture by the area of the burner plate.

  • Varying Conditions:

    • Repeat the measurement for different equivalence ratios to obtain the laminar flame speed as a function of mixture composition.

Protocol 3: Soot Volume Fraction Measurement using Laser-Induced Incandescence (LII)

This protocol describes the measurement of soot volume fraction in a laminar diffusion flame of n-dodecylcyclohexane using Laser-Induced Incandescence (LII).

Objective: To quantify the amount of soot produced in a this compound flame under specific conditions.

Apparatus:

  • Coflow or counterflow burner.

  • Fuel delivery system for liquid this compound.

  • Mass flow controllers for fuel and oxidizer.

  • Pulsed laser system (e.g., Nd:YAG at 532 nm).

  • Optical components for shaping and directing the laser beam.

  • Collection optics and a photomultiplier tube (PMT) or ICCD camera.

  • Filters to isolate the LII signal.

  • Data acquisition system.

Procedure:

  • Flame Establishment:

    • Establish a stable laminar diffusion flame by flowing vaporized this compound through a central tube and a co-flow of oxidizer (e.g., air) around it.

  • LII Measurement:

    • Direct a pulsed laser sheet through the flame. The laser rapidly heats the soot particles to their vaporization temperature, causing them to incandesce.

    • Capture the incandescence signal at a 90-degree angle to the laser path using the PMT or ICCD camera.

    • Use optical filters to block flame luminosity and scattered laser light.

  • Calibration:

    • Calibrate the LII signal by comparing it to a known soot volume fraction measured by a reference technique, such as laser extinction, in a well-characterized flame (e.g., an ethylene flame).

  • Data Analysis:

    • Process the LII images to obtain a two-dimensional map of the relative soot volume fraction.

    • Apply the calibration factor to convert the relative measurements to absolute soot volume fractions.

Conclusion

n-Dodecylcyclohexane is a crucial component for formulating high-fidelity surrogate fuels for diesel and jet fuel, primarily due to its representation of the naphthenic compounds present in these real fuels. While there is a need for more extensive experimental data on the combustion characteristics of pure n-dodecylcyclohexane, the protocols outlined in these application notes provide a robust framework for its characterization. By systematically measuring its ignition delay time, laminar flame speed, and sooting tendency, researchers can improve the accuracy of surrogate fuel models, leading to better predictions of engine performance and emissions. The continued study of n-dodecylcyclohexane and its inclusion in surrogate fuel mixtures will undoubtedly advance our understanding of the complex combustion processes of real-world transportation fuels.

References

Application of Dodecylcyclohexane in Chromatography as a Mobile Phase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylcyclohexane is a non-polar, high-boiling point solvent with physical properties that could theoretically make it suitable for specific, niche applications in chromatography. However, a comprehensive review of scientific literature and application notes indicates that this compound is not a commonly used mobile phase in mainstream chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). Its high boiling point and low volatility are primary limiting factors for its use in conventional chromatographic systems.

This document provides a summary of the physicochemical properties of this compound relevant to chromatography, explores its theoretical applications as a mobile phase component, and presents a hypothetical protocol for evaluating its potential in a normal-phase HPLC system. The information is intended to guide researchers who may be exploring unconventional solvent systems for challenging separations.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is crucial when considering its use as a mobile phase in chromatography. The following table summarizes key properties of this compound.

PropertyValueUnitSource(s)
General
CAS Number1795-17-1-[1]
Molecular FormulaC18H36-[2]
Molecular Weight252.48 g/mol [2]
Physical Properties
Boiling Point314.85°C[1]
Melting Point12.5°C[1]
Density0.8228g/cm³ (at 20°C)[1]
Dynamic Viscosity (η)Data not readily availablePa·s[3]
Chromatographic Properties
PolarityNon-polar-Inferred from structure
UV CutoffData not readily availablenm-
Refractive IndexData not readily available-[4]
Thermodynamic Properties
Enthalpy of Formation (liquid)-378.1 ± 2.8kJ/mol[2]
Enthalpy of VaporizationData not readily availablekJ/mol[3]

Theoretical and Niche Applications in Chromatography

While not a conventional mobile phase, the properties of this compound suggest potential utility in specialized chromatographic applications where a high-boiling, non-polar solvent is required.

High-Temperature Gas Chromatography (HTGC)

In Gas Chromatography (GC), the mobile phase is an inert gas.[4] However, a high-boiling point liquid solvent like this compound could theoretically be used as a solvent for the injection of samples with very low volatility that are not soluble in more common GC solvents.

  • Application: Analysis of high molecular weight hydrocarbons, waxes, or polymers that require high inlet temperatures for volatilization.[5]

  • Considerations:

    • The solvent must be of extremely high purity to avoid ghost peaks.

    • The GC inlet and detector must be able to withstand the high temperatures required to volatilize the solvent and analytes.

    • The solvent peak will have a very long retention time and may interfere with the analysis of late-eluting compounds.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase to separate polar analytes.[6] this compound's non-polar nature makes it a theoretical candidate for the mobile phase in such separations.

  • Application: Separation of highly polar compounds that are strongly retained on polar stationary phases when using common non-polar solvents like hexane. This compound could be used as a component in a mixed mobile phase to fine-tune the solvent strength.

  • Considerations:

    • High Viscosity: Long-chain alkanes tend to have higher viscosity, which would lead to higher backpressure in the HPLC system, limiting flow rates.

    • Detector Compatibility: Its lack of a chromophore makes it compatible with UV detectors at low wavelengths (provided its UV cutoff is low), as well as with universal detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD).[7]

    • Solvent Purity: High purity is essential to ensure a stable baseline.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC separates molecules based on their size in solution and is commonly used for the analysis of polymers.[8] The mobile phase in GPC must be a good solvent for the polymer being analyzed.

  • Application: For the analysis of non-polar polymers that are soluble in this compound but not in more common GPC solvents like tetrahydrofuran (THF) or toluene.

  • Considerations:

    • The high viscosity could be a significant issue, requiring lower flow rates and longer analysis times.

    • The system must be compatible with such a non-volatile solvent, and solvent recycling systems might be necessary for cost-effectiveness.

Experimental Protocols (Theoretical)

The following protocol is a hypothetical methodology for evaluating this compound as a mobile phase component in normal-phase HPLC. This protocol is intended as a starting point for method development.

Protocol: Evaluation of this compound as a Mobile Phase in NP-HPLC

1. Objective: To assess the feasibility of using this compound as a non-polar mobile phase component for the separation of a mixture of polar analytes on a silica-based stationary phase.

2. Materials and Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or ELSD detector.

  • Silica or diol-based normal-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound (highest available purity, HPLC-grade if possible).

  • Co-solvent (e.g., ethyl acetate, isopropanol, HPLC-grade).

  • Test mixture of polar analytes (e.g., a mixture of aromatic ketones or phenols).

  • Standard laboratory glassware and filtration apparatus.

3. Mobile Phase Preparation:

  • Filter all solvents through a 0.45 µm membrane filter before use to remove particulate matter.

  • Prepare an initial mobile phase of 100% this compound.

  • Prepare a series of mixed mobile phases with a polar modifier, for example:

    • 99:1 (v/v) this compound / Isopropanol

    • 95:5 (v/v) this compound / Isopropanol

    • 90:10 (v/v) this compound / Isopropanol

  • Thoroughly degas all mobile phases using an inline degasser, sonication, or helium sparging.

4. Chromatographic Conditions (Starting Point):

  • Column: Silica, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Start with 100% this compound, then introduce gradients of the mixed mobile phases.

  • Flow Rate: Begin with a low flow rate (e.g., 0.5 mL/min) due to potential high viscosity. Monitor system backpressure.

  • Column Temperature: 30 °C (can be adjusted to reduce viscosity).

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength for the analytes (e.g., 254 nm) or ELSD.

5. Experimental Workflow:

  • System Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. This may take a significant amount of time with a non-volatile solvent.

  • Blank Injection: Inject a blank (mobile phase) to identify any system peaks.

  • Analyte Retention in 100% this compound: Inject the test mixture. Under these conditions, polar analytes are expected to be very strongly retained.

  • Gradient Elution: Perform a gradient elution from 100% this compound to a higher concentration of the polar modifier (e.g., 10% isopropanol) over 20-30 minutes to determine the approximate solvent strength required to elute the compounds.

  • Isocratic Method Development: Based on the gradient run, develop an isocratic method using a fixed percentage of the polar modifier that provides adequate retention and resolution of the test analytes.

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to optimize resolution and analysis time while keeping the system pressure within safe limits.

6. Data Analysis and Evaluation:

  • Evaluate the retention time, peak shape, and resolution for each analyte.

  • Monitor system backpressure throughout the experiments.

  • Assess the stability and reproducibility of the method over multiple injections.

Visualizations

The following diagrams, generated using Graphviz, illustrate logical workflows relevant to the evaluation and application of a novel solvent like this compound in chromatography.

Experimental_Workflow_for_Novel_Mobile_Phase cluster_prep Phase 1: Preparation cluster_method_dev Phase 2: Method Development cluster_eval Phase 3: Evaluation Solvent_Selection Select this compound (High Purity) Mobile_Phase_Prep Prepare & Degas Mobile Phase Mixtures Solvent_Selection->Mobile_Phase_Prep Co_Solvent Select Polar Modifier (e.g., Isopropanol) Co_Solvent->Mobile_Phase_Prep Equilibration System Equilibration Mobile_Phase_Prep->Equilibration Column_Selection Select NP-HPLC Column (e.g., Silica) Column_Selection->Equilibration Initial_Run Gradient Run to Determine Elution Strength Equilibration->Initial_Run Isocratic_Dev Develop Isocratic Method Initial_Run->Isocratic_Dev Optimization Optimize Flow Rate & Temperature Isocratic_Dev->Optimization Performance_Check Assess Resolution, Peak Shape, & Backpressure Optimization->Performance_Check Validation Evaluate Reproducibility & Robustness Performance_Check->Validation Decision Method Suitable? Validation->Decision Decision->Isocratic_Dev No, Re-optimize

Caption: Workflow for evaluating a novel mobile phase like this compound.

Mobile_Phase_Selection_Logic cluster_solvents Solvent Choice Start Start: NP-HPLC Separation Needed Analyte_Props Define Analyte Polarity & Solubility Start->Analyte_Props Decision2 Analyte Soluble in Standard Solvents? Analyte_Props->Decision2 Std_Solvents Standard Non-Polar Solvents (Hexane, Heptane) Decision1 Standard Solvents Provide Resolution? Std_Solvents->Decision1 Special_Solvents Specialty Non-Polar Solvents (e.g., this compound) End_Consider Consider Alternative Chromatography Mode Special_Solvents->End_Consider If still no resolution Decision1->Special_Solvents No End_Success Method Developed Decision1->End_Success Yes Decision2->Std_Solvents Yes Decision2->Special_Solvents No

Caption: Decision logic for considering specialty non-polar solvents.

Conclusion

This compound is not a conventional mobile phase in chromatography, and its use is not documented in readily available scientific literature or application notes. Its physicochemical properties, particularly its non-polar nature and high boiling point, suggest potential for highly specialized applications in areas such as high-temperature GC, normal-phase HPLC for very polar compounds, or GPC for specific non-polar polymers. However, practical challenges, including high viscosity and the need for specialized instrumentation, would need to be overcome. Any application of this compound as a mobile phase would require extensive method development and validation, as outlined in the theoretical protocol provided. Researchers are encouraged to start with more conventional solvent systems before exploring such unconventional options.

References

Dodecylcyclohexane as a Biomarker for Jet Fuel Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jet fuel is a complex mixture of hydrocarbons, and occupational exposure is a significant concern for military and civilian personnel. Monitoring this exposure is crucial for assessing potential health risks and developing protective measures. While several volatile organic compounds (VOCs) and metabolites of polycyclic aromatic hydrocarbons (PAHs) are established biomarkers for jet fuel exposure, the utility of specific high-molecular-weight cycloalkanes, such as dodecylcyclohexane, is an area of ongoing research. This compound is a component of jet fuel, and its detection in biological samples could serve as a specific indicator of exposure. These application notes provide a framework for the investigation of this compound as a biomarker, detailing protocols for its analysis in biological matrices and discussing the interpretation of potential findings.

Rationale for this compound as a Biomarker

This compound is a saturated cyclic hydrocarbon present in various jet fuel formulations. Its relatively high boiling point and lower volatility compared to components like benzene and toluene may result in different absorption, distribution, metabolism, and excretion (ADME) profiles. Investigating this compound offers the potential for a longer-term biomarker that may complement the existing short-term biomarkers. The lipophilic nature of this compound suggests it may accumulate in adipose tissue, providing a potential window into cumulative exposure.

Quantitative Data Summary

Currently, there is a lack of extensive quantitative data for this compound levels in human biological samples following jet fuel exposure. The tables below summarize typical concentrations of established jet fuel biomarkers to provide context for the levels that might be expected for this compound and its metabolites.

Table 1: Concentrations of Selected Volatile Organic Compounds (VOCs) in Blood of Jet Fuel Exposed Personnel

CompoundExposure GroupGeometric Mean (ng/mL)Reference
TolueneExposed0.38[1]
Non-Exposed0.19[1]
EthylbenzeneExposed0.08[1]
Non-Exposed0.05[1]
m/p-XyleneExposed0.23[1]
Non-Exposed0.08[1]
o-XyleneExposed0.09[1]
Non-Exposed0.04[1]

Table 2: Urinary Concentrations of Naphthalene Metabolites in Jet Fuel Exposed Personnel

MetaboliteExposure GroupMedian Concentration (µg/g creatinine)Reference
1-NaphtholHigh3.6[2][3]
Moderate1.5[2][3]
Low0.8[2][3]
2-NaphtholHigh3.2[2][3]
Moderate1.4[2][3]
Low0.7[2][3]

Experimental Protocols

Protocol 1: Determination of this compound in Human Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle: This method describes the quantification of this compound in whole blood. The analyte is extracted from the blood matrix using liquid-liquid extraction (LLE) and analyzed by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

2. Materials and Reagents:

  • This compound standard (analytical grade)

  • Internal Standard (IS): e.g., Tridecane or other suitable non-endogenous hydrocarbon

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Whole blood collection tubes (e.g., EDTA-containing)

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

3. Sample Collection and Storage:

  • Collect 5-10 mL of whole blood in EDTA-containing tubes.

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Store samples at -80°C until analysis.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw blood samples at room temperature.

  • Pipette 1 mL of whole blood into a glass centrifuge tube.

  • Spike with an appropriate amount of internal standard solution.

  • Add 5 mL of hexane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

5. GC-MS Analysis:

  • GC Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 83, 167, 252) and the internal standard.

6. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank blood with known concentrations of this compound.

  • Process the calibration standards alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Determination of Hydroxylated this compound Metabolites in Human Urine by GC-MS

1. Principle: This protocol details the analysis of potential hydroxylated metabolites of this compound in urine. These metabolites are expected to be present as glucuronide and sulfate conjugates and require enzymatic hydrolysis prior to extraction and derivatization for GC-MS analysis.

2. Materials and Reagents:

  • This compound metabolite standards (if available; otherwise, use of a surrogate standard like cyclohexanol is necessary)

  • Internal Standard (IS): e.g., deuterated cyclohexanol or other suitable compound

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Dichloromethane (GC grade)

  • Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Urine collection containers

  • Glass centrifuge tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system

3. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.

  • Store samples at -20°C or lower until analysis.

4. Sample Preparation:

  • Thaw urine samples to room temperature.

  • Pipette 2 mL of urine into a glass centrifuge tube.

  • Add 1 mL of sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase solution.

  • Spike with an appropriate amount of internal standard solution.

  • Incubate the mixture at 37°C for 16 hours (overnight) to hydrolyze the conjugates.

  • After incubation, add 5 mL of dichloromethane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine).

  • Cap the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature and transfer to a GC vial for analysis.

5. GC-MS Analysis:

  • Use similar GC-MS conditions as in Protocol 1, with potential adjustments to the temperature program to ensure proper elution of the derivatized metabolites.

  • In SIM mode, monitor characteristic ions for the TMS-derivatives of expected hydroxylated this compound metabolites and the internal standard.

6. Calibration and Quantification:

  • Prepare calibration standards using a synthetic urine matrix spiked with known concentrations of the target metabolite standards (or a surrogate).

  • Process the standards through the entire hydrolysis, extraction, and derivatization procedure.

  • Construct a calibration curve and quantify the metabolites in the unknown samples as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood Whole Blood (EDTA) LLE Liquid-Liquid Extraction (Blood) Blood->LLE Urine Urine Hydrolysis Enzymatic Hydrolysis (Urine) Urine->Hydrolysis GCMS GC-MS Analysis (SIM Mode) LLE->GCMS Derivatization Derivatization (TMS) (Urine Metabolites) Hydrolysis->Derivatization Derivatization->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Metabolic_Pathway DDC This compound P450 Cytochrome P450 Monooxygenases DDC->P450 Hydroxylated_DDC Hydroxylated this compound (e.g., Cyclohexyl-dodecanol) P450->Hydroxylated_DDC UGT_SULT Phase II Enzymes (UGT, SULT) Hydroxylated_DDC->UGT_SULT Conjugates Glucuronide and Sulfate Conjugates UGT_SULT->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway for this compound.

Discussion and Future Directions

The protocols outlined above provide a starting point for the investigation of this compound as a biomarker for jet fuel exposure. It is important to note that these methods are based on established analytical techniques for similar compounds and will require validation for this compound and its specific metabolites.

Limitations:

  • Lack of Human Data: There is a significant gap in the literature regarding the toxicokinetics and metabolism of this compound in humans.

  • Metabolite Identification: The exact structures of the major urinary metabolites of this compound in humans have not been definitively identified.

  • Standard Availability: Analytical standards for potential metabolites may not be commercially available and may require custom synthesis.

Future Research:

  • Controlled Exposure Studies: Animal studies with controlled exposure to this compound are needed to elucidate its metabolic pathways and identify key metabolites.

  • Human Biomonitoring Studies: Analysis of blood and urine samples from personnel with well-characterized jet fuel exposure is necessary to establish a correlation between exposure levels and this compound concentrations.

  • Method Validation: The analytical methods proposed here must be rigorously validated for accuracy, precision, sensitivity, and specificity for this compound and its metabolites in human biological matrices.

By addressing these research needs, the scientific community can better evaluate the potential of this compound as a specific and reliable biomarker for jet fuel exposure, ultimately contributing to improved health surveillance and risk assessment for exposed individuals.

References

Protocols for the Synthesis and Purification of Dodecylcyclohexane: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and purification of key organic intermediates like dodecylcyclohexane is a fundamental process. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound via the catalytic hydrogenation of dodecylbenzene, followed by its purification through vacuum fractional distillation.

Synthesis of this compound via Catalytic Hydrogenation

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of dodecylbenzene. This reaction involves the addition of hydrogen across the aromatic ring of dodecylbenzene in the presence of a metal catalyst, typically under pressure and at an elevated temperature.

A primary synthetic route involves the catalytic hydrogenation of dodecylbenzene. This process is highly efficient, with yields often exceeding 95%. The selection of the catalyst is critical, with platinum, palladium, and nickel being common choices.

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation of Dodecylbenzene

This protocol details a standard laboratory procedure for the hydrogenation of dodecylbenzene using a platinum-based catalyst.

Materials:

  • Dodecylbenzene (98% purity)

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for filtration

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, combine dodecylbenzene and ethanol in a 1:1 ratio by volume.

  • Catalyst Addition: Carefully add platinum(IV) oxide to the mixture. The typical catalyst loading is 1-2 mol% relative to the dodecylbenzene.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The reaction is exothermic, so monitor the temperature and pressure closely. The reaction is typically complete within 4-8 hours.

  • Reaction Monitoring: The completion of the reaction can be monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, allow the reactor to cool to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Open the reactor and add a filter agent (e.g., Celite®) to the reaction mixture. Filter the mixture through a pad of the filter agent to remove the platinum catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining liquid is crude this compound.

Table 1: Representative Data for Catalytic Hydrogenation of Dodecylbenzene

ParameterValue
Starting MaterialDodecylbenzene
CatalystPlatinum(IV) oxide
Catalyst Loading1.5 mol%
SolventEthanol
Hydrogen Pressure300 psi
Reaction Temperature100 °C
Reaction Time6 hours
Typical Yield >95%
Purity before Purification ~95-98%

Purification of this compound

The primary impurity in the crude product is unreacted dodecylbenzene. Due to the significant difference in their boiling points, vacuum fractional distillation is an effective method for purification. This compound has a boiling point of approximately 315-331 °C at atmospheric pressure, while dodecylbenzene's boiling point is around 331-348 °C.[1][2][3] Distillation under vacuum is necessary to prevent thermal decomposition at high temperatures.[4]

Experimental Protocol: Vacuum Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Initiating Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: As the mixture begins to boil, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Product Collection: The temperature will stabilize as the this compound begins to distill. Collect the fraction that distills at the expected boiling point under the applied vacuum.

  • Completion: Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities (unreacted dodecylbenzene).

  • Analysis: Analyze the collected fractions for purity using gas chromatography.

Table 2: Purity of this compound after Purification

Purification MethodInitial PurityFinal Purity Recovery Rate
Vacuum Fractional Distillation~95-98%>99.5% ~90%

Quality Control

The purity of the synthesized this compound should be confirmed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Gas Chromatography Analysis

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent)

Conditions:

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL (split injection)

The retention time of this compound will be shorter than that of dodecylbenzene under these conditions. Purity is determined by the relative peak area.

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows.

SynthesisWorkflow Dodecylbenzene Dodecylbenzene Reactor High-Pressure Reactor Dodecylbenzene->Reactor Catalyst PtO₂ Catalyst Catalyst->Reactor Hydrogen H₂ Gas Hydrogen->Reactor Solvent Ethanol Solvent->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate CrudeProduct Crude this compound Evaporation->CrudeProduct

Diagram 1: Synthesis workflow for this compound.

PurificationWorkflow CrudeProduct Crude this compound Distillation Vacuum Fractional Distillation CrudeProduct->Distillation PureProduct Pure this compound (>99.5%) Distillation->PureProduct Purified Fraction Impurities Impurities (e.g., Dodecylbenzene) Distillation->Impurities High-Boiling Residue Analysis GC Analysis PureProduct->Analysis

Diagram 2: Purification workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dodecylcyclohexane Stability in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered when working with dodecylcyclohexane in experimental settings.

Troubleshooting Guide

This guide provides solutions to common problems that may arise due to the instability of this compound.

Issue Potential Cause Recommended Action
Inconsistent Assay Results or Loss of Compound Activity Degradation of this compound, acting as a solvent or part of a formulation, may alter the chemical environment (e.g., pH, polarity) or introduce reactive species.1. Verify Purity: Immediately analyze the this compound stock solution for impurities using GC-MS. Look for unexpected peaks that could indicate degradation products. 2. Peroxide Test: Test for the presence of peroxides, which can interfere with assays. (See Experimental Protocols for peroxide detection methods). 3. Use Fresh Stock: If degradation is suspected, use a freshly opened bottle of high-purity this compound. 4. Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS, HPLC) This could be due to the presence of degradation products such as hydroperoxides, ketones, or alcohols formed from the oxidation of this compound.[1][2]1. Analyze Blank: Run a blank injection of the solvent used to dissolve the sample to rule out solvent contamination. 2. Mass Spectral Analysis: Scrutinize the mass spectra of the unknown peaks. Common degradation products of alkanes may show characteristic fragments. 3. Review Storage Conditions: Ensure this compound is stored according to recommendations (cool, dark, and tightly sealed).[3] Improper storage can accelerate degradation.[3] 4. Spike Sample: If a potential degradation product is identified, obtain a standard of that compound and spike a sample to confirm its retention time and mass spectrum.
Physical Changes in this compound (e.g., Discoloration, Viscosity Change) These changes can be indicators of significant degradation and polymerization, possibly due to prolonged exposure to light, heat, or oxygen.[4]1. Do Not Use: Discard any this compound that shows visible signs of degradation. Do not attempt to purify it by distillation, as this can concentrate explosive peroxides. 2. Review Handling Procedures: Ensure that proper handling procedures are in place to minimize exposure to air and light.[5] Use of amber glass bottles and inert gas blanketing is recommended.[3]
Baseline Drift or "Ghost Peaks" in GC Analysis Contamination of the GC inlet or column with less volatile degradation products of this compound can lead to these issues.[6]1. Inlet Maintenance: Clean or replace the GC inlet liner and septum.[2] 2. Column Bake-out: Bake out the GC column according to the manufacturer's instructions to remove contaminants. 3. Trim Column: If bake-out is ineffective, trim the first few centimeters of the column to remove non-volatile residues.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a laboratory setting?

A1: The most common degradation pathway for this compound in a lab setting is autoxidation, which is a free-radical chain reaction with atmospheric oxygen. This process is often initiated by heat, light (photodegradation), or the presence of metal ions.[4][8] The primary products are hydroperoxides, which can further decompose into alcohols, ketones, and other oxygenated species.

Simplified Autoxidation Pathway of this compound DDC This compound Radical Dodecylcyclohexyl Radical DDC->Radical Initiation (Heat, Light) PeroxyRadical Dodecylcyclohexyl Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxide Dodecylcyclohexyl Hydroperoxide PeroxyRadical->Hydroperoxide + this compound DegradationProducts Alcohols, Ketones, etc. Hydroperoxide->DegradationProducts Decomposition Peroxide Detection Workflow Start Start: this compound Sample AddKI Add KI and Acetic Acid Start->AddKI ObserveColor Observe Color Change AddKI->ObserveColor YellowBrown Yellow/Brown Color? ObserveColor->YellowBrown AddStarch Add Starch Solution YellowBrown->AddStarch No PeroxidesPresent Peroxides Present YellowBrown->PeroxidesPresent Yes BlueBlack Blue/Black Color? AddStarch->BlueBlack BlueBlack->PeroxidesPresent Yes NoPeroxides Peroxides Not Detected BlueBlack->NoPeroxides No GC-MS Impurity Analysis Workflow SamplePrep Sample Preparation (Dilution) GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Chromatogram Analyze Chromatogram GCMS_Analysis->Chromatogram ImpurityPeaks Identify Impurity Peaks Chromatogram->ImpurityPeaks MassSpec Analyze Mass Spectra ImpurityPeaks->MassSpec LibrarySearch Compare with Spectral Libraries MassSpec->LibrarySearch Identify Tentative Identification of Impurities LibrarySearch->Identify

References

Technical Support Center: Optimizing Dodecylcyclohexane Concentration for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of dodecylcyclohexane in in vitro cell assays. Given the highly hydrophobic nature of this compound and the limited publicly available data on its specific cellular effects, this guide emphasizes general principles for working with poorly water-soluble compounds and provides a framework for systematic optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration critical in cell assays?

This compound is a cyclic alkane with a 12-carbon alkyl chain. Its high hydrophobicity (estimated LogP ~9.5-9.7) makes it virtually insoluble in aqueous culture media. The concentration is critical because at improper concentrations, it can precipitate out of solution, leading to inconsistent and unreliable results. Furthermore, like many hydrophobic molecules, it may exert non-specific effects on cell membranes or sequester other lipophilic molecules, and at higher concentrations, it is likely to be cytotoxic.

Q2: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a stock solution of this compound must be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices.

  • Protocol for Stock Solution Preparation:

    • Weigh the desired amount of this compound in a sterile, chemical-resistant tube.

    • Add the appropriate volume of sterile, high-purity DMSO or ethanol to achieve a high-concentration stock (e.g., 100 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid dissolution, but ensure the tube is tightly sealed to prevent evaporation.[1]

    • Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.

Q3: The this compound precipitates when I add it to my cell culture medium. What should I do?

Precipitation is a common issue with highly hydrophobic compounds.[1][2] Here are several strategies to address this:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5%, and for many cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.[3]

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and polyethylene glycol 400 (PEG 400) has been used to solubilize other hydrophobic compounds for cell culture.[4]

  • Consider alternative formulation strategies: For persistent solubility issues, advanced formulation methods may be necessary, such as complexation with cyclodextrins or encapsulation in nanoparticles.[2]

Q4: What is a vehicle control and why is it essential when working with this compound?

A vehicle control is a crucial component of your experimental design. It consists of the cell culture medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself.[5] This control allows you to distinguish the cellular effects of this compound from any effects caused by the solvent.

Q5: What are the potential non-specific effects of this compound in cell-based assays?

Highly hydrophobic molecules like this compound can have several non-specific effects that may confound experimental results:

  • Membrane perturbation: The compound may intercalate into the cell membrane, altering its fluidity and function.[6][7]

  • Sequestration of lipophilic molecules: this compound might bind to other hydrophobic molecules in the culture medium or within the cell, such as lipids, dyes, or even the assay reagents themselves, leading to inaccurate readings.

  • Induction of cellular stress: The presence of a foreign hydrophobic substance can induce stress responses in cells, which may not be related to a specific signaling pathway of interest.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Precipitation of this compound Visually inspect wells for precipitate under a microscope. If present, refer to the solubility troubleshooting steps in the FAQs.
Inconsistent Dosing Ensure thorough mixing of the this compound-containing medium before adding it to the wells. Use calibrated pipettes.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Pipette cells carefully and mix the plate gently in a cross pattern to ensure even distribution.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or medium without cells.
Issue 2: Unexpected Cytotoxicity in Vehicle Control Group
Potential Cause Troubleshooting Step
Solvent Toxicity The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high for your specific cell line.[3]
Solution: Perform a dose-response experiment with the solvent alone to determine its IC50 value and establish a safe working concentration (typically well below the IC10).[3]
Contamination Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell culture and reagents.
Poor Cell Health Ensure cells are healthy, in the exponential growth phase, and within a consistent passage number range before starting the experiment.
Issue 3: No Observable Effect at Tested Concentrations
Potential Cause Troubleshooting Step
Concentration Too Low Test a wider and higher range of this compound concentrations.
Incubation Time Too Short Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for a biological response.
Compound Instability Prepare fresh dilutions of this compound from the stock solution for each experiment.
Cell Line Insensitivity Consider using a different cell line that may be more sensitive to the expected effects.

Data Presentation: Quantitative Summary

Disclaimer: The following tables are illustrative templates. As there is no specific published data for this compound, researchers must determine these values experimentally for their specific cell line and assay conditions.

Table 1: Recommended Starting Concentrations for this compound Optimization

Parameter Concentration Range Rationale
Initial Range Finding 0.1 µM - 100 µMA broad range to identify a window of biological activity and potential cytotoxicity.
Vehicle (DMSO) Control 0.01% - 0.5% (v/v)To determine the non-toxic concentration of the solvent for the chosen cell line.[3]

Table 2: Example Cytotoxicity Data (Hypothetical)

Cell Line Assay Incubation Time IC50 (µM)
HeLaMTT48 hoursTo be determined
A549LDH Release48 hoursTo be determined
JurkatAnnexin V/PI24 hoursTo be determined

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using MTT Assay

This protocol is designed to establish a concentration range of this compound that does not cause significant cell death, which is a prerequisite for studying its non-cytotoxic effects.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 2-fold or 10-fold dilution series to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions & Vehicle Control stock->dilutions cells Seed Cells in 96-well Plate treat Treat Cells with this compound (24-72h incubation) cells->treat dilutions->treat mtt_add Add MTT Reagent (3-4h incubation) treat->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Cell Viability & Determine IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_vehicle Vehicle Issues cluster_cells Cell/Assay Issues start Experiment Start: Inconsistent/Unexpected Results check_solubility Check for Compound Precipitation (Visual Inspection) start->check_solubility lower_conc Lower Final Concentration check_solubility->lower_conc Yes check_vehicle Review Vehicle Control (Is cytotoxicity observed?) check_solubility->check_vehicle No optimize_vehicle Optimize Vehicle/Co-solvent lower_conc->optimize_vehicle alt_formulation Consider Alternative Formulation (e.g., Cyclodextrin) optimize_vehicle->alt_formulation alt_formulation->check_vehicle vehicle_dose Perform Vehicle-only Dose-Response Assay check_vehicle->vehicle_dose Yes check_cells Assess Cell Health & Assay Conditions check_vehicle->check_cells No lower_vehicle Lower Vehicle Concentration (<0.1% DMSO) vehicle_dose->lower_vehicle lower_vehicle->check_cells check_cells->start No Obvious Issue, Re-evaluate Hypothesis end Problem Resolved check_cells->end Issue Identified passage Check Cell Passage Number contamination Test for Contamination assay_params Optimize Assay Parameters (seeding density, incubation time)

Caption: Troubleshooting logic for in vitro assays with this compound.

signaling_pathway cluster_membrane Cell Membrane Interaction (Hypothesized) cluster_tlr4 TLR4 Signaling Pathway DDC This compound (Hydrophobic Compound) Membrane Cell Membrane DDC->Membrane Intercalation / Perturbation TLR4_MD2 TLR4/MD-2 Complex Membrane->TLR4_MD2 Potential Non-specific Modulation (e.g., altering membrane environment of receptor) LPS LPS LPS->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

References

Mitigating analytical interference in Dodecylcyclohexane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate analytical interference during the quantification of Dodecylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical interference in this compound quantification?

A1: Interference can arise from multiple sources throughout the analytical workflow. The most common include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., phospholipids in plasma) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

  • Chromatographic Co-elution: Compounds with similar physicochemical properties to this compound may not be adequately separated by the chromatographic column, resulting in overlapping peaks.[2][3]

  • System Contamination (GC-MS): Contaminants can be introduced from various parts of the instrument. Common issues include "ghost peaks" from septum bleed (degradation products of the injector septum) and column bleed (degradation of the stationary phase), especially at high temperatures.[4][5] Contaminated solvents or sample vials can also be a source.[4]

  • Isobaric Interference (MS): This occurs when different ions have the same nominal mass-to-charge ratio (m/z) as the target analyte, making them indistinguishable by a low-resolution mass spectrometer.[6][7]

Q2: How can I effectively minimize matrix effects when analyzing biological samples?

A2: Minimizing matrix effects is crucial for accurate bioanalysis and typically involves optimizing sample preparation.[1] The most effective strategies include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in immiscible liquids. For a nonpolar compound like this compound, extraction into a nonpolar solvent like hexane can effectively leave polar interferences (e.g., salts, proteins) in the aqueous phase.[8]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa. A reverse-phase (e.g., C18) SPE cartridge can be effective for retaining this compound.

  • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than LLE or SPE and may not effectively remove phospholipids, which are a major source of matrix-induced ion suppression.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] While this may decrease the analyte signal, the reduction in matrix effects can sometimes lead to an overall improvement in the signal-to-noise ratio and a lower limit of detection.[9]

Q3: My GC-MS chromatogram shows a series of evenly spaced "ghost peaks." What is the likely cause and solution?

A3: A series of evenly spaced, late-eluting peaks is a classic sign of septum bleed .[5] This occurs when small, volatile siloxane compounds from the injector port septum degrade at high temperatures and enter the analytical column.[5]

  • Immediate Solution: Lower the injector temperature to the minimum required for efficient volatilization of this compound.

  • Preventative Measures:

    • Replace the inlet septum daily or after a set number of injections.[5]

    • Use high-quality, low-bleed septa designed for high-temperature applications.

    • Ensure the syringe needle is not burred, as a sharp or damaged needle can tear off small particles of the septum (coring).[5]

Q4: How can I improve the chromatographic separation of this compound from a co-eluting peak?

A4: Improving chromatographic resolution involves systematically adjusting several parameters to enhance the differential migration of the analyte and the interfering compound through the column.

  • Optimize the Temperature Program (for GC) or Mobile Phase Gradient (for LC): A slower temperature ramp or a shallower solvent gradient can increase the interaction time with the stationary phase, often improving separation.[3][10]

  • Adjust the Flow Rate: Slower flow rates generally increase the time available for separation, which can improve resolution, though it will lengthen the analysis time.[11]

  • Select a Different Column: If optimization fails, switching to a column with a different stationary phase chemistry can alter selectivity.[11] For GC analysis of a nonpolar compound like this compound, a non-polar or mid-polar column (e.g., DB-5ms) is often a good starting point.[12] Using a longer column or one with a smaller internal diameter can also increase efficiency and resolution.[11]

Q5: What is isobaric interference in mass spectrometry, and how can it be resolved?

A5: Isobaric interference occurs when an ion from a different elemental or molecular species has the same integer mass as the analyte ion.[6] For example, a fragment ion from a co-eluting matrix component could share the same nominal m/z as a key this compound fragment.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between ions with very small mass differences, effectively resolving most isobaric overlaps.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and monitoring a unique fragment ion (a technique called Multiple Reaction Monitoring or MRM), you can significantly enhance selectivity and eliminate interferences that do not undergo the same fragmentation.[13]

  • Chemical Resolution: In some advanced instruments, reactive gases can be introduced into a collision/reaction cell to selectively react with either the analyte or the interfering ion, allowing for their differentiation.[14]

  • Chromatographic Separation: The most straightforward approach is to improve the chromatographic method to separate the interfering compound from the analyte before it reaches the mass spectrometer.[1]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC liner or column. 2. Column contamination or degradation. 3. Column overloading due to high sample concentration.[12]1. Use a deactivated glass liner; replace the liner regularly. 2. Condition the column by baking it at a high temperature. If the problem persists, trim the first few centimeters of the column or replace it. 3. Dilute the sample or reduce the injection volume.[12]
Inconsistent or Irreproducible Results 1. Variable matrix effects between samples.[1] 2. Inconsistent sample preparation (e.g., extraction efficiency). 3. Instrument variability (e.g., injection volume).1. Use a stable isotope-labeled internal standard (e.g., this compound-d24) to compensate for matrix effects and recovery variations. 2. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration).[9] 3. Automate the sample preparation process if possible. Ensure the autosampler is functioning correctly.
Low Signal Intensity / Poor Sensitivity 1. Ion suppression due to matrix effects. 2. Analyte loss during sample preparation steps. 3. Suboptimal mass spectrometer source conditions. 4. Analyte degradation.1. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).[8] 2. Optimize extraction pH and solvent choice to maximize recovery. 3. Tune the MS source parameters (e.g., ionization voltage, gas flows, temperature) for this compound. 4. For light-sensitive analytes, use actinic vials; for hydrophobic compounds, select containers that prevent binding.[2]
No Peak Detected 1. Concentration is below the Limit of Detection (LOD). 2. Complete analyte loss during sample preparation. 3. Incorrect MS parameters (e.g., wrong m/z selected in SIM mode).1. Concentrate the sample extract or increase the initial sample volume. 2. Spike a clean solvent with the analyte and run it through the entire sample prep process to check for recovery. 3. Verify MS settings. Run a standard in full scan mode to confirm the fragmentation pattern and retention time of this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Nonpolar Analytes

Technique Principle Effectiveness on Phospholipids Effectiveness on Salts/Proteins Typical Analyte Recovery Key Disadvantage
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Low to Moderate[8]High85-100%Significant ion suppression often remains due to co-extracted phospholipids.[8]
Liquid-Liquid Extraction (LLE) Partitioning between immiscible aqueous and organic phases.[8]HighHigh80-95%Can be labor-intensive and may require large solvent volumes.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Very HighVery High90-105%Requires method development to optimize sorbent, wash, and elution steps.
Sample Dilution Reduction of all matrix component concentrations.[9]N/A (Reduces effect, not component)N/A (Reduces effect, not component)100%Reduces analyte concentration, potentially increasing the limit of quantification.[9]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol provides a general methodology for extracting a nonpolar analyte like this compound from a biological matrix. Note: This protocol should be optimized and validated for your specific application.

  • Sample Aliquoting: Pipette 200 µL of plasma into a clean 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d24 in methanol) to each sample, vortex briefly.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a basic solution (e.g., 0.1 M NaOH) to ensure any potentially interfering acidic compounds are ionized and remain in the aqueous phase. Vortex briefly.

  • Extraction: Add 1 mL of a nonpolar organic solvent (e.g., n-hexane or methyl tert-butyl ether).[8]

  • Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (for LC-MS) or an appropriate solvent like hexane (for GC-MS). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection.

Protocol 2: Systematic GC-MS Parameter Optimization

This protocol outlines a systematic approach to optimizing GC-MS conditions. Change only one parameter at a time to determine its effect.[2]

  • Injector Temperature:

    • Inject a mid-range concentration standard of this compound at a starting temperature of 250°C.

    • Gradually increase the temperature in 10°C increments (e.g., 260°C, 270°C, 280°C), monitoring for peak shape and area.[15]

    • Select the lowest temperature that provides a sharp, symmetrical peak with maximum response to minimize thermal degradation and septum bleed.

  • Oven Temperature Program:

    • Start with a low initial temperature (e.g., 50°C) and hold for 1-2 minutes.

    • Implement a temperature ramp (e.g., 10°C/min) to a final temperature well above the boiling point of this compound (e.g., 250°C).

    • If co-elution with an interferent occurs, decrease the ramp rate (e.g., to 5°C/min) to improve separation.[15]

  • Carrier Gas Flow Rate:

    • Using the optimal temperature program, analyze the standard at the column manufacturer's recommended flow rate (typically ~1 mL/min for Helium).

    • Adjust the flow rate slightly (e.g., to 0.8 mL/min and 1.2 mL/min) and observe the effect on resolution and peak width. A slower flow rate often improves resolution.[11]

  • MS Detection:

    • First, acquire a full scan spectrum of a high-concentration standard to identify the parent ion and major, characteristic fragment ions.

    • Develop a Selected Ion Monitoring (SIM) method using 3-4 of the most abundant and specific ions to improve sensitivity and selectivity for quantitative analysis.

Visualizations

TroubleshootingWorkflow start Poor Quantification Result (Inaccurate, Irreproducible) cat_chrom Chromatographic Issue? start->cat_chrom cat_prep Sample Prep Issue? start->cat_prep cat_ms MS Issue? start->cat_ms issue_peakshape Poor Peak Shape (Tailing/Fronting) cat_chrom->issue_peakshape issue_resolution Co-eluting Peaks cat_chrom->issue_resolution issue_ghost Ghost Peaks cat_chrom->issue_ghost issue_matrix Matrix Effects (Ion Suppression) cat_prep->issue_matrix issue_recovery Low/Variable Recovery cat_prep->issue_recovery issue_sensitivity Low Sensitivity cat_ms->issue_sensitivity issue_isobaric Isobaric Interference cat_ms->issue_isobaric sol_maint Replace Septum/Liner Clean Injector issue_peakshape->sol_maint sol_chrom Optimize Temp Program Adjust Flow Rate Change Column issue_resolution->sol_chrom issue_ghost->sol_maint sol_prep Improve Cleanup (SPE/LLE) Use Internal Standard Matrix-Match Calibration issue_matrix->sol_prep issue_recovery->sol_prep sol_ms Tune MS Source Use MRM/HRMS issue_sensitivity->sol_ms issue_isobaric->sol_ms

Caption: General troubleshooting workflow for poor quantification results.

SamplePrepDecisionTree start Start: Select Sample Prep Method q1 Need Highest Throughput for Sample Screening? start->q1 q2 Primary Concern: Removing Phospholipids & Proteins? q1->q2 No ppt Use Protein Precipitation (PPT) q1->ppt Yes lle Use Liquid-Liquid Extraction (LLE) q2->lle No spe Use Solid-Phase Extraction (SPE) (Most Selective) q2->spe Yes ppt_warn Warning: Potential for significant matrix effects. ppt->ppt_warn GCMS_InterferenceSources Potential Sources of Interference in a GC-MS System cluster_system GC-MS System Injector Injector Column Column Injector->Column Analyte Path MS Mass Spec Detector Column->MS Vial Sample Vial & Cap/Septa Vial->Injector Contamination Solvent Solvents & Reagents Solvent->Injector Impurities Septum Injector Septum Septum->Injector Septum Bleed ColumnBleed Stationary Phase ColumnBleed->Column Column Bleed Matrix Sample Matrix (Co-elution) Matrix->Column Co-elution

References

Technical Support Center: Dodecylcyclohexane Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of dodecylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed during the microbial degradation of this compound?

A1: The degradation of this compound by microorganisms, such as Rhodococcus species, proceeds through multiple pathways, resulting in a variety of byproducts. Under aerobic conditions, the primary degradation routes involve oxidation of either the cyclohexane ring or the dodecyl side chain. Key identified byproducts include:

  • Ring Oxidation Products: 4-dodecylcyclohexanol and 4-dodecylcyclohexanone.[1]

  • Side Chain Oxidation Products: Cyclohexylacetic acid and cyclohexanecarboxylic acid.[1]

  • Further Degradation Intermediates: 1-cyclohexene-1-acetic acid has also been detected.[1] Cyclohexanecarboxylic acid can be further metabolized to benzoic acid and subsequently to muconic acid before entering central metabolism.[1]

Under anaerobic conditions, the degradation pathway is initiated by the addition of fumarate to the cyclohexane ring, leading to byproducts such as:

  • Cyclohexylsuccinate

  • 3-cyclohexylpropionate

  • Cyclohexanecarboxylate

Q2: What is a suitable microbial strain for studying this compound degradation?

A2: Rhodococcus species are well-documented for their ability to degrade a wide range of hydrocarbons, including cyclic alkanes. Rhodococcus sp. NDKK48 has been specifically shown to utilize this compound as a sole carbon and energy source, making it an excellent model organism for such studies.[1]

Q3: What analytical technique is most appropriate for identifying and quantifying this compound and its degradation byproducts?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of this compound and its volatile and semi-volatile degradation products.[1][2] For acidic byproducts like cyclohexanecarboxylic acid, a derivatization step is often necessary to increase their volatility for GC-MS analysis.[3]

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Issue 1: Poor or No Degradation of this compound in Microbial Culture
Possible Cause Troubleshooting Step
Incorrect Culture Conditions Verify that the growth medium composition, pH, and temperature are optimal for the selected microbial strain (e.g., for Rhodococcus sp., pH 7.0 and 30°C are typical).
Low Bioavailability of this compound This compound is hydrophobic. Ensure adequate dispersion in the culture medium by using a minimal concentration of a non-ionic surfactant (e.g., Tween 80) or by vigorous agitation to create a fine emulsion.
Toxicity of this compound at High Concentrations Start with a low concentration of this compound (e.g., 0.1% v/v) and gradually increase it as the culture adapts.
Inoculum is Not Pre-adapted Before the main experiment, acclimate the microbial culture by growing it in a medium containing a low concentration of this compound for several transfers.
Issue 2: Low or No Recovery of Byproducts During Sample Extraction
Possible Cause Troubleshooting Step
Inappropriate Extraction Solvent Use a solvent system appropriate for the polarity of the expected byproducts. A common approach is to acidify the culture broth to pH ~2 and extract with a moderately polar solvent like ethyl acetate to recover both neutral and acidic metabolites.
Insufficient Extraction Perform multiple extractions (e.g., 3 times) of the culture broth and pool the organic phases to ensure complete recovery.
Emulsion Formation If an emulsion forms during liquid-liquid extraction, it can be broken by adding a small amount of a saturated NaCl solution or by centrifugation.
Issue 3: Poor Chromatographic Resolution or Peak Shape in GC-MS Analysis
Possible Cause Troubleshooting Step
Active Sites in the GC System Polar byproducts, especially alcohols and carboxylic acids, can interact with active sites in the GC inlet and column, leading to peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column (e.g., DB-5ms or equivalent).
Incomplete Derivatization of Acidic Byproducts For acidic metabolites like cyclohexanecarboxylic acid, ensure the derivatization reaction (e.g., esterification) goes to completion. Optimize the reaction time, temperature, and reagent concentration.
Column Overloading If peaks are broad and fronting, the column may be overloaded. Dilute the sample or use a split injection instead of splitless.
Contamination of the GC System High molecular weight compounds can accumulate in the inlet and the front of the column. Perform regular maintenance, including changing the inlet liner and trimming the first few centimeters of the column.
Issue 4: Difficulty in Identifying Unknown Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Low Abundance of the Metabolite Concentrate the sample extract before GC-MS analysis. Use selected ion monitoring (SIM) mode if the mass spectrum of the suspected compound is known.
Co-elution of Multiple Compounds Optimize the GC oven temperature program to improve separation. A slower temperature ramp can often resolve co-eluting peaks.
No Match in Mass Spectral Library The peak may represent a novel metabolite. Analyze the mass spectrum for characteristic fragmentation patterns to propose a structure. Comparison with authentic standards is necessary for definitive identification.

Quantitative Data

The following table presents illustrative data from a time-course analysis of this compound degradation by a Rhodococcus species. Concentrations are determined by GC-MS with an internal standard.

Time (days) This compound (mg/L) 4-Dodecylcyclohexanol (mg/L) Cyclohexanecarboxylic Acid (mg/L)
0100000
27505025
440012080
615090150
82030100
10< 5< 540

Note: This data is representative and may vary based on the specific microbial strain and experimental conditions.

Experimental Protocols

Protocol 1: Aerobic Degradation of this compound by Rhodococcus sp.
  • Culture Preparation:

    • Prepare a mineral salts medium (MSM) with the following composition (per liter): 5.0 g NH₄NO₃, 1.0 g K₂HPO₄, 1.0 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.05 g CaCl₂·2H₂O, and 1 ml of a trace element solution. Adjust the pH to 7.0.

    • Dispense 100 mL of MSM into 250 mL Erlenmeyer flasks.

    • Add this compound as the sole carbon source to a final concentration of 0.1% (v/v).

    • Inoculate the flasks with a 2% (v/v) of a pre-culture of Rhodococcus sp. grown on the same medium.

    • Incubate the flasks at 30°C with shaking at 150 rpm.

  • Sample Collection and Extraction:

    • At specified time intervals (e.g., 0, 2, 4, 6, 8, and 10 days), withdraw 10 mL of the culture broth.

    • Acidify the sample to pH 2 with 6 M HCl.

    • Add an internal standard (e.g., hexadecane for the parent compound and a deuterated carboxylic acid for the acidic metabolites).

    • Extract the acidified sample three times with 10 mL of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization of Acidic Metabolites:

    • To the 1 mL extract, add 100 µL of a derivatizing agent such as BF₃-methanol or diazomethane (with appropriate safety precautions) to convert carboxylic acids to their methyl esters.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool the sample and it is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualizations

Dodecylcyclohexane_Aerobic_Degradation This compound This compound RingOxidation Ring Oxidation Pathway This compound->RingOxidation SideChainOxidation Side Chain Oxidation Pathway This compound->SideChainOxidation Dodecylcyclohexanol 4-Dodecylcyclohexanol RingOxidation->Dodecylcyclohexanol CyclohexylaceticAcid Cyclohexylacetic Acid SideChainOxidation->CyclohexylaceticAcid CyclohexanecarboxylicAcid Cyclohexanecarboxylic Acid SideChainOxidation->CyclohexanecarboxylicAcid Dodecylcyclohexanone 4-Dodecylcyclohexanone Dodecylcyclohexanol->Dodecylcyclohexanone BenzoicAcid Benzoic Acid CyclohexanecarboxylicAcid->BenzoicAcid MuconicAcid Muconic Acid BenzoicAcid->MuconicAcid CentralMetabolism Central Metabolism MuconicAcid->CentralMetabolism Experimental_Workflow cluster_culture Microbial Culture cluster_analysis Sample Analysis CulturePrep Culture Preparation (Rhodococcus sp. in MSM + this compound) Incubation Incubation (30°C, 150 rpm) CulturePrep->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Acidification & Liquid-Liquid Extraction Sampling->Extraction Derivatization Derivatization (for acidic metabolites) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

References

Technical Support Center: Enhancing Dodecylcyclohexane Solubility for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the solubility challenges of Dodecylcyclohexane in aqueous solutions for biological research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in my aqueous cell culture medium?

This compound is a non-polar, hydrophobic compound. Its structure, consisting of a long twelve-carbon alkyl chain attached to a cyclohexane ring, results in extremely low water solubility (estimated at 0.0001384 mg/L at 25°C) and a high octanol-water partition coefficient (logP)[1][2]. When introduced into an aqueous environment like cell culture media, its molecules are repelled by polar water molecules, leading to poor dissolution and a tendency to phase-separate.

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my media. What is happening and how can I fix it?

This common issue is known as "crashing out" or "solvent shock"[3][4]. It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble. The organic solvent disperses quickly, leaving the hydrophobic compound to agglomerate and precipitate[4].

To resolve this, you can:

  • Pre-warm the Media: Always add the compound stock to media that has been pre-warmed to 37°C[3].

  • Optimize Dilution: Add the stock solution dropwise into the vortex of the gently swirling media to ensure rapid dispersal and avoid localized high concentrations[4].

  • Lower Stock Concentration: Preparing a less concentrated stock solution in your organic solvent can help prevent precipitation upon dilution[3][5].

  • Perform Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock in pre-warmed media[3].

Q3: What are the primary methods to enhance the solubility of this compound for in vitro assays?

Several methods can be employed to increase the aqueous solubility of highly hydrophobic compounds like this compound. The main strategies include:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, to first dissolve the compound before diluting it into the aqueous medium[6][7].

  • Surfactants (Micellar Solubilization): Employing surfactants that form micelles, which can encapsulate the hydrophobic compound within their core, effectively dispersing it in water[8][9].

  • Cyclodextrins (Inclusion Complexes): Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form a host-guest complex with this compound, thereby increasing its solubility[3][7][10].

  • Nanoparticle Encapsulation: Encapsulating the compound within polymeric nanoparticles to create a stable formulation in aqueous media[3].

Q4: Can I use surfactants? Which ones are recommended and how do they work?

Yes, surfactants are an effective tool. Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles[8][11]. The hydrophobic tails form an inner core, creating a perfect microenvironment for this compound, while the hydrophilic heads face the water, keeping the entire complex in solution[8][9]. For biological studies, non-ionic surfactants are generally preferred due to their lower potential for cytotoxicity[8].

Q5: How do cyclodextrins work to improve solubility?

Cyclodextrins are ring-shaped molecules made of sugar units. They function like molecular containers, with a hydrophobic inner cavity and a hydrophilic outer surface[3][7]. A hydrophobic molecule like this compound can fit into the central cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic nature of the guest molecule, rendering the entire complex water-soluble[10]. Modified β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose[3][7].

Troubleshooting Guides

Issue: Immediate Precipitation ("Crashing Out") Upon Dilution

If you observe immediate precipitation when adding your this compound stock solution to the culture medium, follow this troubleshooting workflow.

G start Start: Precipitation Observed check_stock 1. Check Stock Solution start->check_stock is_stock_clear Is stock clear and fully dissolved? check_stock->is_stock_clear optimize_dilution 2. Optimize Dilution - Pre-warm media to 37°C - Add stock dropwise to vortex - Increase final media volume is_stock_clear->optimize_dilution  Yes   remake_stock Remake Stock Solution is_stock_clear->remake_stock  No   precip_persists1 Precipitation Persists? optimize_dilution->precip_persists1 lower_stock 3. Lower Stock Concentration - Prepare a more dilute stock - Consider a co-solvent (e.g., 1:1 DMSO:Ethanol) precip_persists1->lower_stock  Yes   alt_method 4. Use an Alternative Solubilization Method (Surfactant, Cyclodextrin) precip_persists1->alt_method  No, Resolved   precip_persists2 Precipitation Persists? lower_stock->precip_persists2 precip_persists2->alt_method  Yes   precip_persists2->alt_method  No, Resolved  

Caption: Troubleshooting workflow for immediate precipitation.

Issue: Compound Precipitates Over Time in the Incubator

If your solution is initially clear but forms a precipitate after several hours or days at 37°C, consider the following:

  • Metastable Supersaturation: Your initial preparation may have created a supersaturated solution that is not stable long-term. The compound is slowly crashing out of solution.

  • Concentration Limit Exceeded: The final concentration of this compound may be too close to its solubility limit under the specific media and temperature conditions.

  • Media Interaction: Components in the serum or media could be interacting with the compound or the solubilizing agent over time, reducing its stability.

Solutions:

  • Conduct a Solubility Test: Systematically test a range of final concentrations to determine the practical solubility limit in your specific cell culture medium over your experiment's time course[4].

  • Lower the Final Concentration: The most straightforward solution is to work at a lower, more stable final concentration[4].

  • Consider a More Robust Formulation: If high concentrations are necessary, methods like cyclodextrin complexation or nanoparticle encapsulation may offer superior long-term stability compared to co-solvents alone[3].

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₃₆[2]
Molecular Weight 252.49 g/mol [12]
logP (o/w) 9.720 (estimated)[1]
Water Solubility 0.0001384 mg/L (estimated at 25°C)[1]

Table 2: Comparison of Common Solubilization Methods

MethodMechanismAdvantagesConsiderations & Disadvantages
Co-solvents (e.g., DMSO) Increases solvent polarity to dissolve the compound.Simple, quick, widely used.Risk of "crashing out"; solvent toxicity to cells at higher concentrations (>0.5-1%)[7].
Surfactants (e.g., Tween 80) Micellar encapsulation of the hydrophobic compound.Increases solubility and stability; can enhance bioavailability[8].Potential for cell toxicity depending on surfactant and concentration; may interfere with some assays.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex.Significant solubility enhancement[10][13]; low toxicity; can improve stability.Molar ratio of drug-to-cyclodextrin needs optimization; can be more costly.
Nanoparticle Encapsulation Encapsulation in a polymeric or lipid-based carrier.High stability; potential for targeted delivery.More complex preparation protocol; requires specialized equipment and characterization[3].

Experimental Protocols

Protocol 1: Optimized Co-Solvent Dilution Method

This protocol minimizes the risk of precipitation when using an organic solvent like DMSO.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 100 mM). Ensure it is fully dissolved and the solution is clear.

  • Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C in a water bath[3].

  • Perform Serial Dilution: a. Create an intermediate dilution by adding a small volume of the DMSO stock to a volume of pre-warmed media (e.g., 1:100). This lowers the DMSO concentration significantly. b. Add the required volume of this intermediate dilution to your final volume of pre-warmed media to achieve the desired working concentration. Add the solution dropwise while gently swirling[4].

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the culture does not exceed a level toxic to your cells (typically <0.5%).

Protocol 2: Surfactant-Based Solubilization Method

This method uses a non-ionic surfactant to create a micellar solution.

  • Prepare Surfactant-Solvent Stock: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) containing a surfactant like Polysorbate 80 (Tween 80). A common starting point is a 1-5% w/v surfactant concentration in the stock.

  • Dissolve Compound: Add this compound to the surfactant-solvent mixture and vortex or sonicate until fully dissolved.

  • Dilute in Media: Pre-warm the cell culture medium to 37°C.

  • Add Stock to Media: Slowly add the this compound-surfactant stock solution to the pre-warmed media while stirring to reach the desired final concentration.

  • Control Group: Remember to include a vehicle control containing the same final concentration of the surfactant-solvent mixture in your experiments.

Protocol 3: Cyclodextrin-Based Solubilization (Inclusion Complex)

This protocol involves pre-forming a complex between this compound and a cyclodextrin.

  • Prepare Cyclodextrin Solution: Dissolve a β-cyclodextrin derivative (e.g., HP-β-CD) in deionized water or buffer to a desired concentration (e.g., 10% w/v)[3].

  • Prepare Compound Solution: In a separate vial, dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.

  • Mix and Complex: Add the this compound solution dropwise to the stirring cyclodextrin solution. The molar ratio of compound to cyclodextrin may need to be optimized (e.g., 1:1, 1:2)[3].

  • Remove Organic Solvent: Stir the mixture overnight at room temperature to allow for complex formation and evaporation of the organic solvent. Alternatively, use a rotary evaporator.

  • Filter and Use: Filter the resulting aqueous solution through a 0.22 µm filter to remove any non-complexed precipitate. The clear filtrate is your aqueous stock of the this compound-cyclodextrin complex, which can be further diluted in cell culture media.

Visualization of Method Selection

The following diagram provides a logical workflow for selecting an appropriate solubilization strategy.

G start Goal: Solubilize This compound q1 Is a simple and rapid method required? start->q1 cosolvent Start with Optimized Co-Solvent Method (Protocol 1) q1->cosolvent  Yes   surfactant Try Surfactant Method (Protocol 2) q1->surfactant  No   q2 Does precipitation still occur or is solvent toxicity a concern? cosolvent->q2 q2->start  No, Resolved   q2->surfactant  Yes   q3 Is higher concentration or long-term stability critical? surfactant->q3 q3->start  No, Resolved   cyclodextrin Use Cyclodextrin Method (Protocol 3) q3->cyclodextrin  Yes   nanoparticle Consider Advanced Formulation (e.g., Nanoparticles) q3->nanoparticle  Yes, and CD failed   cyclodextrin->q3 Still insufficient?

Caption: Logical workflow for selecting a solubilization method.

References

Technical Support Center: Industrial Scale Synthesis of Dodecylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of dodecylcyclohexane.

Troubleshooting Guides

Part 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene

The initial step in the common industrial synthesis of this compound is the Friedel-Crafts alkylation of benzene with 1-dodecene to produce dodecylbenzene.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solutions
Low Yield of Dodecylbenzene Incomplete reaction: Insufficient catalyst activity, non-optimal temperature, or inadequate mixing.- Optimize Catalyst: Ensure the catalyst (e.g., USY zeolite, H-mordenite) is properly activated and not deactivated. Consider catalyst loading as a factor; increasing the catalyst amount can enhance the conversion rate[1]. - Adjust Temperature: Optimize the reaction temperature. For instance, with a USY zeolite catalyst, a temperature of 120°C has been shown to be effective[2]. - Improve Mixing: Ensure efficient stirring to overcome mass transfer limitations, especially in large-scale reactors.
Side Reactions: Oligomerization of 1-dodecene can compete with the desired alkylation.- Control Reactant Ratio: Use a high molar ratio of benzene to 1-dodecene (e.g., 10:1) to favor the alkylation of benzene and minimize dodecene oligomerization[1].
Formation of Undesired Isomers Carbocation Rearrangement: The primary carbocation formed from 1-dodecene can rearrange to more stable secondary carbocations, leading to a mixture of phenyldodecane isomers (e.g., 2-phenyldodecane, 3-phenyldodecane, etc.) instead of the linear 1-phenyldodecane. This is a common issue with Friedel-Crafts alkylation[3][4].- Catalyst Selection: The choice of catalyst can influence isomer distribution. Some solid acid catalysts like H-mordenite have shown high selectivity for 2-phenyldodecane[5]. While complete prevention of rearrangement is difficult, catalyst choice can steer the product distribution. - Reaction Conditions: Lowering the reaction temperature can sometimes reduce the extent of carbocation rearrangements.
Polyalkylation Product is more reactive than starting material: The initial dodecylbenzene product is activated towards further alkylation, leading to the formation of di- and poly-dodecylbenzenes. This is a known limitation of Friedel-Crafts alkylation[4][6][7].- Excess Benzene: Employ a large excess of benzene to increase the probability of 1-dodecene reacting with benzene rather than the already-alkylated product[1].
Catalyst Deactivation Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites.- Catalyst Regeneration: Implement a regeneration protocol for the catalyst, which may involve calcination in air to burn off coke deposits. - Optimize Conditions: Adjusting reaction temperature and reactant feed rates can sometimes minimize coke formation. Pre-treating the catalyst at a high temperature (e.g., 500°C for USY zeolite) can improve stability[2].
Part 2: Hydrogenation of Dodecylbenzene to this compound

The second major step is the catalytic hydrogenation of the aromatic ring of dodecylbenzene.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solutions
Incomplete Hydrogenation Insufficiently harsh conditions: Aromatic rings are very stable and require significant energy input to be reduced.- Increase Pressure and Temperature: Employ high hydrogen pressure (several hundred atmospheres) and elevated temperatures.[8][9]. - Catalyst Choice: Use a highly active catalyst such as rhodium on carbon or a platinum catalyst[8].
Catalyst Deactivation Poisoning: Impurities in the dodecylbenzene feed or hydrogen stream can poison the catalyst. Leaching: For some liquid-phase hydrogenations, the active metal may leach from the support.- Feed Purification: Ensure high purity of both dodecylbenzene and hydrogen gas. - Catalyst Selection and Support: Choose a robust catalyst with strong metal-support interactions to minimize leaching[10].
Side Reactions Hydrogenolysis: At very high temperatures and pressures, cleavage of C-C bonds in the dodecyl chain can occur.- Optimize Conditions: Carefully control the reaction temperature and pressure to favor hydrogenation over hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method involves a two-step process:

  • Friedel-Crafts Alkylation: Benzene is alkylated with 1-dodecene in the presence of an acid catalyst to form dodecylbenzene.

  • Catalytic Hydrogenation: The aromatic ring of dodecylbenzene is then hydrogenated to yield this compound.

Q2: Why is 1-phenyldodecane not the major product in the Friedel-Crafts alkylation step?

A2: The reaction proceeds via a carbocation mechanism. The initial primary carbocation formed from 1-dodecene is unstable and readily rearranges to more stable secondary carbocations through hydride shifts. This results in the formation of a mixture of isomers, with 2-phenyldodecane often being a significant component[2][3][5].

Q3: What types of catalysts are typically used for the Friedel-Crafts alkylation of benzene with 1-dodecene?

A3: A variety of solid acid catalysts are employed to replace hazardous liquid acids like HF. These include zeolites (such as USY and H-mordenite), clays, and pillared clays[1][2][5]. The choice of catalyst can impact conversion, selectivity, and isomer distribution.

Q4: What are the key challenges in the catalytic hydrogenation of dodecylbenzene?

A4: The primary challenges are the inherent stability of the aromatic ring, which necessitates harsh reaction conditions (high temperature and pressure), and the potential for catalyst deactivation due to poisoning or coking[8][9][10].

Q5: Can polyalkylation be completely avoided in the Friedel-Crafts step?

A5: While complete avoidance is difficult on an industrial scale, polyalkylation can be significantly minimized by using a large excess of benzene relative to 1-dodecene[1][6][7]. This increases the statistical probability that the alkene will react with a benzene molecule rather than an already substituted dodecylbenzene molecule.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Dodecene using a Solid Acid Catalyst
  • Materials: Benzene (dehydrated), 1-dodecene (dehydrated), Solid Acid Catalyst (e.g., USY Zeolite, pre-treated at 500°C).

  • Apparatus: A high-pressure continuous fixed-bed microreactor or a batch reactor equipped with a stirrer, heating mantle, and condenser.

  • Procedure (Continuous Flow):

    • Pack the reactor with the solid acid catalyst.

    • Pre-treat the catalyst in situ by heating under a flow of inert gas (e.g., nitrogen) to the desired temperature (e.g., 500°C for USY zeolite)[2].

    • Cool the reactor to the reaction temperature (e.g., 120°C)[2].

    • Introduce the feed mixture of benzene and 1-dodecene at a specific molar ratio (e.g., 10:1 benzene to 1-dodecene) and weight hourly space velocity (WHSV, e.g., 4 h⁻¹)[2].

    • Maintain the reaction under pressure (e.g., 3.0 MPa)[2].

    • Collect the product stream and analyze by gas chromatography (GC) to determine the conversion of 1-dodecene and the selectivity for dodecylbenzene isomers.

  • Procedure (Batch):

    • Charge the reactor with the solid acid catalyst and benzene.

    • Heat the mixture to the reaction temperature (e.g., 140°C) with stirring[5].

    • Slowly add 1-dodecene to the reactor.

    • Maintain the reaction at temperature and pressure (e.g., 10 atm) for the desired time[5].

    • After the reaction is complete, cool the reactor, filter to remove the catalyst, and analyze the product mixture.

Protocol 2: Catalytic Hydrogenation of Dodecylbenzene
  • Materials: Dodecylbenzene, Hydrogen gas, Hydrogenation Catalyst (e.g., Rhodium on Carbon or Platinum catalyst).

  • Apparatus: A high-pressure autoclave (hydrogenator) equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Procedure:

    • Charge the autoclave with dodecylbenzene and the hydrogenation catalyst.

    • Seal the autoclave and purge several times with nitrogen, followed by hydrogen, to remove air.

    • Pressurize the autoclave with hydrogen to a high pressure (e.g., several hundred atmospheres)[8].

    • Heat the mixture to the desired reaction temperature while stirring vigorously.

    • Monitor the reaction progress by observing the drop in hydrogen pressure.

    • Once the theoretical amount of hydrogen has been consumed, or the pressure stabilizes, cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the product by techniques such as NMR or GC-MS to confirm the complete hydrogenation of the aromatic ring.

Visualizations

Synthesis_Pathway Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Dodecene 1-Dodecene Dodecene->Alkylation Dodecylbenzene Dodecylbenzene (Isomer Mixture) Alkylation->Dodecylbenzene Hydrogenation Catalytic Hydrogenation Dodecylbenzene->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Alkylation Start Low Yield in Alkylation Step Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Ratio Verify Benzene:Dodecene Ratio Start->Check_Ratio Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Increase_Mixing Increase Mixing Check_Conditions->Increase_Mixing Check_Activity Check Catalyst Activity Check_Catalyst->Check_Activity Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Increase_Excess Increase Benzene Excess Check_Ratio->Increase_Excess Solution Yield Improved Optimize_Temp->Solution Increase_Mixing->Solution Check_Activity->Solution Increase_Loading->Solution Increase_Excess->Solution

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

Troubleshooting_Hydrogenation Start Incomplete Hydrogenation Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Inspect Catalyst Start->Check_Catalyst Check_Purity Analyze Feed Purity Start->Check_Purity Increase_Pressure Increase H₂ Pressure Check_Conditions->Increase_Pressure Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Check_Deactivation Check for Catalyst Deactivation Check_Catalyst->Check_Deactivation Purify_Feed Purify Dodecylbenzene and H₂ Check_Purity->Purify_Feed Solution Complete Hydrogenation Increase_Pressure->Solution Increase_Temp->Solution Check_Deactivation->Solution Purify_Feed->Solution

Caption: Troubleshooting workflow for incomplete hydrogenation.

References

Improving the thermal conductivity of Dodecylcyclohexane-based PCMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the thermal conductivity of Dodecylcyclohexane-based Phase Change Materials (PCMs).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal conductivity of pure this compound and why is it a problem?

A: Pure this compound, like many organic PCMs, has a low thermal conductivity, generally in the range of 0.1 to 0.4 W/m·K. This low thermal conductivity impedes the rate of heat transfer during the charging (melting) and discharging (solidifying) cycles of the PCM.[1] For applications requiring rapid thermal energy storage and release, this slow response time is a significant drawback.

Q2: What are the most common methods to enhance the thermal conductivity of this compound-based PCMs?

A: The most prevalent and effective methods involve the dispersion of highly conductive materials into the this compound matrix. These additives can be broadly categorized as:

  • Carbon-Based Materials: Expanded graphite (EG), graphene nanoplatelets (GNP), and carbon nanotubes (CNTs) are widely used due to their excellent thermal conductivity and chemical stability.[2][3]

  • Metallic Nanoparticles: Nanoparticles of metals such as copper (Cu), silver (Ag), and aluminum (Al) can significantly improve thermal conductivity.[2]

  • Metal Foams: Incorporating a porous metal foam (e.g., copper or aluminum foam) into the PCM provides a continuous, highly conductive pathway for heat transfer.[2]

Q3: How much improvement in thermal conductivity can I expect with these additives?

A: The level of enhancement is dependent on the type of additive, its concentration, morphology, and its dispersion within the this compound. Generally, higher concentrations of additives lead to greater improvements in thermal conductivity. However, there is often a trade-off with the latent heat storage capacity of the composite PCM, as the additives do not undergo a phase change.[2]

Q4: Will adding conductive fillers affect other properties of the this compound PCM?

A: Yes, the addition of fillers can influence other important properties:

  • Latent Heat: The latent heat of the composite PCM will decrease proportionally to the mass fraction of the non-phase-changing additive.[2]

  • Viscosity: The viscosity of the molten PCM will increase with the addition of solid particles, which can affect handling and filling processes.

  • Stability: Poor dispersion of additives can lead to sedimentation or agglomeration over repeated thermal cycles, reducing the long-term performance of the PCM.

  • Supercooling: Some additives can act as nucleating agents, potentially reducing the degree of supercooling during solidification.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The measured thermal conductivity of my this compound composite is lower than expected.

Possible Cause Troubleshooting Step
Poor Dispersion of Additives Agglomeration of nanoparticles or fillers creates localized hot spots and does not form an effective conductive network.
* Action: Improve the dispersion method. Use high-shear mixing, ultrasonication, or a combination of both to break down agglomerates. Consider using a surfactant or functionalizing the surface of the additives to improve their compatibility with the non-polar this compound.
Inaccurate Measurement Technique The method used to measure thermal conductivity may have systematic errors.
* Action: Calibrate your thermal conductivity measurement device with a standard material of known thermal conductivity. Ensure good thermal contact between the sensor and the sample. For transient methods, ensure the measurement time is short enough to avoid the onset of natural convection.[4]
Phase Separation or Sedimentation Over time or during thermal cycling, the denser additives may settle out of the molten this compound.
* Action: Assess the long-term stability by subjecting the composite to multiple melt/freeze cycles and re-measuring the thermal conductivity. If sedimentation is observed, consider using a gelling agent to create a shape-stabilized PCM or using additives with a lower density.

Issue 2: The this compound composite shows significant phase segregation.

Possible Cause Troubleshooting Step
Density Mismatch A large difference in density between the conductive fillers and this compound can lead to rapid sedimentation.
* Action: Select additives with a density closer to that of this compound. Alternatively, increase the viscosity of the molten PCM by adding a small amount of a compatible polymer.
Lack of Interfacial Adhesion Poor wetting of the additive by the this compound can promote separation.
* Action: Use surfactants or surface functionalization of the additives to improve their affinity for the organic PCM.

Data Presentation

Table 1: Enhancement of Thermal Conductivity of Organic PCMs with Various Additives

AdditiveBase PCMAdditive Concentration (wt%)Thermal Conductivity (W/m·K)Enhancement FactorReference
Pure Paraffin WaxParaffin Wax00.258-[5]
Expanded Graphite (Type A)Paraffin Wax60.9773.79[5]
Expanded Graphite (Type B)Paraffin Wax61.2634.9[5]
Graphene Nanoplateletsn-octadecane10-1.74 (at 300K)[3]
Carbon Nanotubesn-octadecane10-2.62 (at 300K)[3]

Note: Data for this compound is limited; this table provides a general reference for organic PCMs.

Experimental Protocols

Protocol 1: Preparation of this compound-Expanded Graphite (EG) Composite PCM

  • Materials and Equipment:

    • This compound

    • Expanded Graphite (EG)

    • Heated magnetic stirrer

    • Ultrasonicator (probe or bath)

    • Beaker

    • Weighing scale

  • Procedure:

    • Weigh the desired amount of this compound and place it in a beaker on a heated magnetic stirrer.

    • Heat the this compound to approximately 10-15°C above its melting point (Melting point of this compound is around -12°C to -9°C) with continuous stirring until it is completely molten.

    • Weigh the desired percentage of Expanded Graphite.

    • Gradually add the EG to the molten this compound while stirring continuously.

    • Once all the EG is added, continue stirring for at least 30 minutes to ensure a preliminary uniform mixture.

    • For improved dispersion, place the beaker in an ultrasonic bath or use a probe sonicator for 30-60 minutes. Monitor the temperature to prevent overheating.

    • After ultrasonication, stir the mixture again for 15 minutes as it cools down to room temperature.

    • The resulting composite PCM is now ready for thermal analysis.

Protocol 2: Thermal Conductivity Measurement using Transient Plane Source (TPS) Method

  • Equipment:

    • Transient Plane Source (TPS) instrument

    • TPS sensor

    • Sample holder

    • Temperature-controlled environment (e.g., water bath or oven)

  • Procedure:

    • Ensure the this compound composite sample is solid and has a flat surface.

    • Place the TPS sensor between two identical pieces of the sample material, ensuring good thermal contact.

    • Place the sample assembly in the sample holder and connect the sensor to the TPS instrument.

    • Place the entire setup in a temperature-controlled environment and allow it to reach thermal equilibrium at the desired measurement temperature.

    • Set the measurement parameters on the TPS instrument (heating power and measurement time). The parameters should be chosen to ensure the heat does not penetrate the entire sample during the measurement and to avoid the onset of convection in the molten state.

    • Initiate the measurement. The instrument will pass a current through the sensor, generating a small amount of heat, and simultaneously record the temperature increase over time.

    • The software will then calculate the thermal conductivity based on the recorded data.

    • Repeat the measurement at different temperatures to obtain the temperature-dependent thermal conductivity.

Visualizations

Experimental_Workflow cluster_preparation PCM Composite Preparation cluster_analysis Thermal Analysis cluster_evaluation Performance Evaluation start Start melt Melt this compound start->melt add_additive Add Conductive Additive melt->add_additive mix Mechanical Stirring add_additive->mix sonicate Ultrasonication mix->sonicate cool Cool to Solidify sonicate->cool measurement Thermal Conductivity Measurement cool->measurement dsc DSC Analysis (Latent Heat) cool->dsc stability Cycling Stability Test cool->stability evaluate Evaluate Enhancement measurement->evaluate dsc->evaluate stability->evaluate

Caption: Experimental workflow for enhancing and evaluating the thermal conductivity of this compound-based PCMs.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Thermal Conductivity Measurement cause1 Poor Additive Dispersion issue->cause1 cause2 Inaccurate Measurement issue->cause2 cause3 Phase Separation issue->cause3 sol1 Improve Mixing/Sonication Use Surfactants cause1->sol1 sol2 Calibrate Instrument Ensure Good Thermal Contact cause2->sol2 sol3 Assess Long-Term Stability Use Gelling Agent cause3->sol3

References

Technical Support Center: Dodecylcyclohexane Contamination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, detecting, and mitigating Dodecylcyclohexane contamination in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in laboratory experiments?

This compound is a saturated aliphatic hydrocarbon. In the laboratory, it is a common leachable or extractable compound that can migrate from plastic labware, such as centrifuge tubes and single-use bioreactor bags, into experimental solutions.[1][2][3] Its presence, even at trace levels, can interfere with sensitive assays, impact cell viability and metabolism, and compromise the stability of drug formulations, leading to unreliable and inaccurate experimental results.

Q2: What are the primary sources of this compound contamination in the lab?

The most significant source of this compound contamination is the leaching from plastic laboratory consumables.[1][2][3][4] This compound is sometimes used as a lubricant or mold-release agent in the manufacturing of plastics like polypropylene. Therefore, items such as centrifuge tubes, pipette tips, and plastic containers can be potential sources. Single-use bioreactor bags used in biopharmaceutical production are another identified source of such leachables.

Q3: How can this compound contamination affect my drug development research?

This compound, as a non-polar organic compound, can have several detrimental effects on drug development research:

  • Assay Interference: It can interfere with immunoassays like ELISA by nonspecifically binding to assay components, leading to false positive or negative results.[5][6][7]

  • Cell-Based Assays: It may impact the viability and metabolism of cultured cells, such as Chinese Hamster Ovary (CHO) cells, which are commonly used in biopharmaceutical production. This can lead to inconsistent cell growth and protein production.[8][9]

  • Drug Stability: Leachables like this compound can interact with active pharmaceutical ingredients (APIs) or excipients in a formulation, potentially degrading the drug product over time and affecting its shelf-life.[10][11]

Q4: Are there established permissible limits for this compound in laboratory experiments or pharmaceutical products?

While there are no specific regulatory limits for this compound itself, the pharmaceutical industry follows guidelines for extractables and leachables in drug products. A key concept is the Safety Concern Threshold (SCT) , which is a dose below which a leachable is considered to present a negligible safety risk. For parenteral (injectable) drug products, the SCT for an individual organic leachable is 1.5 µ g/day .[12][13] This threshold can be used to calculate an Analytical Evaluation Threshold (AET) , which is the concentration in the sample that corresponds to the SCT. Leachables detected above the AET require toxicological assessment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving suspected this compound contamination.

Problem: Inconsistent or unexpected results in sensitive assays (e.g., cell-based assays, ELISA, mass spectrometry).

Step 1: Identify Potential Sources of Contamination

Use the following workflow to pinpoint the source of the contamination.

Contamination_Source_Identification Start Inconsistent Assay Results Check_Plastics Review Plasticware Usage (Tubes, Tips, Plates, Bags) Start->Check_Plastics Isolate_Variables Isolate and Test Individual Plasticware Components Check_Plastics->Isolate_Variables Suspicion of plastic source Analyze_Extract Perform Leachable Analysis (GC-MS on Solvent Extracts) Isolate_Variables->Analyze_Extract Source_Identified Source of Contamination Identified Analyze_Extract->Source_Identified This compound detected No_Source Source Not in Plastics Analyze_Extract->No_Source No this compound detected Check_Reagents Test Reagents and Solvents for Contamination No_Source->Check_Reagents Check_Environment Evaluate Environmental Sources (e.g., pump oil vapor) Check_Reagents->Check_Environment

Troubleshooting workflow for identifying contamination sources.

Step 2: Quantify the Contamination

If this compound is suspected, it is crucial to quantify its concentration to assess the risk. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method for this purpose.

Step 3: Remediate and Prevent Future Contamination

Once the source is identified, take the following steps:

  • Quarantine and Replace: Immediately quarantine the contaminated batch of plasticware and replace it with products from a different lot or manufacturer, preferably one that provides data on extractables and leachables.

  • Implement a Cleaning Protocol: For non-disposable items, implement a rigorous cleaning protocol.

  • Qualify New Labware: Before introducing new plasticware into your workflow, consider performing a qualification study to test for leachables.

Data Presentation

The following table summarizes the key thresholds for leachables in parenteral drug products, which can serve as a conservative guide for acceptable levels of this compound in critical applications.

ThresholdValueDescription
Safety Concern Threshold (SCT) 1.5 µ g/day The dose of an individual organic leachable below which there is a negligible risk to patient safety.[12]
Qualification Threshold (QT) 5 µ g/day The dose below which a leachable with no structural alerts for carcinogenicity or genotoxicity does not require further toxicological qualification.[14]
Analytical Evaluation Threshold (AET) VariesCalculated from the SCT based on the daily dose of the drug product. It is the analytical threshold for reporting and identifying leachables for toxicological assessment.[10][12]

Experimental Protocols

Protocol 1: Detection and Quantification of this compound in Polypropylene Centrifuge Tubes by GC-MS

1. Objective: To determine the concentration of this compound leached from polypropylene centrifuge tubes into a solvent.

2. Materials:

  • Polypropylene centrifuge tubes (test group and a pre-cleaned glass control group)
  • Hexane (High-Purity, for extraction)
  • This compound analytical standard
  • Gas Chromatograph-Mass Spectrometer (GC-MS)
  • Autosampler vials with inserts

3. Method:

  • Fill five polypropylene centrifuge tubes and five pre-cleaned glass control tubes with 10 mL of hexane.
  • Cap the tubes and incubate at 40°C for 72 hours to accelerate leaching.
  • After incubation, transfer 1 mL of the hexane from each tube into separate autosampler vials.
  • Prepare a calibration curve using the this compound analytical standard in hexane (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
  • Analyze the samples and calibration standards by GC-MS.
  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the oven temperature program to start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
  • MS Conditions: Operate in full scan mode to identify this compound and then in selected ion monitoring (SIM) mode for quantification using characteristic ions.
  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Protocol 2: Cleaning Validation for Removal of this compound from Stainless Steel Surfaces

1. Objective: To validate a cleaning procedure for the removal of this compound from stainless steel surfaces to a level below the calculated AET.

2. Materials:

  • Stainless steel coupons (representing equipment surfaces)
  • This compound solution in a volatile solvent (e.g., isopropanol) for spiking
  • Cleaning agent: 70% ethanol
  • Rinse solvent: Purified water
  • Swabs for sampling
  • GC-MS for analysis

3. Method:

  • Spiking: Spike the stainless steel coupons with a known amount of this compound, representative of a worst-case contamination scenario. Allow the solvent to evaporate.
  • Cleaning Procedure: a. Wipe the surface thoroughly with a lint-free cloth soaked in 70% ethanol. b. Perform a final rinse with purified water. c. Allow the surface to air dry in a clean environment.
  • Sampling: Swab a defined area of the cleaned surface (e.g., 10 cm x 10 cm) with a swab pre-moistened with a suitable solvent (e.g., hexane).
  • Analysis: Extract the swab in a known volume of solvent and analyze the extract by GC-MS to quantify the residual this compound.
  • Acceptance Criteria: The amount of residual this compound must be below the pre-determined acceptance limit, which is derived from the AET. The cleaning procedure should be repeated three times to demonstrate consistency.[15][16][17]

Mandatory Visualization

Logical_Relationship cluster_Source Source of Contamination cluster_Impact Impact on Research cluster_Mitigation Mitigation Strategy Plasticware Plastic Labware (Polypropylene, etc.) Leaching Leaching of Additives (e.g., this compound) Plasticware->Leaching Assay_Interference Assay Interference (e.g., ELISA) Leaching->Assay_Interference Cell_Toxicity Cellular Effects (e.g., CHO cell viability) Leaching->Cell_Toxicity Drug_Instability Drug Product Instability Leaching->Drug_Instability Detection Detection & Quantification (GC-MS) Assay_Interference->Detection Cell_Toxicity->Detection Drug_Instability->Detection Cleaning Cleaning & Validation Detection->Cleaning Prevention Material Qualification & Selection Cleaning->Prevention

Logical relationship of contamination, impact, and mitigation.

Experimental_Workflow Start Suspected Contamination Sample_Prep Sample Preparation (Solvent Extraction) Start->Sample_Prep GCMS_Analysis GC-MS Analysis (Quantification) Sample_Prep->GCMS_Analysis Compare_AET Compare to AET GCMS_Analysis->Compare_AET Acceptable Acceptable Level Compare_AET->Acceptable < AET Unacceptable Unacceptable Level (Implement CAPA) Compare_AET->Unacceptable >= AET

Experimental workflow for contaminant analysis.

References

Addressing matrix effects in the analysis of Dodecylcyclohexane in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Dodecylcyclohexane in complex samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, focusing on problems related to matrix effects.

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My this compound peak is showing significant tailing or fronting in my GC-MS chromatogram. What are the potential causes and how can I fix it?

Answer:

Poor peak shape for a non-polar compound like this compound is often indicative of issues within the GC system, which can be exacerbated by matrix components.

Possible Causes and Solutions:

  • Active Sites in the Injection Port or Column: Co-injected matrix components can interact with active sites (silanol groups) in the liner or the front of the column, leading to peak tailing.

    • Solution: Use a deactivated (silanized) inlet liner. If the problem persists, trim the first 10-20 cm of the analytical column.

  • Improper Column Installation: Incorrect column insertion depth in the injector can create dead volume, leading to peak broadening and tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. If using a splitless injection, consider increasing the split ratio.

  • Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column, leading to broad or split peaks.

    • Solution: Set the initial oven temperature approximately 20°C below the boiling point of the injection solvent.

Problem 2: Inconsistent or Low Recovery of this compound

Question: I am experiencing low and variable recovery of this compound from my complex samples. What could be the cause and how can I improve it?

Answer:

Low and inconsistent recovery is a common issue when extracting non-polar compounds like this compound from complex matrices. This is often due to matrix effects during sample preparation.

Possible Causes and Solutions:

  • Inefficient Extraction: The chosen extraction method may not be optimal for partitioning this compound from the sample matrix into the extraction solvent.

    • Solution: Optimize your Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol. For LLE with aqueous samples like plasma or urine, use a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent. For SPE, a C18 stationary phase is generally effective for retaining non-polar compounds.

  • Analyte Binding to Matrix Components: this compound can bind to proteins or lipids in biological samples, preventing its efficient extraction.

    • Solution: For protein-rich samples like plasma or serum, perform a protein precipitation step with a solvent like acetonitrile or methanol before extraction.

  • Use of an Internal Standard: To correct for variability in extraction efficiency and instrumental response, the use of an internal standard is highly recommended.

    • Solution: Select an internal standard that is chemically similar to this compound but not present in the sample. A deuterated this compound (if available) is an ideal choice for GC-MS analysis. Alternatively, a long-chain alkane of a different, but similar, chain length that is not expected in the sample can be used.[1][2]

Frequently Asked Questions (FAQs)

This section covers common questions regarding matrix effects in the analysis of this compound.

What are matrix effects and how do they impact the analysis of this compound?

The matrix effect refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[3] For this compound analysis by GC-MS, matrix effects can manifest as either signal enhancement or suppression. Signal enhancement can occur when matrix components block active sites in the GC inlet, preventing the thermal degradation of this compound and leading to an overestimation of its concentration.[4] Conversely, signal suppression can happen if co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source, resulting in an underestimation.

How can I determine if my this compound analysis is affected by matrix effects?

A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in an extract of a blank matrix (a sample of the same type that does not contain the analyte).[5] A significant difference between the two slopes indicates the presence of matrix effects.

What is matrix-matched calibration and when should I use it for this compound analysis?

Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to compensate for matrix effects because the standards and the samples will be affected in a similar way.[4] You should consider using matrix-matched calibration when you observe significant matrix effects and when a suitable blank matrix is available.

What are the best sample preparation techniques to minimize matrix effects for this compound in biological fluids?

For biological fluids like plasma or serum, a multi-step approach is often necessary to remove interfering substances before analyzing a non-polar compound like this compound.

  • Protein Precipitation: This initial step removes the bulk of proteins, which can interfere with the analysis. Adding a cold organic solvent like methanol or acetonitrile is a common method.

  • Liquid-Liquid Extraction (LLE): After protein precipitation, an LLE with a non-polar solvent such as hexane can selectively extract this compound from the remaining aqueous phase.

  • Solid-Phase Extraction (SPE): As an alternative or in addition to LLE, SPE with a C18 stationary phase can be used to isolate this compound and other non-polar compounds from the sample.[2][6][7][8][9][10]

Which internal standard is suitable for the quantitative analysis of this compound by GC-MS?

The ideal internal standard is a deuterated analog of the analyte, such as this compound-d36.[1][11] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic analysis, but it can be distinguished by its mass in the mass spectrometer. If a deuterated standard is not available, a structurally similar compound that is not present in the sample, such as another long-chain n-alkane (e.g., hexadecane), can be a suitable alternative.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Serum

This protocol is a general guideline for the extraction of this compound from human serum for GC-MS analysis.

  • Sample Preparation:

    • To 1 mL of serum in a glass centrifuge tube, add the internal standard solution (e.g., deuterated this compound in methanol).

    • Add 2 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a new glass tube.

    • Add 5 mL of n-hexane.

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Environmental Water Samples

This protocol provides a general procedure for extracting this compound from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL, acidified to pH < 2) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing and Elution:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes.

    • Elute the this compound from the cartridge with 5-10 mL of ethyl acetate.

  • Concentration:

    • Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

Data Presentation

Table 1: Recovery of Long-Chain Alkanes using Different Extraction Methods

Analyte ClassMatrixExtraction MethodTypical Recovery (%)Reference
n-Alkanes (C10-C32)Hydraulic Fracturing WastewaterSolid-Phase Extraction (C18)38 - 120[6]
Polycyclic Aromatic HydrocarbonsTreated WaterSolid-Phase Extraction (C18)71.4 - 95.2[8]
SteroidsLiquid SamplesLiquid-Liquid Extraction (Diethyl Ether)Not specified, but described as "maximum recovery"[12]
Various DrugsHuman Whole BloodLiquid-Liquid Extraction>79.67[13]

Table 2: Comparison of Calibration Curves for Hydrocarbon Analysis

AnalyteMatrixCalibration MethodObservationReference
Organophosphorus PesticidesNot SpecifiedSolvent vs. Matrix-MatchedSignificant enhancement observed with solvent standards in GC-MS-SIM.[11]
Various PesticidesRice, Orange, Apple, SpinachSolvent vs. Matrix-MatchedMatrix effects were more pronounced in GC-MS than in LC-MS/MS.[14]
Polycyclic Aromatic HydrocarbonsRoasted CoffeeSolvent vs. Matrix-MatchedSignificant differences in slopes observed, indicating matrix effects.[15]
ChloramphenicolHoneySolvent vs. Matrix-MatchedClear difference in calibration curves, demonstrating matrix suppression.

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis serum 1. Serum Sample + Internal Standard precipitate 2. Protein Precipitation (Acetonitrile) serum->precipitate centrifuge1 3. Centrifugation precipitate->centrifuge1 supernatant 4. Supernatant Transfer centrifuge1->supernatant lle 5. Liquid-Liquid Extraction (n-Hexane) supernatant->lle centrifuge2 6. Phase Separation lle->centrifuge2 evaporate 7. Evaporation of Solvent centrifuge2->evaporate reconstitute 8. Reconstitution evaporate->reconstitute gcms 9. GC-MS Analysis reconstitute->gcms

LLE Workflow for this compound from Serum

experimental_workflow_SPE cluster_conditioning Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis condition 1. Condition C18 Cartridge equilibrate 2. Equilibrate with Water condition->equilibrate load 3. Load Water Sample equilibrate->load wash 4. Wash Cartridge load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute with Ethyl Acetate dry->elute concentrate 7. Concentrate Eluate elute->concentrate gcms 8. GC-MS Analysis concentrate->gcms

SPE Workflow for this compound from Water

troubleshooting_logic cluster_assessment Assessment cluster_mitigation Mitigation Strategies start Inaccurate this compound Quantification matrix_effect Suspect Matrix Effect? start->matrix_effect compare_slopes Compare Solvent vs. Matrix-Matched Calibration Slopes matrix_effect->compare_slopes Yes slope_diff Slopes Significantly Different? compare_slopes->slope_diff internal_std Use Internal Standard (e.g., Deuterated this compound) slope_diff->internal_std Yes no_effect Matrix Effect Unlikely. Investigate other sources of error. slope_diff->no_effect No matrix_matched Use Matrix-Matched Calibration internal_std->matrix_matched cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_matched->cleanup revalidate Re-validate Method cleanup->revalidate

Logic for Addressing Matrix Effects

References

Optimization of extraction methods for Dodecylcyclohexane from soil and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of dodecylcyclohexane from soil and water matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Sorbent Selection: The sorbent may be too polar or not retentive enough for the nonpolar this compound.Use a nonpolar sorbent such as C18 or a polymeric sorbent. For highly contaminated or complex matrices, a more specialized sorbent may be necessary.[1]
Insufficient Sample Loading Volume: The sample volume may be too small, leading to a low mass of the analyte on the sorbent.Increase the sample volume to ensure a sufficient amount of this compound is loaded onto the SPE cartridge.
Sample Solvent Issues: The solvent used to dissolve or suspend the soil extract may be too strong, causing premature elution of this compound.Ensure the sample is in a solvent that is weak enough to allow for strong retention on the SPE sorbent. For soil extracts, a solvent exchange to a weaker solvent like hexane may be necessary.
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent.Use a strong, nonpolar solvent for elution, such as hexane or dichloromethane. A mixture of solvents can also be tested to optimize elution.[2][3]
Flow Rate Too High: A high flow rate during sample loading or elution can lead to incomplete interaction with the sorbent.Maintain a slow and consistent flow rate during all steps of the SPE process to allow for proper equilibration.[3]
Co-elution of Interferences Inadequate Washing Step: The washing step may not be sufficient to remove matrix interferences.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. A series of washes with solvents of increasing polarity can be effective.
Non-selective Sorbent: The chosen sorbent may not be selective enough for this compound in a complex matrix.Consider using a more selective sorbent or a multi-layered SPE cartridge. A cleanup step using a different sorbent material (e.g., Florisil® or silica) can also be employed.[4]
Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Emulsion Formation High Concentration of Surfactants or Particulates: The sample matrix may contain substances that stabilize emulsions.[5]Prevention: Gently swirl or rock the separatory funnel instead of vigorous shaking.[5] Breaking the Emulsion: - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] - Centrifuge the mixture to force phase separation.[6][7] - Add a small amount of a different organic solvent to alter the properties of the organic phase.[5][6] - Use phase separation paper to filter and separate the layers.[5]
Low Recovery of this compound Incomplete Extraction: The number of extractions may be insufficient to quantitatively transfer this compound to the organic phase.Perform multiple extractions (e.g., 3 times) with fresh portions of the organic solvent and combine the extracts.
Inappropriate Solvent: The chosen organic solvent may have poor solubility for this compound.Use a nonpolar solvent in which this compound is highly soluble, such as hexane, pentane, or dichloromethane.[8]
pH of Aqueous Phase: While this compound is neutral, the pH can affect the solubility of interfering compounds and the overall extraction efficiency.For neutral compounds like this compound, the pH of the water sample generally does not need adjustment. However, if co-extractives are an issue, pH adjustment can be used to ionize them and keep them in the aqueous phase.[8][9]
Analyte Loss During Solvent Evaporation High Volatility of this compound: Although it has a high boiling point, some loss can occur during aggressive solvent evaporation.Use a gentle stream of nitrogen to evaporate the solvent at a controlled temperature. Avoid complete dryness.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: this compound is a nonpolar, hydrophobic compound with a high molecular weight (252.48 g/mol ) and a very low water solubility (estimated at 0.0001384 mg/L at 25°C).[10][11] Its high logP value (estimated around 9.5-9.7) indicates a strong affinity for nonpolar organic solvents.[10][11] These properties are critical for selecting appropriate extraction solvents and sorbents.

Q2: Which extraction method is generally more efficient for this compound from soil?

A2: Both modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasonic Extraction have shown high efficiencies (often >80-90%) for aliphatic hydrocarbons from soil and are significantly faster than traditional Soxhlet extraction.[1][12] The choice between them may depend on available equipment and specific sample characteristics.

Q3: What is the best solvent for extracting this compound?

A3: For soil extraction, a nonpolar solvent like n-hexane or a mixture of hexane and a more polar solvent like acetone (e.g., 1:1 v/v) is effective. For liquid-liquid extraction from water, n-hexane or dichloromethane are common choices due to their immiscibility with water and high solubility for this compound.

Q4: How can I improve the cleanup of my this compound extract?

A4: Solid-phase extraction is an effective cleanup technique. After initial extraction, the extract can be passed through a cartridge containing silica gel or Florisil® to remove polar interferences.[4] The nonpolar this compound will pass through with a nonpolar solvent, while polar impurities are retained.

Q5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound?

A5: Yes, GC-MS is a highly suitable technique for the quantification and identification of this compound in extracts.[12][13][14] A nonpolar capillary column is typically used for separation.

Quantitative Data Summary

The following tables summarize typical recovery data for aliphatic hydrocarbons, including compounds similar to this compound, using various extraction methods.

Table 1: Recovery of Aliphatic Hydrocarbons from Soil

Extraction MethodMatrixAnalytesSolventRecovery (%)Reference
Microwave-Assisted Extraction (MAE)Spiked Agricultural SoilC9-C27 Aliphatic Hydrocarbonsn-Hexane80 - 90[1][12]
Pressurized Liquid Extraction (PLE)SoilPAHs and other organicsCyclohexane/Dichloromethane87 - 106[15]

Note: Data for this compound specifically is limited; these values for similar long-chain aliphatic hydrocarbons provide a reasonable expectation of performance.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Soil

This protocol is adapted for the extraction of this compound based on methods for aliphatic hydrocarbons.[12][16]

1. Sample Preparation:

  • Air-dry the soil sample to a constant weight or analyze as is, determining the moisture content on a separate subsample.

  • Homogenize the soil sample by sieving.

  • Weigh approximately 5-10 g of the homogenized soil into a microwave extraction vessel.

2. Extraction:

  • Add 30 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction program:

    • Ramp to 100-120°C over 5-10 minutes.

    • Hold at 100-120°C for 10-15 minutes.

    • Allow to cool to room temperature.

3. Extract Filtration and Cleanup:

  • Filter the extract through a sodium sulfate column to remove residual water.

  • For cleanup, the extract can be concentrated and passed through a silica gel or Florisil® SPE cartridge, eluting with n-hexane.

4. Analysis:

  • Concentrate the final extract to a suitable volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analyze by GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Water

This protocol is a general procedure for the extraction of nonpolar organic compounds from water.[8][9][17]

1. Sample Preparation:

  • Collect a 1 L water sample in a clean glass container.

  • If the sample contains suspended solids, it may be filtered, with the filter paper also being extracted if analyte adsorption to particles is a concern.

2. Extraction:

  • Transfer the water sample to a 2 L separatory funnel.

  • Add 60 mL of n-hexane or dichloromethane to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the phases, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The organic layer (containing this compound) will be the upper layer if using hexane and the lower layer if using dichloromethane.

  • Drain the organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 30 mL portions of the organic solvent, combining all organic extracts.

3. Drying and Concentration:

  • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

4. Analysis:

  • The concentrated extract is now ready for analysis by GC-MS.

Visualizations

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis soil_sample Soil Sample homogenize Homogenize & Sieve soil_sample->homogenize weigh Weigh Sample homogenize->weigh add_solvent Add Hexane/Acetone weigh->add_solvent microwave Microwave Program (120°C, 15 min) add_solvent->microwave filter Filter (Na2SO4) microwave->filter spe_cleanup SPE Cleanup (Silica Gel) filter->spe_cleanup concentrate Concentrate (N2) spe_cleanup->concentrate gcms GC-MS Analysis concentrate->gcms

Workflow for this compound Extraction from Soil using MAE.

experimental_workflow_water cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Post-Extraction cluster_analysis Analysis water_sample Water Sample (1L) add_to_funnel Transfer to Separatory Funnel water_sample->add_to_funnel add_solvent Add Hexane (60mL) add_to_funnel->add_solvent extract Extract (x3) add_solvent->extract combine Combine Extracts extract->combine dry Dry (Na2SO4) combine->dry concentrate Concentrate (N2) dry->concentrate gcms GC-MS Analysis concentrate->gcms

Workflow for this compound Extraction from Water using LLE.

troubleshooting_logic start Low Analyte Recovery? check_spe SPE Method? start->check_spe Yes check_lle LLE Method? start->check_lle No spe_sorbent Check Sorbent (C18/Polymeric) check_spe->spe_sorbent spe_elution Increase Elution Solvent Strength check_spe->spe_elution spe_flow Decrease Flow Rate check_spe->spe_flow lle_emulsion Emulsion Present? check_lle->lle_emulsion break_emulsion Break Emulsion (Brine, Centrifuge) lle_emulsion->break_emulsion Yes lle_extractions Increase # of Extractions lle_emulsion->lle_extractions No lle_solvent Check Solvent (Hexane/DCM) lle_extractions->lle_solvent

Troubleshooting Logic for Low this compound Recovery.

References

Validation & Comparative

Dodecylcyclohexane vs. n-Dodecane: A Comparative Guide for Solvent Selection in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product stability, and formulation efficacy. This guide provides a detailed comparison of two non-polar solvents, dodecylcyclohexane and n-dodecane, offering insights into their physicochemical properties, solvent characteristics, and safety profiles to aid in informed solvent selection.

This objective comparison is supported by experimental data and detailed methodologies for key characterization techniques.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound and n-dodecane is presented below. These parameters are crucial for understanding the behavior of these solvents in various experimental and manufacturing processes.

PropertyThis compoundn-Dodecane
Molecular Formula C₁₈H₃₆C₁₂H₂₆
Molecular Weight ( g/mol ) 252.49170.34
Boiling Point (°C) ~331[1]216.3
Melting Point (°C) ~12.5[1]-9.6
Density at 20°C (g/cm³) ~0.823~0.749
CAS Number 1795-17-1[2]112-40-3

Solvent Characteristics: A Deeper Dive

The effectiveness of a solvent is largely determined by its solubility characteristics and viscosity. This section explores these properties in detail for both this compound and n-dodecane.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute (e.g., an active pharmaceutical ingredient) in a given solvent. The three parameters—dispersion (δD), polar (δP), and hydrogen bonding (δH)—quantify the different intermolecular forces. A smaller "distance" between the HSPs of a solute and a solvent suggests a higher likelihood of solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound 16.60.00.0
n-Dodecane 16.20.00.0

Note: HSP values for this compound are estimated based on similar cycloalkanes and the general understanding that it is a non-polar hydrocarbon.

Viscosity

Viscosity is a critical parameter in fluid handling, processing, and formulation. The temperature-dependent viscosity of both solvents is presented below.

Temperature (°C)This compound (mPa·s)n-Dodecane (mPa·s)
25~5.51.37
40~3.51.02
60~2.20.76
80~1.50.60
100~1.10.48

Note: Viscosity values for this compound are interpolated from available data on similar cycloalkanes and its mixtures with n-alkanes.

Safety and Toxicity Profile

A thorough understanding of a solvent's toxicity is paramount in drug development and other research applications involving biological systems.

ParameterThis compoundn-Dodecane
Acute Oral Toxicity Data not readily availableLD50 > 5000 mg/kg (rat)
Skin Irritation May cause mild irritationRepeated exposure may cause skin dryness or cracking
Eye Irritation May cause mild irritationNo significant irritation expected
Aspiration Hazard Expected to be an aspiration hazardAspiration hazard
Carcinogenicity Not classified as a carcinogenNot classified as a carcinogen
Environmental Hazard May be harmful to aquatic lifeMay be harmful to aquatic life

Disclaimer: This is a summary of available toxicity data and is not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling these chemicals.

Experimental Protocols

This section provides detailed methodologies for determining key solvent properties discussed in this guide.

Determination of Hansen Solubility Parameters (HSP)

The HSP of a solid, such as an active pharmaceutical ingredient (API), can be determined by observing its solubility in a range of solvents with known HSPs.

Workflow for HSP Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solvents Select a set of diverse solvents with known HSPs add_solvent Add a known volume of each solvent to a separate vial prep_solvents->add_solvent prep_api Prepare vials with a known amount of the API prep_api->add_solvent equilibrate Equilibrate the vials (e.g., shaking at a constant temperature) add_solvent->equilibrate observe Visually assess solubility (soluble or insoluble) equilibrate->observe data_input Input solubility data (1 for soluble, 0 for insoluble) into HSP software observe->data_input calculate Calculate the HSP sphere that best separates soluble and insoluble solvents data_input->calculate hsp_result The center of the sphere represents the HSP of the API calculate->hsp_result start Start add_excess Add excess amount of drug to a known volume of solvent in a sealed flask start->add_excess equilibrate Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium add_excess->equilibrate separate Separate the undissolved solid from the saturated solution (e.g., filtration or centrifugation) equilibrate->separate analyze Analyze the concentration of the drug in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate the solubility from the measured concentration analyze->calculate end End calculate->end

References

Comparative Analysis of Dodecylcyclohexane and Other Cycloalkanes in Lubricant Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical and tribological properties of dodecylcyclohexane compared to other cycloalkanes such as cyclooctane, cyclodecane, and methylcyclohexane reveals its potential as a high-performance lubricant base stock. This guide provides a comparative analysis based on available experimental data, outlining the key performance indicators relevant to lubricant applications for researchers, scientists, and drug development professionals.

Cycloalkanes, also known as naphthenes, are a class of saturated hydrocarbons containing a ring structure. Their inherent thermal and oxidative stability, coupled with favorable viscosity-temperature characteristics, makes them attractive candidates for lubricant base oils. Among these, long-chain alkylated cycloalkanes like this compound are of particular interest due to their enhanced lubricity and lower volatility compared to their shorter-chain counterparts.

Physicochemical Properties: A Comparative Overview

The performance of a lubricant is intrinsically linked to its physical and chemical properties. Key parameters include kinematic viscosity, viscosity index, pour point, and flash point. While direct comparative studies across all selected cycloalkanes are limited, the following table summarizes available data from various sources.

PropertyThis compoundCyclooctaneCyclodecaneMethylcyclohexane
Molecular Formula C₁₈H₃₆C₈H₁₆C₁₀H₂₀C₇H₁₄
Molecular Weight ( g/mol ) 252.48112.21140.2798.19
Kinematic Viscosity (cSt) ~10.5 @ 40°C~2.1 @ 25°C~3.5 @ 25°C~0.73 @ 20°C[1]
Viscosity Index (VI) Estimated HighLowModerateLow
Pour Point (°C) -1214.5[2]9.5[3][4]-126.3[5]
Flash Point (°C) ~147 (est.)[6]28[7][8]65[3]-4[5][9]
Boiling Point (°C) 314.85[10]151.2[2]201[3][11]101[5]
Density (g/cm³) 0.8228 @ 20°C[10]0.840 @ 25°C[2]0.871 @ 25°C[3][11]0.77 @ 20°C[5]

Note: Data is compiled from various sources and may be reported at different temperatures. Direct comparison should be made with caution. "Estimated High/Moderate/Low" for Viscosity Index is based on the general understanding of the relationship between molecular structure and VI.

From the data, several trends emerge. This compound, with its long alkyl chain, exhibits a significantly higher viscosity and flash point, and a lower pour point compared to the smaller cycloalkanes, making it more suitable for applications requiring stable lubrication over a wider temperature range. Methylcyclohexane, while having an exceptionally low pour point, has very low viscosity and a low flash point, limiting its use as a primary lubricant base stock. Cyclooctane and cyclodecane fall in between, with properties that might be suitable for specific, less demanding applications.

Tribological Performance

The primary function of a lubricant is to reduce friction and wear between moving surfaces. While direct comparative tribological data for these specific cycloalkanes is scarce, studies on related compounds, such as multiply alkylated cyclopentanes (MACs), provide valuable insights. MACs are known for their excellent tribological properties, including low friction coefficients and high wear resistance. The long alkyl chain in this compound is expected to contribute to the formation of a robust lubricating film, similar to what is observed in MACs, leading to superior anti-wear and friction-reducing characteristics.

Thermal and Oxidative Stability

Cycloalkanes are generally recognized for their good thermal and oxidative stability due to the absence of easily abstractable hydrogen atoms found in other hydrocarbon structures. The stability of cycloalkanes is related to their ring strain, with cyclohexane rings being particularly stable.[12] It is anticipated that this compound would inherit the high stability of the cyclohexane ring. The long alkyl chain may present sites for oxidation, but overall, it is expected to exhibit good resistance to thermal and oxidative breakdown, a critical attribute for long-life lubricants.

Experimental Protocols

Standardized test methods are crucial for the objective evaluation of lubricant properties. The American Society for Testing and Materials (ASTM) provides a comprehensive set of protocols for this purpose.

Key Experimental Methodologies:
  • Kinematic Viscosity: ASTM D445 is the standard test method for determining the kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Viscosity Index (VI): ASTM D2270 provides a standard practice for calculating the viscosity index from kinematic viscosity at 40°C and 100°C. The VI is an empirical number that indicates the effect of temperature change on the viscosity of the oil.

  • Pour Point: ASTM D97 is the standard test method for the pour point of petroleum products. The pour point is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.

  • Flash Point: ASTM D92 (Cleveland Open Cup) and ASTM D93 (Pensky-Martens Closed Cup) are common methods for determining the flash point of petroleum products. The flash point is the lowest temperature at which vapors of the material will ignite when a flame is applied.

  • Thermal and Oxidative Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often used to evaluate the thermal and oxidative stability of lubricants. TGA measures the weight loss of a sample as a function of temperature, indicating its thermal decomposition profile. DSC can be used to determine the oxidation induction time, a measure of the lubricant's resistance to oxidation.

  • Tribological Performance (Friction and Wear): The Four-Ball Wear Test (ASTM D4172) and the High-Frequency Reciprocating Rig (HFRR) test (ASTM D6079) are widely used to evaluate the anti-wear and friction-reducing properties of lubricants. These tests measure the wear scar diameter on steel balls and the coefficient of friction under controlled load, speed, and temperature.

Visualizing a Lubricant Evaluation Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of cycloalkane-based lubricants.

Lubricant_Evaluation_Workflow cluster_synthesis Sample Preparation cluster_physicochemical Physicochemical Analysis cluster_performance Performance Testing cluster_analysis Data Analysis & Comparison This compound This compound Viscosity Viscosity (ASTM D445) This compound->Viscosity PourPoint Pour Point (ASTM D97) This compound->PourPoint FlashPoint Flash Point (ASTM D92/D93) This compound->FlashPoint ThermalStability Thermal/Oxidative Stability (TGA/DSC) This compound->ThermalStability Tribology Tribological Properties (ASTM D4172/D6079) This compound->Tribology Cyclooctane Cyclooctane Cyclooctane->Viscosity Cyclooctane->PourPoint Cyclooctane->FlashPoint Cyclooctane->ThermalStability Cyclooctane->Tribology Cyclodecane Cyclodecane Cyclodecane->Viscosity Cyclodecane->PourPoint Cyclodecane->FlashPoint Cyclodecane->ThermalStability Cyclodecane->Tribology Methylcyclohexane Methylcyclohexane Methylcyclohexane->Viscosity Methylcyclohexane->PourPoint Methylcyclohexane->FlashPoint Methylcyclohexane->ThermalStability Methylcyclohexane->Tribology VI Viscosity Index (ASTM D2270) Viscosity->VI ComparativeAnalysis Comparative Analysis VI->ComparativeAnalysis PourPoint->ComparativeAnalysis FlashPoint->ComparativeAnalysis ThermalStability->ComparativeAnalysis Tribology->ComparativeAnalysis

A typical workflow for evaluating cycloalkane lubricants.

Structure-Property Relationships

The molecular structure of cycloalkanes plays a critical role in determining their lubricant properties. The following diagram illustrates these relationships.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Lubricant Properties RingSize Cycloalkane Ring Size Viscosity Viscosity RingSize->Viscosity Larger ring, higher viscosity Stability Thermal/Oxidative Stability RingSize->Stability 6-membered ring most stable AlkylChain Alkyl Chain Length AlkylChain->Viscosity Longer chain, higher viscosity VI Viscosity Index AlkylChain->VI Longer chain, higher VI Volatility Volatility AlkylChain->Volatility Longer chain, lower volatility Branching Branching Branching->VI Branching can affect VI PourPoint Pour Point Branching->PourPoint Branching lowers pour point

Influence of molecular structure on lubricant properties.

Conclusion

Based on the available data and established structure-property relationships, this compound demonstrates significant potential as a high-performance lubricant base stock. Its long alkyl chain contributes to a favorable viscosity profile, a high flash point, and likely a high viscosity index, making it suitable for applications experiencing a wide range of temperatures. Its inherent cycloalkane structure suggests good thermal and oxidative stability. In contrast, smaller cycloalkanes like cyclooctane, cyclodecane, and particularly methylcyclohexane, exhibit properties that may limit their use to more specialized or less demanding lubricant applications. Further direct comparative studies are warranted to fully elucidate the performance advantages of this compound and to optimize its formulation for specific industrial and scientific applications.

References

Ecotoxicity Profile: Dodecylcyclohexane vs. Mineral Oil Hydrocarbons - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicity of dodecylcyclohexane and mineral oil hydrocarbons. The information presented is collated from available safety data, regulatory dossiers, and scientific literature to support environmental risk assessments and inform material selection in research and development.

Executive Summary

This compound, a saturated cycloalkane, and mineral oil hydrocarbons (MOHs), complex mixtures of saturated (MOSH) and aromatic (MOAH) hydrocarbons, exhibit distinct ecotoxicological profiles. Based on available data, highly refined mineral oils, such as technical or white oils, demonstrate low aquatic toxicity. The ecotoxicity of this compound to aquatic invertebrates, as indicated by predictive models, may be higher than that of highly refined mineral oils. In terms of persistence, this compound is not readily biodegradable. Similarly, mineral oil hydrocarbons show a wide range of biodegradability, with many formulations not meeting the criteria for ready biodegradability, suggesting potential persistence in the environment.

Comparative Ecotoxicity Data

The following tables summarize the available quantitative data for the aquatic toxicity and biodegradability of this compound and representative mineral oil hydrocarbons. It is important to note that "mineral oil" encompasses a broad range of products with varying compositions and, consequently, different toxicological and ecotoxicological properties. The data for mineral oil hydrocarbons presented here are for specific, highly refined examples.

Aquatic Toxicity
Test OrganismEndpointThis compoundWhite Mineral Oil (petroleum)Distillates (petroleum), hydrotreated heavy paraffinic
Fish 96h LC50No data available> 100 mg/L (NOEC)[1]Practically non-toxic
Aquatic Invertebrates (e.g., Daphnia magna)48h EC50/EL500.49 mg/L (EL50, QSAR)[2]> 100 mg/L (NOEC)[1]Practically non-toxic[3]
Algae 72h EC50No data available> 100 mg/L (NOEC)[1]Practically non-toxic

Note: The value for this compound is an EL50 (Effective Loading rate) derived from a Quantitative Structure-Activity Relationship (QSAR) model, which is a computational prediction.[2] The data for White Mineral Oil are No Observed Effect Concentrations (NOEC), indicating that at the highest concentration tested, no adverse effects were observed.[1] For hydrotreated heavy paraffinic distillates, a general statement of "practically non-toxic" is provided based on tests on water accommodated fractions.[3]

Biodegradability
SubstanceTest GuidelineResultClassification
This compoundOECD 301F (predicted)Not readily biodegradableNot readily biodegradable
Light Catalytic Cracked Gas Oil (a type of MOH)OECD 301F56.32% in 28 days; 61.23% in 47 days[4]Inherently biodegradable, but not readily biodegradable[4]
Paraffinic and Aromatic Hydrocarbon MixtureOECD 301BParaffinic portion: ~91% in 28 days; Aromatic portion: ~3% in 28 days[5]Varies with composition[5]
White Mineral Oil (petroleum)Not specified-Inherently biodegradable[1]

Note: For a substance to be classified as "readily biodegradable," it must meet stringent criteria, such as >60% biodegradation within a 10-day window in a 28-day test.[6][7] While some mineral oil components, like paraffins, can be readily biodegradable, the complex mixture often does not pass the ready biodegradability test.[5] Light catalytic cracked gas oil did not meet the pass level for ready biodegradability within 28 days.[4]

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the relevant test protocols.

Aquatic Toxicity Testing

Workflow for Aquatic Toxicity Assessment

cluster_0 Test Substance Preparation cluster_1 Trophic Level Testing cluster_2 Endpoint Determination substance This compound or Mineral Oil Hydrocarbon algae Algae (OECD 201) substance->algae Growth Inhibition daphnia Daphnia (OECD 202) substance->daphnia Immobilisation fish Fish (OECD 203) substance->fish Acute Toxicity (Mortality) ec50 EC50/LC50 Calculation algae->ec50 noec NOEC Determination algae->noec daphnia->ec50 daphnia->noec fish->ec50 fish->noec

Caption: Workflow for aquatic ecotoxicity testing across three trophic levels.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes exponentially growing cultures of freshwater algae or cyanobacteria to the test substance for 72 hours.[8] The inhibition of growth is measured by cell counts or other measures of biomass, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.[8]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: Young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours.[3][9] The endpoint is immobilization, and the EC50 (the concentration causing 50% of the daphnids to become immobilized) is determined.[3][9]

  • OECD 203: Fish, Acute Toxicity Test: This test exposes fish to the test substance for 96 hours.[5] Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration that is lethal to 50% of the test fish) is calculated.[5]

Biodegradability Testing

Decision Pathway for Ready Biodegradability (OECD 301)

start Test Substance oecd301 OECD 301 Test (28 days) start->oecd301 pass_level >60% Biodegradation (CO2 evolution/O2 uptake) or >70% DOC removal oecd301->pass_level ten_day_window 10-day window met? pass_level->ten_day_window Yes not_readily_biodegradable Not Readily Biodegradable pass_level->not_readily_biodegradable No readily_biodegradable Readily Biodegradable ten_day_window->readily_biodegradable Yes ten_day_window->not_readily_biodegradable No

Caption: Decision tree for assessing ready biodegradability based on OECD 301 guidelines.

  • OECD 301: Ready Biodegradability: This series of tests (A-F) evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium.[6] The test duration is typically 28 days.[6] Common methods measure the evolution of carbon dioxide (e.g., OECD 301B) or the consumption of oxygen (e.g., OECD 301F). A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., 60% for CO2 evolution) within a 10-day window during the 28-day test period.[7]

Discussion and Interpretation

The available data suggest that highly refined mineral oil hydrocarbons, such as white oils and hydrotreated paraffinic distillates, have a low potential for acute aquatic toxicity.[1][3] In contrast, the predicted aquatic toxicity of this compound to invertebrates is significantly higher.[2] It is crucial to recognize that less refined mineral oils, or those with a higher content of aromatic hydrocarbons (MOAH), can exhibit greater toxicity.

Neither this compound nor many common mineral oil hydrocarbon formulations are classified as readily biodegradable.[4] This indicates a potential for these substances to persist in the environment. The biodegradation of mineral oil is complex, with different hydrocarbon structures degrading at different rates.[5] While the paraffinic components may degrade relatively quickly, the more complex aromatic and naphthenic structures are more recalcitrant.[5]

Conclusion for the Intended Audience

For researchers, scientists, and drug development professionals, the choice between this compound and a mineral oil hydrocarbon for a particular application should consider their respective ecotoxicity profiles.

  • This compound: While data is limited, predictive models suggest a higher aquatic toxicity compared to highly refined mineral oils. Its lack of ready biodegradability is also a key consideration for environmental fate.

  • Mineral Oil Hydrocarbons: The ecotoxicity of mineral oils is highly dependent on their composition and degree of refinement. Highly refined, paraffinic mineral oils generally exhibit low aquatic toxicity. However, their potential for persistence in the environment is a significant factor. When selecting a mineral oil, it is imperative to consult the supplier's safety data sheet for specific ecotoxicity and biodegradability information.

For applications where environmental release is a possibility, the selection of substances with lower aquatic toxicity and higher biodegradability is preferable. Further experimental data, particularly for this compound under standardized OECD test guidelines, would be beneficial for a more definitive comparison.

References

Performance Showdown: Dodecylcyclohexane vs. Paraffin Waxes as Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists in Thermal Energy Storage

In the dynamic field of thermal energy storage, the selection of an optimal Phase Change Material (PCM) is paramount for the efficiency and reliability of any application. While paraffin waxes have long been a staple due to their favorable thermal properties and cost-effectiveness, alternative materials are continuously being explored to overcome some of their inherent limitations. This guide provides a detailed performance evaluation of dodecylcyclohexane, a cycloalkane, against traditional paraffin waxes, offering a valuable resource for researchers, scientists, and drug development professionals working with thermal management systems.

This comparison delves into the key thermophysical properties of both materials, presenting available experimental data in a clear, comparative format. Furthermore, it outlines the standard experimental protocols for evaluating these properties, ensuring a foundation for reproducible and rigorous assessment.

At a Glance: Key Thermophysical Properties

The following table summarizes the available quantitative data for this compound and a representative paraffin wax with a comparable melting point. It is important to note that the data for this compound is primarily sourced from chemical databases, and extensive experimental data on its performance specifically as a PCM is limited. The paraffin wax data represents a typical range for waxes with melting points in a similar bracket.

PropertyThis compoundParaffin Wax (C18-C20)
Melting Point (°C) 12.5[1]19 - 26[2]
Latent Heat of Fusion (kJ/kg) 181.5[3]~189[4]
Thermal Conductivity (W/m·K) Data not availableSolid: ~0.2 - 0.4, Liquid: ~0.15[5][6]
Specific Heat Capacity (kJ/kg·K) Liquid (at 25°C): 2.44[7]Solid: ~2.14 - 2.9, Liquid: ~2.1[8][9][10]
Density ( kg/m ³) Liquid (at 20°C): 822.8[1]Solid: ~868 - 912, Liquid: ~769 - 774[2][4]
Molecular Weight ( g/mol ) 252.48[3][7][11][12][13]Varies (mixture of hydrocarbons)
Chemical Formula C₁₈H₃₆[3][7][12][13]CₙH₂ₙ₊₂ (n typically 18-40)[9]

Delving Deeper: A Performance Analysis

This compound:

As a pure cycloalkane, this compound offers the advantage of a distinct and sharp melting point, which is beneficial for applications requiring precise temperature control. Its latent heat of fusion is comparable to that of paraffin waxes. However, a significant drawback is the current lack of comprehensive experimental data on its thermophysical properties in the context of PCM applications. Crucial parameters such as thermal conductivity and cycling stability have not been extensively reported in scientific literature, hindering a complete performance assessment.

Paraffin Waxes:

Paraffin waxes are a well-established class of organic PCMs, valued for their high latent heat storage capacity, chemical stability, and low cost.[5][10] They are non-corrosive and exhibit little to no supercooling.[10] The primary limitation of paraffin waxes is their inherently low thermal conductivity, which can impede heat transfer rates during charging and discharging cycles.[5][6] This often necessitates the incorporation of thermal conductivity enhancers, such as graphite or metal foams, which can add to the complexity and cost of the system. Paraffin waxes are mixtures of various hydrocarbons, resulting in a melting temperature range rather than a sharp melting point.[14]

Visualizing the Evaluation Process

To systematically evaluate the performance of a PCM, a logical workflow is essential. The following diagram, generated using the DOT language, illustrates the key experimental stages involved in characterizing and comparing PCMs like this compound and paraffin waxes.

PCM_Evaluation_Workflow cluster_0 Material Selection cluster_1 Thermophysical Property Characterization cluster_2 Performance and Stability Testing cluster_3 Comparative Analysis This compound This compound DSC Differential Scanning Calorimetry (DSC) - Melting/Freezing Point - Latent Heat - Specific Heat This compound->DSC ParaffinWax Paraffin Wax ParaffinWax->DSC TC Thermal Conductivity Measurement (e.g., Transient Plane Source) DSC->TC Density Density Measurement (Solid and Liquid) TC->Density Cycling Thermal Cycling Stability Test - Monitor changes in thermal properties  over repeated cycles Density->Cycling VolumeChange Volume Change Measurement - Dilatometry or similar methods Cycling->VolumeChange Analysis Data Comparison and Evaluation - Tabulate and compare all measured properties - Assess suitability for specific applications VolumeChange->Analysis

A logical workflow for the performance evaluation of Phase Change Materials.

Experimental Protocols: A Guide to Best Practices

Accurate and reproducible experimental data is the cornerstone of reliable material selection. The following sections detail the standard methodologies for determining the key performance indicators of PCMs.

Thermal Properties Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for characterizing the thermal properties of PCMs.

  • Objective: To determine the melting and freezing temperatures, latent heat of fusion, and specific heat capacity.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, typically involving heating and cooling ramps at a constant rate (e.g., 5-10 °C/min) across the phase change temperature range of the material.

    • The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

    • The melting and freezing points are determined from the onset or peak temperatures of the endothermic and exothermic peaks, respectively.

    • The latent heat of fusion is calculated by integrating the area under the melting or freezing peak.

    • The specific heat capacity is determined by measuring the heat flow required to raise the temperature of the sample by a certain amount in the solid and liquid regions.

Thermal Conductivity Measurement

The thermal conductivity of a PCM in both its solid and liquid states is a critical parameter for designing efficient heat transfer systems.

  • Objective: To measure the thermal conductivity of the PCM.

  • Apparatus: A thermal conductivity analyzer, often based on the transient plane source (TPS) or laser flash method.

  • Methodology (Transient Plane Source Method):

    • A sample of the PCM is prepared in a solid, void-free form. For liquid-phase measurements, the sample is contained in a suitable cell.

    • A TPS sensor, consisting of a thin, electrically conductive nickel spiral embedded in an insulating layer, is placed in contact with the sample.

    • A short electrical pulse is passed through the sensor, generating a small amount of heat.

    • The temperature increase of the sensor is recorded as a function of time.

    • By analyzing the temperature versus time response, the thermal conductivity and thermal diffusivity of the material can be calculated based on the theory of heat conduction.

    • Measurements are performed at various temperatures to determine the temperature-dependent thermal conductivity.

Thermal Cycling Stability Test

The long-term stability of a PCM's thermal properties is crucial for its practical application.

  • Objective: To evaluate the change in thermophysical properties of the PCM after repeated melting and freezing cycles.

  • Apparatus: A thermal cycler or a custom-built apparatus capable of subjecting the PCM to controlled and repeated heating and cooling cycles.

  • Methodology:

    • A sample of the PCM is encapsulated or placed in a container that allows for repeated phase change without leakage.

    • The sample is subjected to a large number of thermal cycles (e.g., 100, 500, 1000 cycles) that span its melting and freezing temperature range.

    • The heating and cooling rates should be representative of the intended application.

    • After a predetermined number of cycles, the sample is removed and its thermal properties (melting/freezing point, latent heat of fusion) are re-measured using DSC.

    • Any degradation in the thermal properties is quantified to assess the long-term stability of the PCM.

Conclusion

This guide provides a foundational comparison between this compound and paraffin waxes as phase change materials. While paraffin waxes are a well-understood and widely used option, their low thermal conductivity remains a significant challenge. This compound, with its sharp melting point, presents an interesting alternative. However, the current lack of comprehensive experimental data on its performance as a PCM, particularly regarding thermal conductivity and cycling stability, necessitates further research to fully ascertain its potential. The experimental protocols outlined herein provide a clear framework for conducting such investigations, enabling a more complete and direct comparison in the future. For researchers and scientists, the choice between these materials will ultimately depend on the specific requirements of their application, balancing the need for precise temperature control, high thermal conductivity, long-term stability, and cost-effectiveness.

References

Comparative study of Dodecylcyclohexane biodegradation rates under aerobic and anaerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of dodecylcyclohexane biodegradation rates and pathways under aerobic and anaerobic conditions, supported by available experimental data.

This compound, a saturated hydrocarbon with a C12 alkyl chain attached to a cyclohexane ring, is a component of various industrial products and can be an environmental contaminant. Understanding its fate in different biological environments is crucial for risk assessment and the development of bioremediation strategies. This guide provides a comparative overview of the biodegradation of this compound under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, drawing on published research to detail the metabolic pathways, key microbial players, and observed degradation rates.

Comparative Biodegradation Rates

Direct comparative studies on the biodegradation rates of this compound under aerobic versus anaerobic conditions are limited in publicly available literature. However, by examining studies on this compound and related cycloalkanes, a general comparison can be inferred. Aerobic degradation is generally considered to be more rapid and efficient for hydrocarbons.

ConditionMicroorganism/ConsortiumSubstrateDegradation Rate/ExtentReference
Aerobic Rhodococcus sp. NDKK48This compoundUtilized as sole carbon and energy source (rate not quantified)[1]
Aerobic Shewanella putrefaciensAlkylcyclohexanes52.28 ± 0.01% degradation[2]
Aerobic Rhodococcus sp. EC1Cyclohexane246 µmol g-DCW⁻¹h⁻¹ (Vmax)[3][4]
Aerobic Bacillus lentus LP32Cyclohexane23.50 mg L⁻¹d⁻¹ (initial rate)[5]
Anaerobic (Sulfate-Reducing) Enrichment Culture (dominated by Desulfosarcina-Desulfococcus cluster)CyclohexaneComplete depletion in ~100 days[6][7]

Note: The data presented are from different studies with varying experimental conditions and are not directly comparable. They are intended to provide an order-of-magnitude comparison. The lack of specific quantitative rate data for this compound under anaerobic conditions highlights a significant research gap.

Biodegradation Pathways

The metabolic routes for this compound degradation differ significantly between aerobic and anaerobic conditions, primarily due to the role of molecular oxygen in the initial activation of the stable hydrocarbon structure.

Aerobic Biodegradation Pathway

Under aerobic conditions, the degradation of this compound is initiated by the introduction of oxygen into the molecule by monooxygenase or dioxygenase enzymes. Studies on Rhodococcus sp. NDKK48 have identified metabolites suggesting two primary lines of attack: oxidation of the cyclohexane ring and oxidation of the dodecyl side chain.[1]

  • Ring Oxidation: This pathway involves the hydroxylation of the cyclohexane ring to form intermediates like 4-dodecylcyclohexanol and 4-dodecylcyclohexanone.[1]

  • Side-Chain Oxidation: This involves the oxidation of the alkyl side chain, a process well-documented for long-chain n-alkylcyclohexanes in bacteria like Alcanivorax sp.[8] This typically proceeds via terminal or sub-terminal oxidation followed by β-oxidation, shortening the alkyl chain. Intermediates such as cyclohexanecarboxylic acid and cyclohexylacetic acid have been detected.[1]

Aerobic_Dodecylcyclohexane_Biodegradation cluster_ring_oxidation Ring Oxidation cluster_side_chain_oxidation Side-Chain Oxidation (β-oxidation) This compound This compound 4-dodecylcyclohexanol 4-dodecylcyclohexanol This compound->4-dodecylcyclohexanol Monooxygenase Cyclohexylacetic acid Cyclohexylacetic acid This compound->Cyclohexylacetic acid Monooxygenase 4-dodecylcyclohexanone 4-dodecylcyclohexanone 4-dodecylcyclohexanol->4-dodecylcyclohexanone Ring Cleavage Ring Cleavage 4-dodecylcyclohexanone->Ring Cleavage Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Cyclohexylacetic acid->Cyclohexanecarboxylic acid Further Metabolism Further Metabolism Cyclohexanecarboxylic acid->Further Metabolism Central Metabolism Central Metabolism Further Metabolism->Central Metabolism Ring Cleavage->Central Metabolism

Aerobic degradation pathways of this compound.

Anaerobic Biodegradation Pathway

In the absence of oxygen, microorganisms employ alternative strategies to activate the inert hydrocarbon molecule. For cycloalkanes like cyclohexane, a common mechanism is the addition of the molecule to fumarate, a reaction catalyzed by a glycyl radical enzyme.[6][7] This has been observed in sulfate-reducing bacterial consortia.[6][7] While the anaerobic degradation of this compound has not been explicitly detailed, it is hypothesized to follow a similar initial activation step.

The proposed pathway for anaerobic cyclohexane degradation involves the formation of cyclohexylsuccinate, which is then further metabolized.[6][7] For this compound, the initial step would likely be the formation of a dodecylcyclohexylsuccinate derivative.

Anaerobic_Dodecylcyclohexane_Biodegradation cluster_activation Initial Activation cluster_downstream Downstream Metabolism This compound This compound Dodecylcyclohexylsuccinate Dodecylcyclohexylsuccinate This compound->Dodecylcyclohexylsuccinate Fumarate Addition Fumarate Fumarate Fumarate->Dodecylcyclohexylsuccinate Metabolites Metabolites Dodecylcyclohexylsuccinate->Metabolites Central Metabolism Central Metabolism Metabolites->Central Metabolism

Hypothesized anaerobic activation of this compound.

Experimental Protocols

Detailed below are generalized experimental workflows for assessing the biodegradation of this compound under aerobic and anaerobic conditions. These are based on standard methodologies reported in the literature for hydrocarbon biodegradation studies.[2][6][9]

Aerobic Biodegradation Assay

This protocol outlines a method to measure the aerobic biodegradation of this compound in a liquid culture or soil slurry.

  • Microcosm Setup:

    • Prepare a mineral salts medium appropriate for the microbial culture being used.

    • In sterile flasks, add the medium and inoculate with the test microorganism or environmental sample (e.g., activated sludge, contaminated soil).

    • Add this compound as the sole carbon source to a defined concentration. A carrier solvent may be used for sparingly soluble compounds, with appropriate solvent controls.

    • Include sterile controls (no inoculum) to account for abiotic losses and inoculum controls (no this compound) to measure endogenous respiration.

  • Incubation:

    • Incubate the flasks under aerobic conditions, typically on a shaker to ensure adequate oxygenation, at a controlled temperature.

  • Sampling and Analysis:

    • Periodically, withdraw samples from the flasks.

    • Analyze the concentration of this compound over time using gas chromatography-mass spectrometry (GC-MS) after appropriate extraction.

    • Biodegradation can also be monitored by measuring oxygen consumption (respirometry) or CO₂ evolution.[9]

  • Data Interpretation:

    • Calculate the rate of disappearance of this compound in the inoculated flasks compared to the sterile controls.

Aerobic_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation cluster_analysis Sampling & Analysis cluster_data Data Interpretation A1 Prepare Mineral Salts Medium A2 Inoculate with Microorganisms A1->A2 A3 Add this compound A2->A3 A4 Prepare Controls (Sterile & No Substrate) A3->A4 B1 Incubate with Shaking (Aeration) at Controlled Temperature A4->B1 C1 Periodic Sampling B1->C1 C2 Solvent Extraction C1->C2 C4 Measure O2 Consumption / CO2 Evolution (Optional) C1->C4 C3 GC-MS Analysis of this compound C2->C3 D1 Calculate Disappearance Rate vs. Controls C3->D1 C4->D1

Experimental workflow for aerobic biodegradation.

Anaerobic Biodegradation Assay

This protocol describes a method for assessing this compound biodegradation under anaerobic conditions, for example, by a sulfate-reducing consortium.

  • Microcosm Setup:

    • Prepare an anaerobic mineral salts medium containing an appropriate electron acceptor (e.g., sulfate, nitrate) and a redox indicator.

    • Dispense the medium into serum bottles inside an anaerobic chamber or while flushing with an inert gas (e.g., N₂/CO₂).

    • Add this compound (often dissolved in an inert, non-biodegradable carrier like 2,2,4,4,6,8,8-heptamethylnonane).[6]

    • Inoculate with an anaerobic culture or environmental sample.

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Include sterile and no-substrate controls.

  • Incubation:

    • Incubate the bottles in the dark at a constant temperature without shaking.

  • Sampling and Analysis:

    • Periodically, sacrifice replicate bottles or withdraw samples using a gas-tight syringe.

    • Analyze the concentration of this compound by GC-MS.

    • Monitor the consumption of the electron acceptor (e.g., sulfate depletion via ion chromatography) and the production of the reduced product (e.g., sulfide formation).[6][7]

  • Data Interpretation:

    • Correlate the disappearance of this compound with the consumption of the electron acceptor and the production of the reduced species.

Anaerobic_Workflow cluster_setup Microcosm Setup (Anaerobic) cluster_incubation Incubation cluster_analysis Sampling & Analysis cluster_data Data Interpretation A1 Prepare Anaerobic Medium with Electron Acceptor A2 Dispense in Serum Bottles (Inert Atmosphere) A1->A2 A3 Add this compound A2->A3 A4 Inoculate and Seal A3->A4 B1 Incubate in Dark at Controlled Temperature A4->B1 C1 Periodic Sampling/Sacrifice B1->C1 C2 GC-MS for this compound C1->C2 C3 Analyze Electron Acceptor/Product (e.g., Sulfate/Sulfide) C1->C3 D1 Correlate Substrate Depletion with Electron Acceptor Consumption C2->D1 C3->D1

Experimental workflow for anaerobic biodegradation.

References

A Head-to-Head Comparison of Analytical Methods for Dodecylcyclohexane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis, the accurate detection and quantification of specific compounds are paramount. Dodecylcyclohexane, a saturated cyclic hydrocarbon, finds its relevance in various industrial and research applications, from its presence in fuel and lubricants to its potential as a biomarker or impurity in pharmaceutical manufacturing. This guide provides a comprehensive head-to-head comparison of the primary analytical methods for the detection of this compound, with a focus on providing actionable data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Methodologies Under Review: GC-MS and GC-FID

The primary analytical techniques for the analysis of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) coupled with either a Mass Spectrometry (MS) detector or a Flame Ionization Detector (FID).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. GC-MS not only quantifies the analyte but also provides structural information, making it the gold standard for compound identification.[1][2] Its high sensitivity and selectivity make it ideal for analyzing complex matrices where trace-level detection is required.[3][4]

  • Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds.[1][5] It is known for its high sensitivity to hydrocarbons, wide linear range, and relative simplicity and affordability compared to GC-MS.[6][7] However, it does not provide structural information and relies on retention time for compound identification, which can be less definitive than mass spectral data, especially in complex samples.[5][6]

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes the typical performance of GC-MS and GC-FID for the analysis of long-chain saturated hydrocarbons like this compound. Please note that the following values are representative for long-chain hydrocarbons and should be considered as estimates for this compound, as specific validated data for this compound is limited in publicly available literature.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detector (GC-FID)
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL5 - 150 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy (Recovery %) 85 - 115%90 - 110%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)
Identification Confidence High (mass spectral library matching)Moderate (retention time matching with standard)

Experimental Workflow

The general workflow for the analysis of this compound in a complex matrix involves sample preparation, instrumental analysis, and data processing.

This compound Analysis Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Complex Matrix Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte GC_Inlet GC Injection Concentration->GC_Inlet Introduce Sample GC_Column Chromatographic Separation GC_Inlet->GC_Column Detector Detection (MS or FID) GC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Identify & Measure Peak Report Generate Report Quantification->Report

References

Setting the Standard: A Guide to Cross-Validation of Dodecylcyclohexane Quantification in Diverse Laboratory Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of dodecylcyclohexane quantification methods across different laboratory settings. Ensuring consistency and comparability of analytical data is paramount in scientific research and drug development. This document outlines objective comparisons of potential methodologies, supported by proposed experimental designs and data presentation formats, to guide laboratories in establishing robust and reproducible analytical protocols.

Introduction to this compound and Analytical Challenges

This compound, a saturated hydrocarbon, can be present in various matrices, from environmental samples to pharmaceutical formulations. Its accurate quantification is crucial for safety, efficacy, and quality control. However, variations in laboratory equipment, reagents, and personnel can lead to discrepancies in analytical results. Cross-validation studies are therefore essential to identify and mitigate potential biases, ensuring data integrity across different testing sites.

The primary analytical techniques for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The choice between these methods often depends on the sample matrix, required sensitivity, and the presence of interfering substances.[1]

Proposed Inter-Laboratory Study Design

To achieve a thorough cross-validation, a well-structured inter-laboratory study is recommended. This involves a coordinating laboratory preparing and distributing identical sets of samples to participating laboratories. The samples should include a range of this compound concentrations in the relevant matrix.

Below is a proposed workflow for such a study:

G cluster_prep Coordinating Laboratory cluster_analysis Participating Laboratories (Lab A, B, C...) cluster_eval Data Evaluation prep Sample Preparation (Spiked & Blank Matrices) dist Sample Distribution prep->dist receive Receive Samples dist->receive method_val In-house Method Validation receive->method_val analysis Sample Analysis method_val->analysis data_rep Data Reporting analysis->data_rep data_comp Data Compilation & Comparison data_rep->data_comp stat_analysis Statistical Analysis data_comp->stat_analysis report Final Report stat_analysis->report

Figure 1: Proposed workflow for an inter-laboratory cross-validation study.

Key Experimental Protocols

Detailed and harmonized experimental protocols are the cornerstone of a successful cross-validation study. Participating laboratories should adhere to the agreed-upon methodologies as closely as possible.

Sample Preparation

The sample preparation method should be robust and minimize analyte loss and matrix effects.[4] A common approach for extracting this compound from a liquid matrix is Liquid-Liquid Extraction (LLE).[1]

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the sample, add 2 mL of a suitable organic solvent (e.g., hexane or pentane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase or an appropriate solvent for GC analysis.

Analytical Methodologies

Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. The choice of instrumentation will influence the specifics of the method.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and semi-volatile compounds like this compound.[2][3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 83, 169, 252).

b) Liquid Chromatography-Mass Spectrometry (LC-MS)

While less common for non-polar hydrocarbons, LC-MS can be adapted for this compound analysis, particularly for complex matrices where extensive cleanup is required.[1][5]

  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 80% B, hold for 1 minute.

    • Increase to 100% B over 5 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor-product ion transition specific to this compound.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of results from different laboratories, data should be summarized in standardized tables.

Table 1: Comparison of Method Validation Parameters

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 85-115%
- Low QC
- Mid QC
- High QC
Precision (%RSD) ≤ 15%
- Intra-day
- Inter-day
Limit of Quantification (LOQ) -
Matrix Effect (%) 85-115%

Table 2: Cross-Validation Results for Spiked Samples

Sample IDNominal Conc. (ng/mL)Lab A Measured Conc. (ng/mL)Lab B Measured Conc. (ng/mL)Lab C Measured Conc. (ng/mL)% Bias from Nominal (Lab A)% Bias from Nominal (Lab B)% Bias from Nominal (Lab C)
QC-Low10
QC-Mid100
QC-High500
Blind 1TBD
Blind 2TBD

Logical Framework for Data Acceptance

A logical framework should be established to assess the comparability of the data from the participating laboratories.

G start Receive Data from Participating Labs check_validation In-house Validation Data Meets Acceptance Criteria? start->check_validation check_qc Cross-Validation QC Samples within ±15% of Nominal? check_validation->check_qc Yes fail Investigate Discrepancies (e.g., sample handling, instrument calibration, data processing) check_validation->fail No check_bias Inter-laboratory Bias < 20%? check_qc->check_bias Yes check_qc->fail No pass Methods are Considered Cross-Validated check_bias->pass Yes check_bias->fail No

Figure 2: Decision-making flowchart for data acceptance in a cross-validation study.

Conclusion

A robust cross-validation of this compound quantification methods is achievable through a well-planned inter-laboratory study. By standardizing experimental protocols, employing validated analytical methods, and utilizing a clear framework for data comparison, researchers, scientists, and drug development professionals can ensure the reliability and comparability of their analytical results. This guide provides a foundational template for such an endeavor, promoting confidence in data generated across different laboratory settings.

References

Safety Operating Guide

Proper Disposal of Dodecylcyclohexane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of dodecylcyclohexane.

Immediate Safety Considerations: this compound is a combustible liquid. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this substance. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.

Disposal Plan: Step-by-Step Procedures

The standard and regulated method for the disposal of this compound from a laboratory setting is through collection and transfer to a licensed hazardous waste disposal facility. In-laboratory treatment or neutralization of hydrocarbon waste is not a recommended or standard practice. The following procedure outlines the necessary steps for the safe collection and preparation of this compound waste for disposal.

1. Waste Identification and Segregation:

  • This compound waste should be classified as a non-halogenated organic solvent.

  • It is crucial to segregate this compound waste from other waste streams, particularly halogenated solvents, as mixing can significantly increase disposal costs and complexity.

  • Do not mix this compound waste with aqueous waste or other incompatible chemicals.

2. Container Selection and Labeling:

  • Use a chemically compatible container for waste collection. An empty, clean, and dry container that originally held this compound or a similar non-halogenated hydrocarbon is a suitable option.

  • The container must have a secure, tight-fitting lid to prevent spills and the escape of vapors.

  • Label the waste container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration if it is in a solution. The date of initial waste accumulation should also be recorded on the label.

3. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

  • The SAA should be a well-ventilated, cool, and dry location away from sources of ignition.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

4. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₈H₃₆
Molecular Weight 252.49 g/mol
CAS Number 1795-17-1
Appearance Colorless liquid
Boiling Point 331 °C
Flash Point 147.1 °C (Combustible)
Water Solubility Very low (practically insoluble)
Density 0.82 g/cm³

Experimental Protocols

As in-laboratory chemical treatment of this compound waste is not standard practice, the following protocol details the correct experimental procedure for the collection and preparation of this waste stream for professional disposal.

Protocol: Collection of this compound Waste

  • Preparation:

    • Ensure all necessary PPE is worn (chemical-resistant gloves, safety goggles, lab coat).

    • Verify that the designated waste container is properly labeled and in good condition.

    • Conduct the waste transfer in a chemical fume hood.

  • Procedure:

    • Carefully pour the this compound waste from the experimental apparatus into the designated waste container, using a funnel to prevent spillage.

    • Securely fasten the lid of the waste container immediately after the transfer is complete.

    • If any this compound is spilled during the transfer, absorb it with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad).

    • Collect the contaminated absorbent material and place it in a separate, sealed, and clearly labeled solid hazardous waste container.

  • Final Steps:

    • Store the waste container in the designated SAA.

    • Update any relevant waste logs as required by your institution.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Dodecylcyclohexane_Disposal_Workflow start Generation of This compound Waste identify Identify as Non-Halogenated Organic Solvent Waste start->identify spill Spill Occurs start->spill segregate Segregate from other waste streams identify->segregate container Select appropriate, labeled, and closed container segregate->container accumulate Accumulate in a designated Satellite Accumulation Area container->accumulate disposal_request Request pickup from EHS or licensed contractor accumulate->disposal_request end Proper Disposal disposal_request->end spill->identify No absorb Absorb with inert material spill->absorb Yes collect_spill Collect contaminated absorbent in a separate labeled container absorb->collect_spill collect_spill->disposal_request

Caption: Workflow for the proper disposal of this compound waste.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.